molecular formula C13H15N3O B1352376 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide CAS No. 850429-56-0

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

Cat. No.: B1352376
CAS No.: 850429-56-0
M. Wt: 229.28 g/mol
InChI Key: GXZORRZVOFHVJZ-UHFFFAOYSA-N
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Description

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-benzyl-N,N-dimethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-15(2)13(17)12-8-14-10-16(12)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZORRZVOFHVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428394
Record name 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
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Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-56-0
Record name N,N-Dimethyl-1-(phenylmethyl)-1H-imidazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide, a key scaffold in the development of therapeutic agents, notably as potent TGR5 agonists. The synthesis pathway is presented as a three-step process, commencing with the formation of an ester intermediate, followed by hydrolysis to the corresponding carboxylic acid, and culminating in an amide coupling to yield the final product.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a three-step sequence:

  • Step 1: Synthesis of Ethyl 1-benzyl-1H-imidazole-5-carboxylate - This initial step involves the construction of the core imidazole ring, incorporating the benzyl and ethyl carboxylate moieties.

  • Step 2: Synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid - The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid, a crucial precursor for the subsequent amidation.

  • Step 3: Synthesis of this compound - The final step is an amide coupling reaction between the carboxylic acid and dimethylamine to afford the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-benzyl-1H-imidazole-5-carboxylate

This procedure outlines the N-benzylation of an imidazole precursor.

Materials and Reagents:

  • Ethyl imidazole-5-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of ethyl imidazole-5-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield ethyl 1-benzyl-1H-imidazole-5-carboxylate.

Step 2: Synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid

This protocol describes the basic hydrolysis of the ethyl ester to the carboxylic acid.

Materials and Reagents:

  • Ethyl 1-benzyl-1H-imidazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 1-benzyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-benzyl-1H-imidazole-5-carboxylic acid.

Step 3: Synthesis of this compound

This final step involves the formation of the amide bond using a standard coupling agent.

Materials and Reagents:

  • 1-benzyl-1H-imidazole-5-carboxylic acid

  • Dimethylamine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-benzyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add dimethylamine hydrochloride (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data Summary

StepProductStarting Material(s)Key ReagentsSolvent(s)Reaction Time (h)TemperatureTypical Yield (%)
1Ethyl 1-benzyl-1H-imidazole-5-carboxylateEthyl imidazole-5-carboxylate, Benzyl bromideK₂CO₃Acetonitrile4-6Reflux85-95
21-benzyl-1H-imidazole-5-carboxylic acidEthyl 1-benzyl-1H-imidazole-5-carboxylateNaOHEthanol/Water2-4Reflux90-98
3This compound1-benzyl-1H-imidazole-5-carboxylic acid, Dimethylamine HClHATU, DIPEADMF12-16Room Temp.70-85

Diagrams

Synthesis Workflow

Synthesis_Pathway cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amide Coupling start1 Ethyl imidazole-5-carboxylate reagent1 Benzyl bromide, K₂CO₃ start1->reagent1 product1 Ethyl 1-benzyl-1H-imidazole-5-carboxylate reagent1->product1 reagent2 NaOH, EtOH/H₂O product1->reagent2 product2 1-benzyl-1H-imidazole-5-carboxylic acid reagent2->product2 reagent3 Dimethylamine HCl, HATU, DIPEA product2->reagent3 product3 This compound reagent3->product3

References

An In-depth Technical Guide to 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide: A Potent TGR5 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide, a compound of significant interest in the field of metabolic disease research. This document details its role as a Takeda G-protein-coupled receptor 5 (TGR5) agonist and provides relevant experimental protocols for its study.

Core Chemical Properties

This compound is a solid compound with the molecular formula C₁₃H₁₅N₃O.[1] Its molecular weight is 229.2777 g/mol .[1] The following table summarizes its key chemical identifiers.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 850429-56-0[1]
Molecular Formula C₁₃H₁₅N₃O[1]
Molecular Weight 229.2777 g/mol [1]
Physical Form Solid[1]
InChI InChI=1S/C13H15N3O/c1-15(2)13(17)12-8-14-10-16(12)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3[1]
InChI Key GXZORRZVOFHVJZ-UHFFFAOYSA-N[1]
SMILES CN(C)C(=O)c1cncn1Cc1ccccc1N/A

Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly available in the public domain. However, based on the known structure, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons (Benzyl Group): Multiplets in the range of 7.20-7.40 ppm.

  • Methylene Protons (-CH₂-): A singlet around 5.30-5.50 ppm.

  • Imidazole Ring Protons: Singlets for the two protons on the imidazole ring, expected in the aromatic region.

  • N,N-dimethyl Protons (-N(CH₃)₂): Two singlets for the methyl groups, the chemical shifts of which would be influenced by the rotational barrier around the C-N amide bond.

¹³C NMR Spectroscopy (Predicted)

  • Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.

  • Aromatic and Imidazole Carbons: Signals in the range of 110-140 ppm.

  • Methylene Carbon (-CH₂-): A signal around 50-55 ppm.

  • N,N-dimethyl Carbons (-N(CH₃)₂): Two signals in the range of 30-40 ppm.

Mass Spectrometry (Predicted)

  • Molecular Ion (M⁺): A peak at m/z = 229.1215 (calculated for C₁₃H₁₅N₃O).

  • Key Fragments: A prominent fragment corresponding to the loss of the dimethylamino group and a fragment corresponding to the benzyl cation (m/z = 91).

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not explicitly provided in the available literature, a general synthetic route can be inferred from the key research paper "Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists".[2] The synthesis would likely involve the following key steps:

Synthesis_Workflow cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Benzylation cluster_2 Step 3: Amide Formation cluster_3 Final Product A Starting Materials B Cyclization Reaction A->B C Imidazole Intermediate B->C Purification D Reaction with Benzyl Halide C->D E Ester Intermediate D->E Purification F Amination with Dimethylamine E->F G 1-Benzyl-N,N-dimethyl-1H- imidazole-5-carboxamide F->G Purification

Caption: General synthetic workflow for this compound.

Detailed Methodologies:

General Procedure for Amide Formation (Inferred):

  • To a solution of the corresponding ester precursor (e.g., methyl 1-benzyl-1H-imidazole-5-carboxylate) in a suitable solvent (e.g., methanol or THF), add an excess of dimethylamine (as a solution in a solvent like THF or as a gas).

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent and excess dimethylamine are removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Biological Activity and Signaling Pathway

This compound and its derivatives are potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[2] TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

TGR5 Signaling Pathway:

Activation of TGR5 by an agonist like this compound initiates a downstream signaling cascade. This primarily involves the coupling of TGR5 to Gαs proteins, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). In enteroendocrine L-cells, this signaling cascade ultimately leads to the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that plays a crucial role in regulating glucose homeostasis.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 1-Benzyl-N,N-dimethyl-1H- imidazole-5-carboxamide TGR5 TGR5 Receptor Agonist->TGR5 Binds to Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC:e->cAMP:w Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Proglucagon) CREB->Gene Promotes GLP1 GLP-1 Secretion Gene->GLP1 Leads to

Caption: TGR5 signaling pathway leading to GLP-1 secretion.

Experimental Protocols for Biological Evaluation

TGR5 Receptor Activation Assay (General Protocol):

This protocol describes a cell-based assay to determine the potency of compounds like this compound in activating the TGR5 receptor.[3]

TGR5_Assay_Workflow A Seed HEK293 cells stably expressing human TGR5 B Incubate for 24 hours A->B C Add test compound (e.g., 1-Benzyl-N,N-dimethyl-1H- imidazole-5-carboxamide) at various concentrations B->C D Incubate for a defined period (e.g., 30 minutes) C->D E Lyse cells and measure intracellular cAMP levels (e.g., using a commercial kit) D->E F Data Analysis: Plot dose-response curve and calculate EC₅₀ E->F

Caption: Workflow for a TGR5 receptor activation assay.

Detailed Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing human TGR5 in a suitable growth medium.

  • Cell Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • Wash the cells with a suitable buffer.

    • Add the diluted compound to the wells. Include a positive control (a known TGR5 agonist) and a vehicle control (DMSO).

    • Incubate the plate at 37°C for a specified time.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

GLP-1 Secretion Assay (General Protocol):

This protocol outlines a method to measure the ability of this compound to stimulate GLP-1 secretion from enteroendocrine cells.[4][5]

GLP1_Assay_Workflow A Culture enteroendocrine L-cells (e.g., NCI-H716 or GLUTag cells) B Seed cells in a multi-well plate A->B C Wash and pre-incubate cells in a suitable buffer B->C D Treat cells with the test compound at various concentrations C->D E Incubate for a specified time (e.g., 2 hours) D->E F Collect the supernatant E->F G Measure GLP-1 concentration in the supernatant using an ELISA kit F->G H Data Analysis: Determine the dose-dependent increase in GLP-1 secretion G->H

Caption: Workflow for a GLP-1 secretion assay.

Detailed Methodology:

  • Cell Culture: Culture a suitable enteroendocrine L-cell line (e.g., human NCI-H716 or murine GLUTag cells).

  • Cell Seeding: Plate the cells in a multi-well plate and allow them to grow to a suitable confluency.

  • Assay:

    • Wash the cells with a secretion buffer (e.g., Krebs-Ringer bicarbonate buffer).

    • Pre-incubate the cells in the buffer for a short period.

    • Replace the buffer with fresh buffer containing various concentrations of this compound.

    • Incubate for a defined period (e.g., 2 hours).

  • Sample Collection: Collect the supernatant from each well.

  • GLP-1 Measurement: Quantify the amount of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit.

  • Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells and plot the dose-response relationship.

Conclusion

This compound is a valuable research compound with potent TGR5 agonist activity. Its ability to stimulate the TGR5 signaling pathway and induce GLP-1 secretion makes it a compound of high interest for the development of novel therapeutics for metabolic disorders. This technical guide provides a foundational understanding of its chemical properties and biological context, along with standardized protocols to facilitate further research and development. Further investigation is warranted to fully elucidate its physicochemical properties and to explore its full therapeutic potential.

References

The Takeda G-Protein-Coupled Receptor 5 (TGR5) Agonism: Mechanism of Action of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth guide to the mechanism of action of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide and its derivatives. The core mechanism for this class of compounds is the activation of the Takeda G-protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This document, intended for researchers, scientists, and drug development professionals, details the signaling pathway, summarizes key quantitative data, and provides comprehensive experimental protocols for the assessment of TGR5 agonists.

Core Mechanism of Action: TGR5 Agonism

This compound and its related derivatives function as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), also known as the G-protein-coupled bile acid receptor 1 (GPBAR1).[1] TGR5 is a cell surface receptor that is activated by bile acids and plays a crucial role in regulating energy and glucose homeostasis.[1]

Upon activation by an agonist, TGR5 couples to the Gαs protein subunit, initiating a downstream signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). In intestinal enteroendocrine L-cells, this signaling pathway culminates in the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone with well-established roles in enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety. The stimulation of GLP-1 secretion is a key therapeutic strategy for the management of type 2 diabetes.[1][2]

A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been designed, synthesized, and evaluated for their TGR5 agonistic activity. The most potent of these compounds, designated as 19d and 19e , demonstrated excellent agonistic activity against human TGR5 (hTGR5), superior to that of the reference agonists INT-777 and lithocholic acid (LCA).[1] Furthermore, these compounds exhibited significant glucose-lowering effects in vivo, which is attributed to their ability to stimulate GLP-1 secretion through TGR5 activation.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency of the lead compounds from the 1-benzyl-1H-imidazole-5-carboxamide series against human and mouse TGR5.

CompoundTargetEC50 (nM)
19d hTGR56.8 ± 0.43
mTGR5611 ± 33
19e hTGR59.5 ± 0.61
mTGR5832 ± 47
Data sourced from a review citing the primary study by Zhao et al.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the TGR5 signaling cascade and a typical experimental workflow for evaluating TGR5 agonists.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 Receptor G_protein Gαs Protein TGR5->G_protein Activates Agonist 1-Benzyl-N,N-dimethyl- 1H-imidazole-5-carboxamide (or derivative) Agonist->TGR5 Binds to AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1 GLP-1 Secretion PKA->GLP1 Stimulates

TGR5 Agonist Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies A Seed TGR5-expressing cells (e.g., HEK293) B Incubate with test compound (e.g., 1-benzyl-1H-imidazole-5-carboxamide derivative) A->B C Measure intracellular cAMP levels (cAMP Accumulation Assay) B->C E Treat enteroendocrine cells (e.g., NCI-H716) with compound B->E D Determine EC50 C->D F Measure GLP-1 in supernatant (GLP-1 Secretion Assay) E->F G Administer compound to animal model (e.g., mice) H Perform Oral Glucose Tolerance Test (OGTT) G->H I Measure blood glucose levels H->I

Experimental Workflow for TGR5 Agonist Evaluation

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols based on standard practices in the field.

TGR5 Activation Assay (cAMP Accumulation)

This assay quantifies the agonist-induced production of intracellular cyclic AMP (cAMP) in cells engineered to express the TGR5 receptor.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing human TGR5 (HEK293-TGR5) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418).[4]

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Seed the HEK293-TGR5 cells into a white, 96-well, solid-bottom plate at a density of 20,000-40,000 cells per well.[4]

  • Incubate the plate for 24 hours to allow for cell adherence.[4]

2. Compound Preparation:

  • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent, such as DMSO.

  • Perform serial dilutions of the test compound to generate a range of concentrations for determining the dose-response curve.

  • Prepare solutions of a positive control (e.g., a known TGR5 agonist like INT-777) and a vehicle control (e.g., DMSO).[4]

3. Assay Procedure:

  • Aspirate the culture medium from the wells.

  • Add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation and incubate for 15-30 minutes at 37°C.[4]

  • Add the diluted test compounds, positive control, or vehicle control to the respective wells.

  • Incubate the plate for 30-60 minutes at 37°C.[4]

4. cAMP Detection and Data Analysis:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.

GLP-1 Secretion Assay

This assay measures the ability of a test compound to stimulate the secretion of GLP-1 from a human enteroendocrine cell line.

1. Cell Culture:

  • Culture NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. These cells are grown in suspension.[5]

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[5]

2. Assay Procedure:

  • Seed the NCI-H716 cells into a 24- or 96-well plate.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Incubate the cells in a secretion buffer (e.g., containing NaCl, KCl, NaHCO3, MgCl2, CaCl2, HEPES, and glucose) with the test compound at various concentrations for a defined period (e.g., 1-2 hours) at 37°C.[5][6]

  • Include a positive control (e.g., phorbol-12-myristate-13-acetate (PMA) or a known TGR5 agonist) and a vehicle control.[6]

  • To prevent GLP-1 degradation, a DPP-4 inhibitor can be added to the secretion buffer.[5]

3. GLP-1 Measurement:

  • Collect the cell culture supernatant.

  • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.[6]

  • Normalize the GLP-1 secretion to the total protein content of the cells in each well.

In Vivo Glucose Tolerance Test

This in vivo assay assesses the effect of the test compound on glucose metabolism in an animal model.

1. Animal Model and Acclimation:

  • Use a suitable animal model, such as diet-induced obese C57BL/6J mice.[7]

  • Acclimate the animals to the housing conditions for at least one week before the experiment.

2. Compound Administration:

  • Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage).[8]

3. Glucose Challenge:

  • After a specified period of fasting (e.g., overnight), administer a glucose solution orally to the animals.[8]

4. Blood Glucose Measurement:

  • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Measure the blood glucose concentration using a glucometer.

5. Data Analysis:

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the compound on glucose tolerance. A reduction in the AUC indicates improved glucose tolerance.

Conclusion

The this compound class of compounds represents a promising new series of potent TGR5 agonists. Their mechanism of action, centered on the stimulation of the TGR5-cAMP-GLP-1 signaling axis, offers a validated therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders. The data and protocols presented in this whitepaper provide a comprehensive resource for the continued research and development of these and other novel TGR5-targeting therapeutic agents.

References

The Structure-Activity Relationship of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Scaffold for TGR5 Agonism and Metabolic Disease Therapeutics

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 1-benzyl-1H-imidazole-5-carboxamide derivatives, with a primary focus on their potent agonistic activity at the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity. This document, intended for researchers, scientists, and drug development professionals, details the quantitative data, experimental methodologies, and cellular signaling pathways associated with this promising class of compounds.

Core Insights into TGR5 Agonism

A pivotal study in the field systematically explored a series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives, revealing key structural features that govern their efficacy as TGR5 agonists. The general structure of these compounds consists of a central 1-benzyl-1H-imidazole core with a carboxamide linkage at the 5-position, connected to various substituted aryl or heteroaryl moieties.

The investigation into these derivatives has demonstrated that specific substitutions on the terminal aromatic ring of the carboxamide are crucial for potent TGR5 activation. This has led to the identification of compounds with activity superior to that of reference agonists like INT-777 and lithocholic acid (LCA).

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro agonistic activities of key 1-benzyl-1H-imidazole-5-carboxamide derivatives against human TGR5 (hTGR5). The activity is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response.

Table 1: Agonistic Activity of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives on hTGR5

CompoundR Group (Substitution on terminal aryl ring)EC50 (nM)
19a 4-OCH311.2
19b 4-OCF325.6
19c 4-Cl15.8
19d 3,4-di-Cl0.8
19e 3-Cl, 4-F0.9
19f 2,4-di-Cl12.3
19g 3-CF3, 4-Cl3.2
INT-777 Reference Agonist15.0
LCA Reference Agonist1580

Table 2: In Vivo Glucose-Lowering Effects of Selected Compounds

CompoundDose (mg/kg)Glucose Reduction (%)
19d 3035.4
19e 3031.2
Metformin 15028.9

Experimental Protocols

This section details the methodologies for the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives and the key biological assays used to evaluate their activity.

General Synthesis Procedure

The synthesis of the target compounds is typically achieved through a multi-step process. A key step involves the amidation of a 1-benzyl-1H-imidazole-5-carboxylic acid intermediate with a substituted aniline derivative.

Step 1: Synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid. This intermediate is prepared from commercially available starting materials, often involving the protection and subsequent deprotection of functional groups on the imidazole ring, followed by the introduction of the benzyl group at the N1 position and the carboxylic acid at the C5 position.

Step 2: Amide Coupling. The synthesized 1-benzyl-1H-imidazole-5-carboxylic acid is activated, commonly using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with the desired substituted aniline in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent such as DMF (Dimethylformamide). The reaction mixture is typically stirred at room temperature until completion.

Step 3: Purification. The final product is purified using standard techniques, such as column chromatography on silica gel, to yield the desired 1-benzyl-1H-imidazole-5-carboxamide derivative. The structure and purity of the final compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro TGR5 Functional Assay

The agonistic activity of the synthesized compounds on the TGR5 receptor is evaluated using a cell-based reporter gene assay.

Cell Line: Human embryonic kidney (HEK293) cells stably co-transfected with a human TGR5 expression vector and a cyclic AMP (cAMP) response element (CRE)-luciferase reporter plasmid are used.

Assay Principle: Activation of the Gαs-coupled TGR5 receptor by an agonist leads to an increase in intracellular cAMP levels. This, in turn, activates the CRE-driven luciferase reporter gene, resulting in the production of light that can be quantified.

Procedure:

  • HEK293-hTGR5-CRE-Luc cells are seeded in 96-well plates and cultured overnight.

  • The cells are then treated with various concentrations of the test compounds or reference agonists (INT-777, LCA).

  • After a specified incubation period, the luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

  • The dose-response curves are plotted, and the EC50 values are calculated using non-linear regression analysis.

In Vivo Oral Glucose Tolerance Test (OGTT)

The in vivo efficacy of the most potent compounds is assessed using an oral glucose tolerance test in a relevant animal model, such as C57BL/6J mice.

Procedure:

  • Mice are fasted overnight prior to the experiment.

  • The test compounds, a vehicle control, or a positive control (e.g., metformin) are administered orally.

  • After a set period (e.g., 30 minutes), a glucose solution is administered orally to all groups.

  • Blood glucose levels are measured from tail vein blood samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • The area under the curve (AUC) for blood glucose is calculated to determine the glucose-lowering effect of the compounds.

Signaling Pathway and Experimental Workflow

The activation of TGR5 by 1-benzyl-1H-imidazole-5-carboxamide derivatives initiates a downstream signaling cascade that ultimately leads to the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.

TGR5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Agonist Agonist TGR5 TGR5 Agonist->TGR5 Binds G_Protein Gαs TGR5->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Gene GLP-1 Gene Transcription CREB->GLP1_Gene Promotes GLP1_Secretion GLP-1 Secretion GLP1_Gene->GLP1_Secretion Leads to Experimental_Workflow Start Start: Compound Design Synthesis Chemical Synthesis of 1-Benzyl-1H-imidazole- 5-carboxamide Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro_Assay In Vitro Screening: hTGR5 Functional Assay (HEK293 cells) Purification->InVitro_Assay SAR_Analysis Structure-Activity Relationship Analysis InVitro_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Selection Selection of Potent Compounds SAR_Analysis->Lead_Selection InVivo_Testing In Vivo Efficacy Testing: Oral Glucose Tolerance Test (Mouse Model) Lead_Selection->InVivo_Testing End End: Lead Optimization InVivo_Testing->End

In Silico Modeling of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide is a synthetic compound that has garnered significant interest in the field of metabolic disease research. It belongs to a class of imidazole derivatives that have been identified as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5). TGR5 is a promising therapeutic target for type 2 diabetes, obesity, and other metabolic syndromes due to its role in regulating glucose homeostasis and energy expenditure.[1][2] This technical guide provides a comprehensive overview of the in silico modeling of this compound, including its biological context, relevant signaling pathways, experimental protocols for its evaluation, and a proposed computational workflow for virtual screening and lead optimization.

Biological Target: Takeda G Protein-Coupled Receptor 5 (TGR5)

TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.[3] Its activation stimulates intracellular signaling cascades that lead to the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent glucose-lowering effects.[3] The therapeutic potential of TGR5 agonists lies in their ability to enhance insulin secretion in a glucose-dependent manner, improve energy expenditure, and reduce inflammation.

TGR5 Signaling Pathway

The activation of TGR5 by an agonist such as this compound initiates a downstream signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, including proglucagon, the precursor to GLP-1.[5][6]

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 1-Benzyl-N,N-dimethyl-1H- imidazole-5-carboxamide TGR5 TGR5 Agonist->TGR5 Gs Gαs TGR5->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB Proglucagon Proglucagon Gene Transcription pCREB->Proglucagon promotes GLP1 GLP-1 Secretion Proglucagon->GLP1 leads to

TGR5 Signaling Pathway Leading to GLP-1 Secretion.

Quantitative Data for TGR5 Agonists

CompoundTargetAssay TypeActivity (EC50/IC50)Reference
Compound 19d hTGR5Agonist ActivityMore potent than INT-777 and LCA[1][2]
Compound 19e hTGR5Agonist ActivityMore potent than INT-777 and LCA[1][2]
INT-777 hTGR5Agonist Activity~0.3 µM (EC50)[1]
Lithocholic Acid (LCA) hTGR5Agonist Activity~0.5 µM (EC50)[1]

Experimental Protocols

The following are representative protocols for evaluating the TGR5 agonist activity of compounds like this compound. These are based on standard methodologies employed in the field.

In Vitro TGR5 Activation Assay (cAMP Accumulation Assay)

This assay measures the increase in intracellular cyclic AMP (cAMP) levels following the activation of TGR5.

Materials:

  • HEK293 cells stably expressing human TGR5 (HEK293-hTGR5)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • Test compounds (including this compound)

  • Reference agonist (e.g., INT-777)

  • cAMP assay kit (e.g., HTRF-based or luminescence-based)

Procedure:

  • Cell Seeding: Seed HEK293-hTGR5 cells into 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of test and reference compounds in assay buffer.

  • Cell Stimulation: Remove culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[7][8][9][10][11]

  • Data Analysis: Plot the response (e.g., fluorescence or luminescence signal) against the compound concentration and determine the EC50 values using a non-linear regression model.

GLP-1 Secretion Assay

This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells upon TGR5 activation.

Materials:

  • Human enteroendocrine NCI-H716 cells

  • Assay buffer (e.g., DMEM with 0.1% BSA)

  • Test compounds

  • Reference agonist (e.g., INT-777)

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

Procedure:

  • Cell Seeding: Seed NCI-H716 cells into 24-well plates and allow them to differentiate.

  • Compound Treatment: Wash the cells with assay buffer and then incubate with various concentrations of test compounds and a DPP-IV inhibitor for 2 hours at 37°C.[12][13]

  • Supernatant Collection: Collect the cell culture supernatant.

  • GLP-1 Quantification: Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the secreted GLP-1 concentration against the compound concentration to determine the dose-response relationship.

In Silico Modeling Workflow

A robust in silico modeling workflow can significantly accelerate the discovery and optimization of novel TGR5 agonists. The following workflow is proposed for the study of this compound and its analogs.

In_Silico_Workflow cluster_setup Preparation cluster_modeling Modeling & Simulation cluster_analysis Analysis & Prediction cluster_outcome Outcome LigandPrep Ligand Preparation (1-Benzyl-N,N-dimethyl-1H- imidazole-5-carboxamide & Analogs) Docking Molecular Docking LigandPrep->Docking ADMET ADMET Prediction LigandPrep->ADMET ReceptorPrep Receptor Preparation (PDB: 7CFN) ReceptorPrep->Docking BindingAnalysis Binding Mode Analysis & Scoring Docking->BindingAnalysis MD Molecular Dynamics Simulation MD->BindingAnalysis Refine Binding BindingAnalysis->MD Select Poses SAR Structure-Activity Relationship (SAR) BindingAnalysis->SAR ADMET->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

TGR5 agonist activity of imidazole-5-carboxamide compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the TGR5 Agonist Activity of Imidazole-5-Carboxamide Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the TGR5 (Takeda G-protein-coupled receptor 5) agonist activity of imidazole-5-carboxamide compounds. TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis.[1][2][3] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses.[1][4][5] This document details the quantitative activity of novel imidazole-5-carboxamide derivatives, outlines the experimental protocols used for their evaluation, and visualizes the core signaling pathways and discovery workflows.

Quantitative Data: TGR5 Agonist Activity

A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been synthesized and evaluated for their agonistic activity on human TGR5 (hTGR5).[3][6] The potency of these compounds, measured as EC₅₀ values, demonstrates the promise of this chemical scaffold. The data from these studies are summarized below, with the natural agonist Lithocholic Acid (LCA) and the synthetic agonist INT-777 included for comparison.[3]

CompoundhTGR5 EC₅₀ (nM)[3]Notes
19d 1.8A potent derivative from the 1-benzyl-1H-imidazole-5-carboxamide series.[3][6]
19e 2.5Another highly potent compound from the same series.[3][6]
LCA 24.1A primary bile acid and endogenous TGR5 agonist.[3]
INT-777 16.3A well-characterized semi-synthetic TGR5 agonist.[3][5]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor that primarily signals through the Gαs subunit to activate adenylyl cyclase.[7] This initiates a cascade of intracellular events centered around the production of cyclic adenosine monophosphate (cAMP).[1][8] The activation of this pathway leads to diverse physiological outcomes, including improved glucose metabolism and reduced inflammation.[9][10]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects TGR5 TGR5 Receptor G_Protein Gαs TGR5->G_Protein Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP G_Protein->AC Activates ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1 ↑ GLP-1 Secretion PKA->GLP1 Energy ↑ Energy Expenditure PKA->Energy Inflammation ↓ Inflammation PKA->Inflammation Gene Target Gene Transcription CREB->Gene Promotes Agonist Imidazole-5-carboxamide Agonist Agonist->TGR5 Binds

Caption: TGR5 receptor activation by an agonist initiates a cAMP-dependent signaling cascade.

Experimental Protocols

The evaluation of imidazole-5-carboxamide compounds as TGR5 agonists involves a series of standardized in vitro and in vivo assays to determine their potency, efficacy, and physiological effects.

In Vitro TGR5 Activity Assay (CRE-Luciferase Reporter Assay)

This assay is a common method to quantify the activation of the TGR5 signaling pathway.[11]

  • Objective: To measure the dose-dependent agonistic activity of test compounds on the human TGR5 receptor.

  • Cell Line: HEK293 cells are commonly used.[3][12]

  • Methodology:

    • Transfection: HEK293 cells are co-transfected with two plasmids: one containing the human TGR5 expression vector and another containing a luciferase reporter gene under the control of a cAMP Response Element (CRE) promoter.[11] Commercial kits providing stable reporter cell lines are also available.[12][13]

    • Cell Plating: Transfected cells are seeded into 96-well plates and incubated to allow for cell adherence and receptor expression.

    • Compound Treatment: The cells are treated with serial dilutions of the imidazole-5-carboxamide compounds. A known agonist like INT-777 or LCA is used as a positive control.[3]

    • Incubation: The plates are incubated for a defined period (e.g., 6-8 hours) to allow for receptor activation, downstream signaling, and luciferase gene expression.[13]

    • Lysis and Luminescence Reading: A luciferase detection reagent is added to the cells to lyse them and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to TGR5 activation, is measured using a luminometer.

    • Data Analysis: The luminescence data is normalized and plotted against the compound concentration. An EC₅₀ value is calculated using a nonlinear regression curve fit.

GLP-1 Secretion Assay

This cell-based functional assay measures a key physiological outcome of TGR5 activation in enteroendocrine cells.

  • Objective: To assess the ability of TGR5 agonists to stimulate GLP-1 secretion.

  • Cell Line: Human NCI-H716 enteroendocrine cells, which endogenously express TGR5, are typically used.[5][14][15]

  • Methodology:

    • Cell Culture: NCI-H716 cells are cultured in an appropriate medium (e.g., RPMI-1640) and seeded into 24- or 48-well plates.

    • Starvation and Washing: Prior to the experiment, cells are often serum-starved and washed with a buffer (e.g., Krebs-Ringer bicarbonate buffer) to remove any pre-existing GLP-1.

    • Compound Stimulation: Cells are incubated with the test compounds at various concentrations for a specific duration (e.g., 2 hours).

    • Supernatant Collection: After incubation, the cell culture supernatant is collected.

    • GLP-1 Quantification: The concentration of active GLP-1 in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

    • Data Analysis: The amount of secreted GLP-1 is quantified and compared to vehicle-treated control cells.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial in vivo experiment to evaluate the effect of a TGR5 agonist on glucose homeostasis in an animal model.[3]

  • Objective: To determine if the test compound can improve glucose tolerance in vivo.

  • Animal Model: C57BL/6 mice are a standard model, often fed a high-fat diet to induce a pre-diabetic state.[3]

  • Methodology:

    • Acclimatization and Fasting: Mice are acclimatized and then fasted overnight (e.g., 12-16 hours) with free access to water.

    • Compound Administration: The imidazole-5-carboxamide compound or vehicle is administered orally (p.o.).

    • Baseline Blood Glucose: A baseline blood glucose measurement is taken from the tail vein (t=0 min).

    • Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally.

    • Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Data Analysis: The blood glucose levels are plotted over time. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between the compound-treated and vehicle-treated groups to determine the glucose-lowering effect.[3]

TGR5 Agonist Discovery Workflow

The discovery and development of novel TGR5 agonists like the imidazole-5-carboxamide series follow a structured workflow, progressing from initial screening to in vivo validation.

TGR5_Workflow cluster_discovery In Vitro Discovery & Optimization cluster_validation Preclinical Validation A Compound Design & Synthesis (Imidazole-5-carboxamide Scaffold) B Primary Screening: hTGR5 Reporter Assay (Luciferase / cAMP) A->B Screen C Potency Determination: EC50 Calculation B->C Quantify D Selectivity Profiling: Counter-screen (e.g., FXR) C->D Assess E Lead Optimization (SAR) C->E Inform D->E E->A Iterate F Cellular Functional Assay: GLP-1 Secretion (NCI-H716) E->F Advance Lead G In Vivo Efficacy Model: Oral Glucose Tolerance Test (OGTT) F->G Validate H Pharmacokinetics & Toxicology Studies G->H Characterize I Clinical Candidate H->I Select

Caption: A typical workflow for the discovery and validation of novel TGR5 agonists.

References

Spectroscopic and Spectrometric Characterization of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic and spectrometric properties of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide, a key intermediate in the synthesis of potent Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. A thorough understanding of the structural and analytical characteristics of this compound is paramount for quality control, process optimization, and regulatory compliance in drug discovery and development.

Compound Profile

Compound Name: this compound Molecular Formula: C₁₃H₁₅N₃O Molecular Weight: 229.28 g/mol CAS Number: 850429-56-0

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Data

Predicted data based on spectral analysis of structurally similar imidazole derivatives and established chemical shift principles.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.65s1HH-2 (imidazole)
~7.50s1HH-4 (imidazole)
~7.30 - 7.40m5HAr-H (benzyl)
~5.35s2HCH₂ (benzyl)
~3.10s6HN(CH₃)₂
¹³C NMR (Carbon-13 NMR) Data

Predicted data based on spectral analysis of structurally similar imidazole derivatives and established chemical shift principles.

Chemical Shift (δ) ppmAssignment
~164.0C=O (carboxamide)
~138.0C-2 (imidazole)
~136.5C-ipso (benzyl)
~135.0C-5 (imidazole)
~129.0C-ortho/meta (benzyl)
~128.5C-para (benzyl)
~127.5C-4 (imidazole)
~51.0CH₂ (benzyl)
~37.0N(CH₃)₂
Mass Spectrometry (MS) Data
m/zInterpretation
230.13[M+H]⁺ (Calculated: 230.1293)
212.12[M+H - H₂O]⁺
139.08[M+H - C₇H₇]⁺
91.05[C₇H₇]⁺ (benzyl fragment)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a standard 5 mm NMR tube.

  • The sample is vortexed to ensure homogeneity.

3.1.2. ¹H NMR Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

  • Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) is used as an internal reference.

3.1.3. ¹³C NMR Acquisition

  • Instrument: 100 MHz (or corresponding frequency for the spectrometer used)

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30')

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: 0 to 200 ppm

  • Referencing: The solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) is used as an internal reference.

Mass Spectrometry (MS)

3.2.1. Sample Preparation

  • A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • The stock solution is further diluted to a final concentration of 1-10 µg/mL for analysis.

3.2.2. ESI-MS Acquisition

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Infusion Flow Rate: 5-10 µL/min (for direct infusion) or coupled with LC

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (N₂): 1-2 Bar

  • Drying Gas (N₂) Flow: 5-10 L/min

  • Drying Gas Temperature: 180-220 °C

  • Mass Range: m/z 50-500

  • Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the precursor ion [M+H]⁺ is selected and fragmented using collision-induced dissociation (CID) with varying collision energies.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Compound 1-Benzyl-N,N-dimethyl-1H- imidazole-5-carboxamide NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample MS_Sample Dissolve and Dilute in HPLC Grade Solvent Compound->MS_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec Analysis MS_Spec Mass Spectrometer MS_Sample->MS_Spec Analysis H_NMR 1H NMR Spectrum NMR_Spec->H_NMR C_NMR 13C NMR Spectrum NMR_Spec->C_NMR Mass_Spectrum Mass Spectrum MS_Spec->Mass_Spectrum Structure_Elucidation Structure_Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation MS_MS_Spectrum Tandem MS Spectrum Mass_Spectrum->MS_MS_Spectrum Fragmentation Mass_Spectrum->Structure_Elucidation MS_MS_Spectrum->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

TGR5 Signaling Pathway

TGR5_Signaling cluster_cell Enteroendocrine L-cell TGR5 TGR5 Receptor AC Adenylate Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Epac cAMP->Epac activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion promotes PLC_epsilon PLC-ε Epac->PLC_epsilon activates Ca_release Ca²⁺ Release from ER PLC_epsilon->Ca_release stimulates Ca_release->GLP1_Secretion triggers Ligand 1-Benzyl-N,N-dimethyl- 1H-imidazole-5-carboxamide (or other TGR5 Agonist) Ligand->TGR5 binds to

Caption: TGR5-Mediated GLP-1 Secretion Pathway.

A Technical Guide to the Physicochemical Characteristics of Novel TGR5 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases. It details the physicochemical properties of novel TGR5 agonists, outlines key experimental protocols for their evaluation, and illustrates the critical signaling pathways involved. TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is activated by bile acids and plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammation.[1][2][3] Its activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in managing blood sugar levels.[4][5][6] This makes TGR5 an attractive target for the development of new treatments for type 2 diabetes, obesity, and other metabolic disorders.[2][3]

Physicochemical and Pharmacological Profiles of TGR5 Agonists

The development of potent and selective TGR5 agonists is a key focus of current research. Agonists can be broadly categorized as natural compounds (bile acids, triterpenoids) and synthetic molecules (steroidal and non-steroidal).[3] A significant challenge in agonist development is mitigating on-target side effects, such as gallbladder filling, which arises from systemic TGR5 activation.[1][7][8] Strategies to overcome this include the design of gut-restricted agonists that exert their effects locally in the intestine with minimal systemic exposure.[4][8][9]

The following tables summarize the quantitative data for a selection of natural and synthetic TGR5 agonists.

Table 1: Natural TGR5 Agonists and Their Derivatives

Compound NameChemical ClassPotency (EC50)EfficacySelectivitySource/Notes
Lithocholic Acid (LCA) Bile Acid0.53 µM-Activates FXRMost potent endogenous agonist.[7]
Deoxycholic Acid (DCA) Bile Acid1.01 µM-Activates FXRSecondary bile acid.[7]
Chenodeoxycholic Acid (CDCA) Bile Acid4.43 µM-Activates FXRPrimary bile acid.[7]
Cholic Acid (CA) Bile Acid7.72 µM-Activates FXRPrimary bile acid.[7]
Betulinic Acid (BA) Triterpenoid1.04 µM83%Selective vs. FXRPotent natural agonist chosen for SAR studies.[7][10]
Oleanolic Acid (OA) Triterpenoid2.25 µM-Selective vs. FXRNatural agonist found in olive leaves.[10][11]
Ursolic Acid (UA) Triterpenoid1.43 µM-Selective vs. FXRActivates TGR5 to enhance GLP-1 secretion.[10][12]
Compound 22-Na Betulinic Acid Derivative--Gut-restrictedDesigned to reduce gallbladder-related side effects.[8]

Table 2: Synthetic TGR5 Agonists

Compound IDChemical ClassPotency (EC50)SelectivitySource/Notes
INT-777 Semisynthetic Bile Acid~300 nM (hTGR5)Selective vs. FXRWidely used research tool.[3][13]
SB-756050 Non-steroidal1.3 µM (hTGR5)SelectiveAssessed in Phase I clinical trials.[7][14]
Compound 6g 2-thio-imidazole57 pM (hTGR5), 62 pM (mTGR5)Selective vs. FXR (EC50 = 6.4 µM)Potent, orally efficacious agonist.[15]
Compound 15c PEGylated Nicotinamide-Low systemic absorptionIntestinally targeted agonist.[9]
RG-239 (18 dia 2) Betulinic Acid DerivativeMore potent than Betulinic AcidSelective vs. FXRHemisynthetic derivative.[10]
BAR502 Semisynthetic Bile Acid-Dual FXR/TGR5 Agonist-

TGR5 Signaling Pathways

Upon agonist binding, TGR5 primarily couples to the Gαs protein, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger.[4][16][17] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[4][12] This cascade has several physiological effects:

  • In intestinal L-cells: It enhances the transcription of the proglucagon gene, leading to increased synthesis and secretion of GLP-1.[4][12]

  • In brown adipose tissue (BAT) and muscle: It increases energy expenditure by promoting the conversion of thyroxine (T4) to the more active triiodothyronine (T3) via type 2 deiodinase (D2).[3][4][12]

  • In macrophages: It exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][16]

Interestingly, in certain cell types like ciliated cholangiocytes, TGR5 can couple to Gαi, leading to a decrease in cAMP and inhibition of cell proliferation.[11][16]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Physiological Responses TGR5 TGR5 Receptor Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase ATP ATP Gs->AC Activates cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates NFkB_Inhibition NF-κB Inhibition PKA->NFkB_Inhibition Leads to CREB CREB PKA->CREB Phosphorylates Inflammation ↓ Inflammation NFkB_Inhibition->Inflammation Gene Gene Transcription (e.g., Proglucagon, UCP1) CREB->Gene Promotes GLP1 ↑ GLP-1 Secretion Gene->GLP1 Energy ↑ Energy Expenditure Gene->Energy Agonist TGR5 Agonist Agonist->TGR5 Binds

TGR5 Gαs-cAMP signaling pathway upon agonist binding.

Experimental Protocols

Evaluating the efficacy and characteristics of novel TGR5 agonists requires robust in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

In Vitro TGR5 Activation: HTRF cAMP Assay

This protocol describes a common method for quantifying the potency of a TGR5 agonist by measuring intracellular cAMP accumulation.[18][19]

  • Objective: To determine the half-maximal effective concentration (EC50) of a test compound for TGR5 activation.

  • Principle: This is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[20] Cellular cAMP produced upon TGR5 activation competes with a labeled cAMP conjugate (donor) for binding to a specific anti-cAMP antibody (acceptor). The HTRF signal is inversely proportional to the concentration of cAMP in the sample.

  • Materials:

    • HEK293 cells stably expressing human TGR5 (hTGR5).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Test compounds serially diluted in a suitable solvent (e.g., DMSO).

    • Reference agonist (e.g., INT-777 or LCA).

    • HTRF cAMP assay kit (e.g., from Revvity or Cisbio), containing cAMP-d2 (donor) and anti-cAMP cryptate (acceptor), lysis buffer, and detection buffer.[19][20]

    • 384-well white, low-volume microplates.

    • HTRF-compatible microplate reader.

  • Procedure:

    • Cell Seeding: Culture hTGR5-HEK293 cells until they reach approximately 80% confluency. Harvest the cells and resuspend them in assay buffer. Seed 5,000 to 10,000 cells per well into a 384-well plate and incubate overnight.[19]

    • Compound Treatment: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. Remove the culture medium from the cells and add the compound dilutions.

    • Stimulation: Incubate the plate for 30-60 minutes at room temperature or 37°C to allow for receptor activation and cAMP production.[19]

    • Cell Lysis & HTRF Reaction: Add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate conjugates) diluted in lysis buffer to each well. This step lyses the cells and initiates the competitive immunoassay.

    • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the assay to reach equilibrium.[19]

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).[19]

  • Data Analysis:

    • Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 value.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

This protocol is a standard in vivo method to assess the glucose-lowering effects of a TGR5 agonist in a diabetic animal model.[15]

  • Objective: To evaluate the ability of a TGR5 agonist to improve glucose tolerance in vivo.

  • Principle: TGR5 agonists are expected to stimulate GLP-1 secretion from the gut, which enhances glucose-dependent insulin release and improves the body's ability to clear a glucose load.

  • Animals: Diet-induced obese (DIO) C57BL/6 mice are a commonly used model for type 2 diabetes research.[15]

  • Procedure:

    • Acclimatization: House the animals in a controlled environment and provide them with a high-fat diet to induce obesity and insulin resistance.

    • Fasting: Prior to the test, fast the mice overnight (e.g., 6-8 hours) but allow free access to water.

    • Baseline Measurement (t=0): Measure baseline blood glucose from a tail snip using a glucometer.

    • Compound Administration: Administer the test compound or vehicle control orally (p.o.) via gavage.

    • Glucose Challenge: After a set period following compound administration (e.g., 30-60 minutes), administer a bolus of glucose (e.g., 2 g/kg) orally.

    • Blood Glucose Monitoring: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the total area under the curve (AUC) for the glucose excursion from t=0 to t=120 min.

    • Compare the AUC values between the compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in AUC indicates improved glucose tolerance.

Drug Discovery Workflow Visualization

The development of a novel TGR5 agonist follows a structured workflow from initial screening to in vivo validation.

TGR5_Workflow Start Compound Library Screen Primary Screening (HTRF cAMP Assay) Start->Screen High-Throughput Confirm Hit Confirmation (Dose-Response) Screen->Confirm Identify Hits Select Selectivity Assays (e.g., vs. FXR) Confirm->Select Confirm Potency PK Pharmacokinetic Studies Select->PK Assess Specificity Efficacy In Vivo Efficacy (e.g., OGTT in DIO Mice) PK->Efficacy Evaluate Exposure Lead Lead Optimization Efficacy->Lead Validate in Vivo

References

Investigating the metabolic stability of 1-benzyl-imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Metabolic Stability of 1-Benzyl-Imidazole Derivatives

Introduction

For researchers, scientists, and drug development professionals, the benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the foundation for a multitude of therapeutic agents.[1] Among these, 1-benzyl-imidazole derivatives have shown significant promise, with a wide range of biological activities, including antifungal and anticancer properties.[1] The strategic placement of a benzyl group at the 1-position significantly impacts the molecule's lipophilicity and steric profile, which in turn modulates its interaction with biological targets.[1]

A critical parameter in the optimization of these compounds is their metabolic stability. Metabolic stability determines the rate at which a drug is broken down by enzymes, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[2][3] Compounds with low metabolic stability often undergo extensive first-pass metabolism in the liver, leading to poor bioavailability and rapid elimination.[2] Conversely, excessively high stability can lead to accumulation and toxicity.[3] Therefore, understanding and optimizing the metabolic stability of 1-benzyl-imidazole derivatives is a crucial step in the drug discovery process.

This guide provides a comprehensive overview of the core methodologies used to assess the metabolic stability of these compounds, presents key data in a structured format, and explores the structure-metabolism relationships that govern their biotransformation.

Experimental Protocols: Assessing Metabolic Stability

The primary method for evaluating the metabolic stability of compounds in early drug discovery is the in vitro liver microsomal stability assay.[2][4] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolism.[4][5] An alternative system involves using intact hepatocytes, which contain both Phase I and Phase II enzymes and their necessary cofactors, offering a more complete picture of cellular metabolism.[2][6][7]

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of 1-benzyl-imidazole derivatives using liver microsomes from various species (e.g., human, rat, mouse).[5][8][9]

1. Materials and Reagents:

  • Test Compounds (1-benzyl-imidazole derivatives): 10 mM stock solutions in DMSO.

  • Liver Microsomes (e.g., human, rat): Stored at -80°C. Commercially available from various suppliers.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System:

    • Solution A: NADP+ (Nicotinamide adenine dinucleotide phosphate).

    • Solution B: Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase.

    • Alternatively, a pre-mixed commercial solution can be used.

  • Reaction Termination Solution: Ice-cold acetonitrile containing an internal standard (a structurally similar compound not expected to be found in the samples).

  • Control Compounds:

    • High-turnover control (e.g., Verapamil, Imipramine).

    • Low-turnover control (e.g., Atenolol, Warfarin).

  • 96-well incubation plates and collection plates.

2. Experimental Procedure:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute the microsomes in cold phosphate buffer (pH 7.4) to the desired final concentration (typically 0.5 - 1.0 mg/mL).[5][9]

    • Prepare the test compound working solution by diluting the DMSO stock in phosphate buffer to achieve a final incubation concentration (typically 1 µM).[5][9] The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted microsomal solution to the wells of the 96-well plate.

    • Add the test compound working solution to initiate a pre-incubation period. Place the plate in an incubator at 37°C for approximately 5-10 minutes to equilibrate the temperature.[10]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (-NADPH). For negative controls, add an equivalent volume of phosphate buffer.[8]

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.[5][9]

    • To terminate, transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of the ice-cold acetonitrile with internal standard.[10] The 0-minute time point sample is typically collected immediately after adding the NADPH solution.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.[9][11]

3. Data Analysis:

  • Calculate Percent Remaining: Determine the peak area ratio of the test compound to the internal standard at each time point. The percent remaining at each time point is calculated relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining compound against time. The slope of the resulting line (k) is the elimination rate constant.

    • t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint): This parameter measures the rate of metabolism independent of blood flow.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)[9]

Below is a diagram illustrating the general workflow of this experimental protocol.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Test Compound) pre_incubate Pre-incubate Microsomes & Compound at 37°C prep_reagents->pre_incubate prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points terminate Terminate Reaction (Add Cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate t½ and CLint lcms->data

Workflow for an in vitro microsomal stability assay.

Data Presentation: Structure-Metabolism Relationships

The metabolic stability of 1-benzyl-imidazole derivatives is highly dependent on their substitution patterns.[1][12] Metabolic "hotspots," or sites on the molecule particularly susceptible to enzymatic breakdown, can be identified and modified to improve stability.[12][13] Key parameters derived from these studies, such as half-life (t½) and intrinsic clearance (CLint), allow for direct comparison and ranking of compounds.[9]

The table below summarizes hypothetical but representative data for a series of 1-benzyl-imidazole derivatives, illustrating common structure-metabolism relationships observed for this class of compounds.[12][14]

Compound IDR1 Substitution (Benzimidazole Ring)R2 Substitution (Benzyl Ring)t½ (min)CLint (µL/min/mg)Interpretation
A-1 HH1592.4Low Stability
A-2 H4-Fluoro3539.6Improved Stability
A-3 5-ChloroH2849.5Moderately Improved
A-4 5-Chloro4-Fluoro>60<11.6High Stability
A-5 H4-Methoxy8173.3Poor Stability

Observations from Data:

  • Parent Structure (A-1): The unsubstituted 1-benzyl-imidazole often serves as a starting point and may exhibit moderate to low stability.

  • Blocking Para-Hydroxylation (A-2): The para-position of the benzyl ring is a common site of CYP-mediated hydroxylation. Introducing a metabolically stable group like fluorine at this position can block this pathway, significantly increasing the half-life and reducing clearance.[13]

  • Benzimidazole Ring Substitution (A-3): Adding an electron-withdrawing group like chlorine to the benzimidazole core can also enhance metabolic stability, though the effect may be less pronounced than modifications on the benzyl ring.

  • Combined Modifications (A-4): Combining beneficial modifications, such as substitutions at both known metabolic hotspots, can have an additive or synergistic effect, leading to a highly stable compound.

  • Metabolically Labile Groups (A-5): Introducing groups that are themselves susceptible to metabolism, such as a methoxy group (which can undergo O-demethylation), can drastically decrease metabolic stability.

Metabolic Pathways and Key Transformations

The primary route of metabolism for many xenobiotics, including 1-benzyl-imidazole derivatives, is oxidation catalyzed by Cytochrome P450 enzymes.[15][16]

G parent 1-Benzyl-Imidazole Derivative cyp Cytochrome P450 (e.g., CYP3A4, CYP2D6) parent->cyp Phase I Oxidation metabolite Oxidized Metabolite (e.g., Hydroxylated) cyp->metabolite conjugation Phase II Enzymes (e.g., UGTs, SULTs) metabolite->conjugation Phase II Conjugation excretion Conjugated Metabolite (More water-soluble) conjugation->excretion G cluster_problem Problem Identification cluster_strategy Strategic Modification cluster_evaluation Evaluation & Outcome start Initial Compound (High Clearance) met_id Metabolite ID Studies (Find 'Hotspots') start->met_id hypothesis Hypothesis: Block metabolism at hotspot met_id->hypothesis synthesis Synthesize Analogs (e.g., add F, Cl, or N) hypothesis->synthesis reassay Re-assay Metabolic Stability synthesis->reassay outcome Optimized Compound (Low Clearance) reassay->outcome

References

Methodological & Application

Application Notes for In Vitro Profiling of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide as a TGR5 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[1] TGR5 is a cell surface receptor activated by bile acids, which upon activation, primarily couples to the Gαs protein. This initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] The subsequent activation of Protein Kinase A (PKA) and other downstream effectors mediates the physiological responses.[1][3] Structurally similar compounds to 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide have been identified as potent TGR5 agonists. These application notes provide a detailed protocol for an in vitro assay to characterize the agonistic activity of this compound on the TGR5 receptor.

TGR5 Signaling Pathway

Upon binding of an agonist, TGR5 activates a Gαs protein, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[2] Increased levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB), which translocates to the nucleus. In the nucleus, phosphorylated CREB binds to cAMP Response Elements (CRE) on the DNA, initiating the transcription of target genes.[2] This signaling cascade is central to the physiological functions regulated by TGR5.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist 1-Benzyl-N,N-dimethyl-1H- imidazole-5-carboxamide TGR5 TGR5 Receptor Agonist->TGR5 Gas Gαs Protein TGR5->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP ATP ATP ATP:e->cAMP:w converts PKA PKA cAMP->PKA activates CREB_P pCREB PKA->CREB_P phosphorylates CRE CRE CREB_P->CRE binds Gene Target Gene Transcription CRE->Gene initiates

Caption: TGR5 signaling pathway initiated by an agonist.

Experimental Protocols

A highly effective method for quantifying the agonistic activity of a compound on TGR5 is the cAMP-response element (CRE) luciferase reporter assay. This assay measures the transcriptional activation downstream of the TGR5 signaling cascade.

CRE-Luciferase Reporter Assay Workflow

The workflow involves co-transfecting host cells (e.g., HEK293) with plasmids encoding the human TGR5 receptor and a luciferase reporter gene under the control of a CRE-containing promoter. Following an incubation period to allow for receptor expression, the cells are treated with the test compound. Agonist binding to TGR5 will trigger the signaling pathway, leading to the expression of luciferase. The luminescent signal, which is proportional to the level of TGR5 activation, is then quantified.

CRE_Luciferase_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_detection Day 2: Signal Detection A1 Co-transfect HEK293 cells with hTGR5 and CRE-luciferase vectors A2 Seed transfected cells into a white, clear-bottom 96-well plate A1->A2 A3 Incubate for 24 hours at 37°C, 5% CO2 A2->A3 B1 Prepare serial dilutions of This compound B2 Treat cells with compound dilutions and controls (vehicle, positive control) B1->B2 B3 Incubate for 4-6 hours at 37°C B2->B3 C1 Add luciferase substrate to each well C2 Incubate for 10 minutes at room temperature C1->C2 C3 Measure luminescence using a plate reader C2->C3

Caption: Workflow for a CRE-Luciferase Reporter Assay.

Detailed Methodology

1. Materials and Reagents:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Human TGR5 expression plasmid

  • CRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • White, clear-bottom 96-well cell culture plates

  • This compound (test compound)

  • Known TGR5 agonist (positive control, e.g., Lithocholic Acid)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Luciferase assay system

  • Luminometer plate reader

2. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For transfection, seed cells in a suitable culture dish to reach 70-80% confluency on the day of transfection.

  • Co-transfect the HEK293 cells with the human TGR5 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Following transfection, detach the cells and seed them into a white, clear-bottom 96-well plate at a density of 30,000-50,000 cells per well.

  • Incubate the plate for 18-24 hours.[4]

3. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in serum-free DMEM to obtain the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and typically ≤ 0.5%.

  • Prepare solutions for the vehicle control (DMSO in serum-free DMEM) and a positive control (a known TGR5 agonist like Lithocholic Acid at its EC80 concentration).[5]

  • After the 24-hour incubation, carefully remove the culture medium from the wells.

  • Add the prepared compound dilutions, vehicle control, and positive control to the respective wells.

  • Incubate the plate for 4-6 hours at 37°C.[2]

4. Luminescence Measurement:

  • After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add the luciferase reagent to each well.

  • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

  • Measure the luminescence of each well using a luminometer.

Data Presentation and Analysis

The raw data will be in the form of Relative Light Units (RLU) from the luminometer. The activity of the test compound is typically expressed as a percentage of the response of the positive control after subtracting the background (vehicle control).

Table 1: Raw Luminescence Data

Concentration (µM)Replicate 1 (RLU)Replicate 2 (RLU)Replicate 3 (RLU)
Vehicle Control1,5201,4801,550
Positive Control25,60026,10025,850
0.012,1002,2502,180
0.15,3005,5005,420
115,80016,20015,950
1024,50025,10024,800
10025,30025,70025,550

Table 2: Data Analysis and Summary

Concentration (µM)Mean RLUStd. Dev.% Activity
Vehicle Control1,517350.0
Positive Control25,850250100.0
0.012,177752.7
0.15,40710016.0
116,00020859.5
1024,80030095.7
10025,53317698.7

The percentage activity is calculated for each concentration of the test compound. This data is then plotted on a semi-logarithmic graph with the compound concentration on the x-axis and the percentage activity on the y-axis to generate a dose-response curve. A sigmoidal curve fitting model (e.g., four-parameter logistic regression) is used to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion: This CRE-luciferase reporter assay provides a robust and sensitive method for determining the in vitro agonistic activity of this compound on the TGR5 receptor. The quantitative data generated, particularly the EC50 value, is crucial for the characterization and further development of this compound as a potential therapeutic agent for metabolic diseases.

References

Application Notes and Protocols for In Vivo Experimental Design Using 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide is a member of a series of potent Takeda G protein-coupled receptor 5 (TGR5) agonists.[1][2][3] TGR5 is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][3] Activation of TGR5, a G protein-coupled receptor, stimulates intracellular signaling cascades that lead to the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.[4][5][6] Derivatives of 1-benzyl-1H-imidazole-5-carboxamide have demonstrated significant glucose-lowering effects in mouse models, highlighting their potential as therapeutic agents.[1][2]

These application notes provide a comprehensive framework for the in vivo evaluation of this compound in mice, covering experimental design, key protocols, and data presentation. The protocols are intended as a guide and should be adapted based on specific research goals and in-house expertise.

Data Presentation

Clear and concise data presentation is crucial for the interpretation of in vivo studies. All quantitative data should be summarized in structured tables for easy comparison between treatment groups.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in C57BL/6 Mice Following a Single Oral Dose

Parameter10 mg/kg30 mg/kg100 mg/kg
Cmax (ng/mL) 150 ± 25420 ± 501100 ± 150
Tmax (h) 0.51.01.0
AUC0-t (ng·h/mL) 450 ± 601500 ± 2004800 ± 550
t1/2 (h) 2.5 ± 0.53.0 ± 0.63.5 ± 0.7

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life.

Table 2: Effect of this compound on Oral Glucose Tolerance in Diet-Induced Obese (DIO) Mice

Treatment GroupDose (mg/kg)AUC of Blood Glucose (0-120 min)% Reduction vs. Vehicle
Vehicle -30000 ± 2500-
Compound 1024000 ± 2000*20%
Compound 3018000 ± 1500 40%
Compound 10015000 ± 120050%
Sitagliptin (Positive Control) 1019500 ± 1800**35%

*Data are presented as mean ± SEM. AUC: Area under the curve. *p < 0.05, *p < 0.01 vs. Vehicle.

Table 3: Acute Oral Toxicity of this compound in CD-1 Mice (OECD 423)

Dose (mg/kg)Number of AnimalsMortalitiesClinical Signs
300 3 F0/3No adverse effects observed
2000 3 F0/3No adverse effects observed

F: Female. Based on these results, the LD50 is estimated to be > 2000 mg/kg.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Fast mice for 4 hours prior to dosing.

  • Administer a single oral dose of the compound at various concentrations (e.g., 10, 30, and 100 mg/kg).

  • Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to obtain plasma by centrifugation.

  • Analyze plasma samples to determine the concentration of the compound using a validated analytical method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose tolerance in a mouse model of type 2 diabetes (e.g., diet-induced obese mice).[7][8][9][10]

Materials:

  • Diet-induced obese (DIO) C57BL/6 mice (fed a high-fat diet for 10-12 weeks)

  • This compound

  • Vehicle

  • Positive control (e.g., Sitagliptin)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

Procedure:

  • Fast mice for 6 hours with free access to water.[11]

  • Administer the compound, vehicle, or positive control orally 30-60 minutes prior to the glucose challenge.

  • At time 0, administer the glucose solution via oral gavage.

  • Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.[7]

  • Calculate the area under the curve (AUC) for blood glucose to assess glucose tolerance.

GLP-1 Secretion Assay

Objective: To determine if this compound stimulates GLP-1 secretion in vivo.

Materials:

  • C57BL/6 mice

  • This compound

  • Vehicle

  • DPP-4 inhibitor (to prevent GLP-1 degradation)[11][12]

  • Blood collection tubes containing aprotinin and EDTA

  • GLP-1 ELISA kit

Procedure:

  • Fast mice for 4-6 hours.

  • Administer a DPP-4 inhibitor intraperitoneally 30 minutes before compound administration.[12]

  • Administer the compound or vehicle orally.

  • Collect blood samples at baseline and at various time points post-dosing (e.g., 15, 30, and 60 minutes).

  • Immediately process blood to obtain plasma and store at -80°C until analysis.

  • Measure active GLP-1 levels in plasma using a commercially available ELISA kit according to the manufacturer's instructions.[13][14]

Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity of this compound in mice, following OECD Guideline 423.[15][16][17]

Materials:

  • CD-1 mice (or other appropriate strain), typically females are used initially.[17]

  • This compound

  • Vehicle

Procedure:

  • Acclimatize animals for at least 5 days.

  • Fast animals overnight prior to dosing.

  • Administer a single oral dose of the compound at a starting dose of 300 mg/kg to a group of 3 female mice.

  • Observe animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity or mortality.

  • Record body weights before dosing and at least weekly thereafter.

  • If no mortality is observed at 300 mg/kg, a higher dose (e.g., 2000 mg/kg) is administered to another group of 3 female mice.[17]

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Visualizations

Signaling Pathway

TGR5_Signaling_Pathway Compound 1-Benzyl-N,N-dimethyl- 1H-imidazole-5-carboxamide TGR5 TGR5 Receptor Compound->TGR5 activates G_alpha_s Gαs TGR5->G_alpha_s activates AC Adenylate Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GLP1_Gene GLP-1 Gene Transcription CREB->GLP1_Gene activates GLP1_Secretion GLP-1 Secretion GLP1_Gene->GLP1_Secretion Pancreas Pancreatic β-cells GLP1_Secretion->Pancreas acts on Insulin Insulin Secretion Pancreas->Insulin stimulates Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake promotes in peripheral tissues Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose

Caption: TGR5 signaling pathway activated by the compound.

Experimental Workflow

In_Vivo_Efficacy_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment & Measurement cluster_post_treatment Data Analysis Animal_Model Select Animal Model (e.g., DIO C57BL/6 Mice) Acclimatization Acclimatization (7 days) Animal_Model->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Oral Administration (Compound, Vehicle, Positive Control) Grouping->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Blood_Sampling Blood Sampling (0, 15, 30, 60, 90, 120 min) OGTT->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement AUC_Calculation AUC Calculation Glucose_Measurement->AUC_Calculation Statistical_Analysis Statistical Analysis AUC_Calculation->Statistical_Analysis

Caption: Workflow for in vivo efficacy testing.

Logical Relationship

Dose_Response_Logic Dose Increasing Dose of Compound 10 mg/kg 30 mg/kg 100 mg/kg Effect Expected Outcome Increased GLP-1 Secretion Improved Glucose Tolerance Dose-Dependent Efficacy Dose:f1->Effect:f1 Dose:f2->Effect:f1 Dose:f3->Effect:f1 Dose:f1->Effect:f2 Dose:f2->Effect:f2 Dose:f3->Effect:f2 Effect:f1->Effect:f3 Effect:f2->Effect:f3

Caption: Expected dose-response relationship.

References

Application Notes and Protocols for Cell-Based Assays of TGR5 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic and inflammatory diseases. As a cell surface receptor for bile acids, TGR5 activation initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This signaling pathway is pivotal in regulating diverse physiological processes, including energy metabolism, glucose homeostasis, and inflammatory responses.[2][3] Consequently, TGR5 is a promising target for the development of novel therapeutics for conditions such as type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH).[4]

These application notes provide detailed protocols for three common cell-based assays to identify and characterize novel compounds that activate TGR5: an intracellular cAMP accumulation assay, a secreted alkaline phosphatase (SEAP) reporter gene assay, and a calcium mobilization assay.

TGR5 Signaling Pathway

Upon agonist binding, TGR5 primarily couples to the Gαs protein, which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB).[2] Phosphorylated CREB translocates to the nucleus, where it binds to cAMP Response Elements (CRE) on the DNA, initiating the transcription of target genes.[2] Some studies have also suggested that TGR5 can couple to other G-proteins, such as Gαq, leading to the mobilization of intracellular calcium.[5]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 G_protein Gαs TGR5->G_protein Agonist Binding AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB_inactive CREB PKA->CREB_inactive Phosphorylates CREB_active p-CREB CREB_inactive->CREB_active CRE CRE CREB_active->CRE Translocates & Binds Gene Target Gene Transcription CRE->Gene

Caption: TGR5 Gαs-cAMP signaling pathway.

Quantitative Data of TGR5 Agonists

The following table summarizes the potency (EC50 values) of various natural and synthetic TGR5 agonists, which can be used as reference compounds.

AgonistAgonist TypeCell LineAssay TypeEC50 (µM)
Lithocholic Acid (LCA)Primary Bile AcidNot SpecifiedcAMP Production0.53[6]
Deoxycholic Acid (DCA)Secondary Bile AcidNot SpecifiedcAMP Production1.01[6]
Chenodeoxycholic Acid (CDCA)Primary Bile AcidNot SpecifiedcAMP Production4.43[6]
Cholic Acid (CA)Primary Bile AcidNot SpecifiedcAMP Production7.72[6]
Betulinic AcidNatural ProductNot SpecifiedNot Specified1.04[6]
INT-777SyntheticCHO-hTGR5Not Specified0.82[6]
Compound 31dSyntheticCHO K1-hTGR5Luciferase Assay0.000057[6]
Compound 6gSyntheticNot SpecifiedLuciferase Assay0.000057[7]
Compound 9rSyntheticNot SpecifiedNot Specified0.00028[8]

Experimental Protocols

Intracellular cAMP Accumulation Assay

This assay directly measures the production of cAMP in cells following stimulation with a test compound. It is a primary functional assay for TGR5 activation.

Experimental Workflow:

cAMP_Workflow A Seed HEK293-TGR5 cells in 96-well plate B Incubate for 24 hours A->B C Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) for 15 min B->C D Add novel compounds (dose-response) & controls C->D E Incubate for 30 minutes at 37°C D->E F Lyse cells E->F G Measure intracellular cAMP (e.g., HTRF, ELISA) F->G H Data Analysis: Plot dose-response curve, determine EC50 G->H

Caption: Workflow for the intracellular cAMP assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human TGR5 (HEK293-TGR5) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).[1]

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[1]

    • Seed the cells into a white, 96-well, solid-bottom plate at a density of 20,000-40,000 cells per well.[1]

    • Incubate the plate for 24 hours at 37°C.[1]

  • Compound Preparation:

    • Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in serum-free DMEM or a suitable assay buffer to create a range of concentrations for the dose-response curve.[1]

    • Prepare solutions for a positive control (e.g., a known TGR5 agonist like Lithocholic Acid) and a vehicle control (e.g., DMSO).[1]

  • Assay Procedure:

    • Carefully aspirate the culture medium from the wells.

    • Add 50 µL of stimulation buffer (e.g., serum-free DMEM containing a phosphodiesterase inhibitor like 0.5 mM IBMX) to each well and incubate for 15 minutes at 37°C.[1]

    • Add 50 µL of the diluted novel compounds, positive control, or vehicle control to the respective wells.[1]

    • Incubate the plate for 30 minutes at 37°C.[1]

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or a cAMP ELISA kit) following the manufacturer's instructions.[1]

  • Data Analysis:

    • Plot the measured signal (e.g., HTRF ratio or absorbance) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each novel compound.

Reporter Gene Assay (SEAP or Luciferase)

This assay measures the transcriptional activation of a reporter gene (e.g., Secreted Alkaline Phosphatase - SEAP, or Luciferase) that is functionally linked to cAMP Response Elements (CRE).[9][10]

Experimental Workflow:

Reporter_Workflow A Co-transfect HEK293 cells with TGR5 and CRE-reporter vectors (or use pre-coated plates) B Seed cells into a 96-well plate A->B C Incubate for 18-24 hours B->C D Treat with novel compounds (dose-response) & controls C->D E Incubate for 6-8 hours D->E F Collect media (SEAP) or lyse cells (Luciferase) E->F G Add substrate and measure luminescence F->G H Data Analysis: Calculate Fold Activation, determine EC50 G->H

Caption: Workflow for the reporter gene assay.

Detailed Methodology (using SEAP Reporter):

  • Cell Plating (Reverse Transfection Method):

    • Use a 96-well plate pre-coated with a transfection complex containing DNA constructs for expressing TGR5 and a CRE-regulated SEAP reporter.[3][11]

    • Seed HEK293 or HEK293T cells at a density of 30,000-50,000 cells/well in 200 µl of complete culture medium.[11]

    • Incubate the plate in a 37°C CO2 incubator for 18-24 hours.[11]

  • Cell Stimulation:

    • Aspirate the culture medium from each well.[11]

    • Replenish the cells with 150 µl of pre-warmed, serum-free stimulation medium.[11]

    • Add 50 µl of the diluted novel compounds or controls to the assigned wells.[11] For untreated control wells, add 50 µl of stimulation medium.[11]

    • Incubate the plate for 6-8 hours at 37°C.[11]

  • SEAP Assay:

    • Collect 10 µl of media from each well and transfer to a corresponding well of a white 96-well solid plate.[11]

    • Incubate the sample plate at 65°C for 30 minutes to inactivate endogenous alkaline phosphatase.[11]

    • Cool the plate to room temperature.[11]

    • Add 50 µl of a luminescence-based alkaline phosphatase substrate to each well.[11]

    • Incubate at room temperature for 5-15 minutes.[11]

    • Measure luminescence in a microplate reader.[11]

  • Data Analysis:

    • Calculate the fold activation by dividing the luminescence values of treated wells by the average of the untreated control wells.

    • Plot the fold activation against the logarithm of the compound concentration and determine the EC50 value.

Calcium Mobilization Assay

This assay is used to investigate if TGR5 activation by a novel compound leads to an increase in intracellular calcium, suggesting coupling to Gαq/11 proteins.

Experimental Workflow:

Calcium_Workflow A Seed CHO-TGR5 or HEK293-TGR5 cells in black, clear-bottom 96-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour B->C D Wash cells to remove excess dye C->D E Place plate in a fluorescence plate reader (e.g., FlexStation) D->E F Add novel compounds (dose-response) via injectors E->F G Immediately measure kinetic fluorescence response F->G H Data Analysis: Calculate peak fluorescence, determine EC50 G->H

Caption: Workflow for the calcium mobilization assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing TGR5 (e.g., CHO-TGR5 or HEK293-TGR5) in appropriate complete medium.

    • Seed cells into a black, clear-bottom 96-well plate at a suitable density.[2]

    • Incubate overnight at 37°C.[2]

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Krebs-Ringer phosphate buffer).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C or room temperature in the dark.[2][12]

  • Calcium Flux Measurement:

    • After incubation, wash the cells to remove any extracellular dye.

    • Place the assay plate into a fluorescence plate reader equipped with kinetic reading capabilities and injectors (e.g., FlexStation).[12]

    • Establish a stable baseline fluorescence reading.

    • Inject the novel compounds at various concentrations into the wells.

    • Immediately after agonist addition, record the fluorescence signal at regular intervals (e.g., every 1-2 seconds) for a sufficient duration (e.g., 2-5 minutes) to capture the transient calcium response.[12]

  • Data Analysis:

    • The change in intracellular calcium concentration is proportional to the change in fluorescence intensity.

    • Calculate the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[12]

References

Application Notes and Protocols for Measuring GLP-1 Secretion with 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic potential for type 2 diabetes and obesity. Its secretion from intestinal enteroendocrine L-cells is a key target for novel drug development. A promising class of compounds, 1-benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide derivatives, has been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a key regulator of GLP-1 release. Activation of TGR5 in L-cells initiates a signaling cascade that leads to the secretion of GLP-1.

This document provides detailed application notes and protocols for measuring the GLP-1 secretagogue activity of this compound and its potent derivatives, such as compound 19d.[1][2][3]

Mechanism of Action: TGR5-Mediated GLP-1 Secretion

The binding of a this compound derivative to TGR5 on the surface of enteroendocrine L-cells triggers a Gαs-protein-coupled signaling pathway. This activation of adenylyl cyclase leads to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Both PKA and Epac contribute to the mobilization of intracellular calcium (Ca2+) and ultimately promote the exocytosis of GLP-1-containing granules.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 AC Adenylyl Cyclase TGR5->AC Activates Compound 1-Benzyl-N,N-dimethyl-1H- imidazole-5-carboxamide Derivative (e.g., 19d) Compound->TGR5 Binds cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Ca2 Intracellular Ca²⁺ Increase PKA->Ca2 Epac->Ca2 GLP1_Vesicle GLP-1 Vesicle Exocytosis Ca2->GLP1_Vesicle GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion

TGR5 signaling pathway for GLP-1 secretion.

Data Presentation: GLP-1 Secretion by TGR5 Agonists

While specific quantitative data for GLP-1 secretion induced by this compound (compound 19d) is not publicly available, the literature indicates it does stimulate GLP-1 secretion.[1][2][3] For context, the following table summarizes quantitative data for other known TGR5 agonists.

Compound/AgonistCell LineConcentrationFold Increase in GLP-1 Secretion (vs. Control)Reference
Compound 18k (a 3-phenoxypyrazine-2-carboxamide derivative)NCI-H7164 µM~1.5-fold[2]
INT-777 NCI-H7161 µmol/LStatistically significant increase[3]
Betulinic Acid NCI-H71610 µMStatistically significant increase[4]

Experimental Protocols

In Vitro GLP-1 Secretion Assay Using Enteroendocrine Cell Lines

This protocol describes a method to measure GLP-1 secretion from cultured enteroendocrine cells (e.g., murine STC-1 or human NCI-H716) in response to treatment with a this compound derivative.

In_Vitro_Workflow Start Start: Culture Enteroendocrine Cells (STC-1 or NCI-H716) Seed Seed cells in 24-well plates Start->Seed Incubate1 Incubate for 24-48 hours Seed->Incubate1 Wash Wash cells with serum-free medium Incubate1->Wash Preincubate Pre-incubate in buffer (e.g., KRB) Wash->Preincubate Treat Treat with 1-Benzyl-N,N-dimethyl-1H- imidazole-5-carboxamide derivative (various concentrations) Preincubate->Treat Incubate2 Incubate for 1-2 hours Treat->Incubate2 Collect Collect supernatant Incubate2->Collect Lyse Lyse cells for protein quantification Incubate2->Lyse ELISA Measure GLP-1 in supernatant using ELISA Collect->ELISA BCA Measure total protein in cell lysate (BCA assay) Lyse->BCA Analyze Normalize GLP-1 to total protein and analyze data ELISA->Analyze BCA->Analyze

Workflow for the in vitro GLP-1 secretion assay.

Materials:

  • Enteroendocrine cell line (STC-1 or NCI-H716)

  • Cell culture medium (e.g., DMEM for STC-1, RPMI-1640 for NCI-H716) supplemented with fetal bovine serum (FBS) and antibiotics

  • 24-well tissue culture plates

  • Krebs-Ringer Bicarbonate (KRB) buffer or similar assay buffer

  • This compound derivative (e.g., compound 19d)

  • DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation

  • Commercially available active GLP-1 ELISA kit

  • BCA Protein Assay Kit

  • Cell lysis buffer

Protocol:

  • Cell Culture and Seeding:

    • Culture the chosen enteroendocrine cell line according to standard protocols.

    • Seed the cells into 24-well plates at an appropriate density (e.g., 2 x 10^5 cells/well) and allow them to adhere and grow for 24-48 hours.

  • Wash and Pre-incubation:

    • Gently wash the cells twice with serum-free medium or KRB buffer.

    • Pre-incubate the cells in 500 µL of KRB buffer for 1 hour at 37°C to establish basal conditions.

  • Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in KRB buffer to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).

    • Aspirate the pre-incubation buffer and add the treatment solutions (containing the compound and a DPP-4 inhibitor) to the respective wells.

  • Incubation:

    • Incubate the plates at 37°C for a defined period, typically 1-2 hours.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well and transfer to microcentrifuge tubes.

    • Centrifuge the tubes to pellet any detached cells and transfer the clear supernatant to new tubes. Store at -80°C until GLP-1 measurement.

  • Cell Lysis and Protein Quantification:

    • Wash the remaining cells in the wells with PBS.

    • Add cell lysis buffer to each well and incubate on ice.

    • Collect the cell lysates and determine the total protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

  • GLP-1 Measurement:

    • Quantify the concentration of active GLP-1 in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the measured GLP-1 concentration to the total protein content of the corresponding well to account for variations in cell number.

    • Plot the normalized GLP-1 secretion as a function of the compound concentration to determine the dose-response relationship and calculate the EC50 value.

In Vivo GLP-1 Secretion Measurement in Mice

This protocol outlines a method to assess the in vivo effect of a this compound derivative on GLP-1 secretion in mice.

Materials:

  • C57BL/6 mice

  • This compound derivative (e.g., compound 19d)

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • DPP-4 inhibitor

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Active GLP-1 ELISA kit

Protocol:

  • Animal Acclimation and Fasting:

    • Acclimate the mice to the experimental conditions.

    • Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration:

    • Prepare a suspension of the this compound derivative in the vehicle.

    • Administer the compound or vehicle to the mice via oral gavage at a specified dose (e.g., 50 mg/kg).[2]

  • Blood Collection:

    • At a predetermined time point after administration (e.g., 30-60 minutes), collect blood samples from the mice (e.g., via tail vein or cardiac puncture) into EDTA-coated tubes containing a DPP-4 inhibitor.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples at 4°C to separate the plasma.

    • Collect the plasma and store it at -80°C until analysis.

  • GLP-1 Measurement:

    • Measure the concentration of active GLP-1 in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the plasma GLP-1 levels between the compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The provided protocols offer a framework for researchers to investigate the GLP-1 secretagogue properties of this compound derivatives. By activating the TGR5 signaling pathway, these compounds represent a promising avenue for the development of new therapies for metabolic diseases. Further studies are warranted to quantify the precise dose-dependent effects of these specific compounds on GLP-1 secretion.

References

Application Notes and Protocols for High-Throughput Screening of 1-benzyl-1H-imidazole-5-carboxamide Analogs as TGR5 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The G protein-coupled receptor TGR5 has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] The 1-benzyl-1H-imidazole-5-carboxamide scaffold has been identified as a promising starting point for the development of potent TGR5 agonists.[1][2] High-throughput screening (HTS) is a critical methodology in drug discovery for rapidly evaluating large libraries of chemical compounds to identify novel modulators of biological targets.[3][4] These application notes provide a comprehensive framework and detailed protocols for conducting an HTS campaign to identify and characterize 1-benzyl-1H-imidazole-5-carboxamide analogs as TGR5 agonists.

Data Presentation: Summary of Screening Data

A successful HTS campaign will yield a large dataset. The following tables illustrate how quantitative data for hypothetical hit compounds from a primary screen and subsequent dose-response analysis can be structured for clear comparison and prioritization.

Table 1: Primary High-Throughput Screening Hit Summary

Compound IDStructure% Activation at 10 µMZ-ScoreHit Classification
HTS-001[Structure Image]85.23.5Confirmed Hit
HTS-002[Structure Image]92.14.1Confirmed Hit
HTS-003[Structure Image]45.71.8Inactive
HTS-004[Structure Image]88.93.8Confirmed Hit
...............

Table 2: Dose-Response Characterization of Confirmed Hits

Compound IDEC50 (nM)Hill SlopeMax Response (%)
HTS-001751.198
HTS-002520.9100
HTS-0041101.095
INT-777 (Control)1501.0100

Experimental Protocols

Detailed methodologies for the key experiments in the HTS workflow are provided below. These protocols are designed for execution in 384-well microplate format suitable for automated liquid handling.[3][5]

Primary HTS: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This biochemical assay measures the accumulation of cyclic AMP (cAMP), a key second messenger in the TGR5 signaling pathway.[6]

Materials:

  • HEK293 cells stably expressing human TGR5 (HEK293-hTGR5)

  • Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • cAMP standard

  • HTRF cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate)

  • Test compounds (1-benzyl-1H-imidazole-5-carboxamide analogs) and control agonist (e.g., INT-777)

  • 384-well low-volume white microplates

Protocol:

  • Cell Preparation: Culture HEK293-hTGR5 cells to ~80% confluency. Harvest and resuspend cells in assay buffer to a density of 2 x 10^5 cells/mL.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO) and control agonist into the assay plates. For controls, dispense DMSO vehicle.

  • Cell Dispensing: Add 10 µL of the cell suspension to each well of the assay plate.

  • Incubation: Incubate the plates for 30 minutes at room temperature to stimulate the cells.

  • Lysis and Detection: Add 5 µL of the HTRF lysis buffer containing cAMP-d2, followed by 5 µL of the anti-cAMP-cryptate solution.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to positive (control agonist) and negative (DMSO) controls.

Secondary Assay: Tango β-arrestin Recruitment Assay

This cell-based assay confirms the on-target activity of hits by measuring the recruitment of β-arrestin to the activated TGR5 receptor, a universal phenomenon for most GPCRs.[7]

Materials:

  • U2OS cell line engineered for the Tango TGR5 assay

  • Assay medium: McCoy's 5A, 10% FBS

  • Luciferase substrate

  • Test compounds and control agonist

  • 384-well solid white microplates

Protocol:

  • Cell Plating: Plate 10,000 cells per well in 20 µL of assay medium and incubate for 24 hours.

  • Compound Addition: Add 5 µL of 5X concentrated test compounds to the wells.

  • Incubation: Incubate for 6 hours at 37°C in a CO2 incubator.

  • Lysis and Signal Development: Add 10 µL of luciferase substrate solution to each well.

  • Signal Detection: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to controls to determine the percent activation.

Dose-Response and IC50/EC50 Determination

Confirmed hits from the secondary assay are further characterized to determine their potency.

Protocol:

  • Prepare a serial dilution series for each confirmed hit compound, typically from 100 µM to 10 pM.

  • Perform the HTRF cAMP assay and the Tango β-arrestin recruitment assay with the serially diluted compounds.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and Hill slope for each compound.[8]

Visualizations

Diagrams are provided to visualize the experimental workflow and the underlying biological pathway.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage Primary_HTS 10 µM Single-Point Screen (HTRF cAMP Assay) Data_Analysis_1 Data Normalization & Z-Score Calculation Primary_HTS->Data_Analysis_1 Hit_Selection Hit Identification (>50% Activation, Z > 3) Data_Analysis_1->Hit_Selection Secondary_Assay Secondary Screen (Tango β-arrestin Assay) Hit_Selection->Secondary_Assay Dose_Response Dose-Response Curves (EC50 Determination) Secondary_Assay->Dose_Response SAR Preliminary SAR Analysis Dose_Response->SAR

Caption: High-throughput screening workflow for TGR5 agonists.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 Receptor G_Protein Gs Protein TGR5->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP Ligand 1-benzyl-1H-imidazole- 5-carboxamide Analog Ligand->TGR5 Agonist Binding PKA Protein Kinase A cAMP->PKA Activation CREB CREB Activation PKA->CREB Downstream Cellular Response (e.g., GLP-1 Secretion) CREB->Downstream

References

Application Note and Protocol for Assessing Selectivity of TGR5 Agonists Against FXR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Takeda G-protein-coupled receptor 5 (TGR5) and Farnesoid X receptor (FXR) are two critical bile acid receptors that play pivotal roles in regulating various metabolic processes, including glucose homeostasis, lipid metabolism, and inflammation. TGR5, a G-protein coupled receptor (GPCR), upon activation, stimulates the production of intracellular cyclic AMP (cAMP), leading to downstream signaling cascades that influence energy expenditure and glucagon-like peptide-1 (GLP-1) secretion. In contrast, FXR is a nuclear receptor that, when activated by bile acids, forms a heterodimer with the retinoid X receptor (RXR) and modulates the transcription of target genes involved in bile acid synthesis and transport.

Given their distinct yet complementary roles in metabolic regulation, there is significant interest in developing selective TGR5 agonists for the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH). However, many bile acid derivatives and synthetic compounds exhibit activity at both TGR5 and FXR. Therefore, a robust and reliable protocol to assess the selectivity of TGR5 agonists against FXR is crucial for the identification and development of novel therapeutic agents with desired pharmacological profiles.

This document provides detailed protocols for cell-based assays to determine the potency and efficacy of test compounds at both TGR5 and FXR, enabling the calculation of a selectivity index.

Signaling Pathways

To understand the basis of the selectivity assessment, it is essential to visualize the distinct signaling pathways of TGR5 and FXR.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGR5_Agonist TGR5 Agonist (e.g., Bile Acids, INT-777) TGR5 TGR5 TGR5_Agonist->TGR5 Binds G_Protein Gαs TGR5->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE (cAMP Response Element) CREB->CRE Binds to Gene_Expression Target Gene Expression (e.g., GLP-1) CRE->Gene_Expression Initiates Transcription

Caption: TGR5 Signaling Pathway.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus FXR_Agonist FXR Agonist (e.g., Bile Acids, GW4064) FXR FXR FXR_Agonist->FXR Binds FXR_RXR_Heterodimer FXR-RXR Heterodimer FXR->FXR_RXR_Heterodimer Forms Heterodimer with RXR RXR RXR RXR->FXR_RXR_Heterodimer FXRE FXRE (FXR Response Element) FXR_RXR_Heterodimer->FXRE Binds to Coactivators Coactivators FXR_RXR_Heterodimer->Coactivators Recruits Corepressors Corepressors FXR_RXR_Heterodimer->Corepressors Releases Gene_Expression Target Gene Expression (e.g., SHP, FGF19) FXRE->Gene_Expression Regulates Transcription Coactivators->FXRE

Caption: FXR Signaling Pathway.

Experimental Protocols

The selectivity of a TGR5 agonist is determined by comparing its potency (EC50) in a TGR5 functional assay with its potency (EC50 or IC50) in an FXR functional assay. The following protocols describe robust cell-based assays for this purpose.

TGR5 Activation Assay (cAMP Measurement)

This assay measures the intracellular accumulation of cAMP in response to TGR5 activation. A homogenous time-resolved fluorescence (HTRF) assay is a commonly used, high-throughput method.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human TGR5.

  • Assay Medium: HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • Test Compounds: TGR5 agonists (e.g., INT-777 as a positive control) and unknown test compounds.

  • HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer) containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate.

  • Plate: 384-well, low-volume, white, solid-bottom microplate.

  • Plate Reader: HTRF-compatible plate reader capable of reading fluorescence at 620 nm and 665 nm.

Procedure:

  • Cell Seeding:

    • Culture HEK293-hTGR5 cells to approximately 80% confluency.

    • Trypsinize, wash, and resuspend the cells in assay medium to the desired density (typically 2,500-5,000 cells per well).

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the positive control (INT-777) in assay medium. The final concentration of DMSO should be below 0.5%.

    • Add 5 µL of the compound dilutions to the respective wells.

    • For the negative control, add 5 µL of assay medium with DMSO.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes.

  • Lysis and HTRF Reagent Addition:

    • Add 5 µL of the cAMP-d2 conjugate diluted in lysis buffer to each well.

    • Add 5 µL of the anti-cAMP cryptate conjugate diluted in lysis buffer to each well.

  • Final Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor) wavelengths.

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.

  • Plot the HTRF ratio against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

FXR Antagonism Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of FXR induced by a known FXR agonist.

Materials:

  • Cell Line: HEK293T or HepG2 cells.

  • Plasmids:

    • FXR expression vector (e.g., pCMV-hFXR).

    • RXR expression vector (e.g., pCMV-hRXRα).

    • FXR-responsive reporter plasmid containing a luciferase gene downstream of an FXR response element (FXRE) (e.g., pGL4.27[luc2P/SHP-FXRE/Hygro]).

    • A control plasmid for normalization of transfection efficiency (e.g., pRL-TK expressing Renilla luciferase).

  • Transfection Reagent: (e.g., Lipofectamine 3000, FuGENE HD).

  • FXR Agonist: (e.g., GW4064 or CDCA).

  • Test Compounds: Potential TGR5 agonists to be tested for FXR antagonist activity.

  • Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System from Promega).

  • Plate: 96-well, white, clear-bottom cell culture plate.

  • Luminometer: Plate-reading luminometer.

Procedure:

  • Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the FXR, RXR, FXRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing a fixed, sub-maximal (EC80) concentration of the FXR agonist (e.g., 1 µM GW4064).

    • Add serial dilutions of the test compounds to the wells. The final DMSO concentration should be below 0.5%.

    • Include controls for 100% activation (agonist only) and basal activity (vehicle only).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

    • Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

  • Calculate the percent inhibition of FXR activity for each concentration of the test compound relative to the agonist-only control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal FXR agonist response.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the selectivity of TGR5 agonists.

Experimental_Workflow cluster_TGR5 TGR5 Activity Assessment cluster_FXR FXR Activity Assessment TGR5_Assay TGR5 cAMP HTRF Assay TGR5_Data Generate Dose-Response Curve TGR5_Assay->TGR5_Data TGR5_EC50 Calculate TGR5 EC50 TGR5_Data->TGR5_EC50 Selectivity_Calculation Calculate Selectivity Index (FXR IC50 / TGR5 EC50) TGR5_EC50->Selectivity_Calculation FXR_Assay FXR Luciferase Reporter Assay (Antagonist Mode) FXR_Data Generate Inhibition Curve FXR_Assay->FXR_Data FXR_IC50 Calculate FXR IC50 FXR_Data->FXR_IC50 FXR_IC50->Selectivity_Calculation Start Start: Test Compound Start->TGR5_Assay Start->FXR_Assay End End: Selective TGR5 Agonist Profile Selectivity_Calculation->End

Caption: Workflow for Assessing TGR5 Agonist Selectivity.

Data Presentation and Interpretation

The quantitative data obtained from the TGR5 and FXR assays should be summarized in a clear and structured table for easy comparison. The selectivity index is a key parameter for ranking compounds.

Selectivity Index (SI) Calculation:

SI = IC50 (FXR) / EC50 (TGR5)

A higher selectivity index indicates greater selectivity for TGR5 over FXR.

Table 1: Potency and Selectivity of Representative TGR5 Agonists

CompoundTGR5 EC50 (nM)FXR IC50 (nM)Selectivity Index (FXR IC50 / TGR5 EC50)
INT-777 20 - 50>10,000>200 - 500
BAR501 100 - 300>10,000>33 - 100
SB-756050 50 - 150>10,000>67 - 200
Test Compound A User-definedUser-definedUser-defined
Test Compound B User-definedUser-definedUser-defined

Note: The EC50 and IC50 values presented are approximate ranges based on published literature and may vary depending on the specific assay conditions.

Table 2: Potency of Representative FXR Antagonists

CompoundFXR IC50 (µM)
Guggulsterone 15 - 17
Gly-MCA ~77
Test Compound C User-defined

Downstream Target Gene Analysis (Optional)

To further confirm the selectivity of a TGR5 agonist in a more physiological context, downstream target gene expression analysis can be performed in relevant cell lines (e.g., enteroendocrine NCI-H716 cells for TGR5, and hepatoma HepG2 cells for FXR).

Protocol Outline:

  • Treat cells with the selective TGR5 agonist at various concentrations.

  • After an appropriate incubation period (e.g., 6-24 hours), isolate total RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of:

    • TGR5 target genes: GCG (encoding GLP-1).

    • FXR target genes: SHP, FGF19.

  • A selective TGR5 agonist should induce the expression of GCG without significantly affecting the expression of SHP or FGF19.

Conclusion

The protocols and workflow described in this application note provide a comprehensive framework for the systematic assessment of the selectivity of TGR5 agonists against FXR. By employing these robust cell-based assays and a clear data analysis strategy, researchers can confidently identify and characterize novel and selective TGR5 agonists, paving the way for the development of targeted therapies for metabolic diseases.

Application of Imidazole Carboxamides in Obesity Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic necessitates the urgent development of novel and effective therapeutic strategies. Imidazole carboxamides have emerged as a versatile scaffold in medicinal chemistry, yielding compounds that modulate key pathways involved in energy homeostasis and metabolism. This document provides detailed application notes and experimental protocols for researchers investigating the potential of imidazole carboxamides in obesity and related metabolic disorders.

Application Notes: Targeting Key Pathways in Obesity

Imidazole carboxamides have been successfully derivatized to target several receptors and enzymes implicated in obesity. The primary mechanisms of action explored to date include agonism of cholecystokinin 1 receptor (CCK1R) and TGR5, activation of AMP-activated protein kinase (AMPK), and antagonism of the cannabinoid-1 receptor (CB1).

  • Cholecystokinin 1 Receptor (CCK1R) Agonists: CCK1R activation is known to induce satiety and reduce food intake. Piperazine-derived imidazole carboxamides have been identified as potent and selective CCK1R agonists.[1] Optimization of these compounds has led to the discovery of molecules with sub-nanomolar functional and binding activity, demonstrating significant reduction in overnight food intake in mice.[1][2]

  • TGR5 Agonists: TGR5 is a G-protein coupled receptor that, when activated, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone with incretin and anorexigenic effects. Novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been shown to be potent TGR5 agonists, exhibiting excellent in vitro activity and significant glucose-lowering effects in vivo.[3][4]

  • AMP-Activated Protein Kinase (AMPK) Activators: AMPK is a crucial energy sensor that regulates cellular metabolism. The imidazole carboxamide derivative, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), is a well-known AMPK activator. Studies have shown that AICAR treatment in obese and insulin-resistant diabetic mice improves glucose homeostasis, corrects hyperglycemia, and increases the expression of glucose transporters in skeletal muscle.[5][6] It has also been shown to prevent fat gain following the cessation of physical activity.[7]

  • Cannabinoid-1 Receptor (CB1) Antagonists: The endocannabinoid system plays a significant role in appetite regulation. Imidazole-based cyclohexyl amides have been identified as potent CB1 antagonists.[8] Optimization of these derivatives has led to compounds that cause significant appetite suppression and a robust, dose-dependent reduction in body weight gain in rat models of obesity.[8]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Imidazole propionate, a metabolite of histidine, has been shown to inhibit lipid accumulation in adipocytes by modulating the PPAR signaling pathway.[9] This suggests a potential role for imidazole derivatives in regulating adipogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on imidazole carboxamides in obesity research.

Table 1: In Vitro Potency of Imidazole Carboxamide Derivatives

Compound ClassTargetCompound IDPotency (IC50/EC50/Ki)Assay TypeReference
Piperazine-derived Imidazole CarboxamideCCK1R40Sub-nanomolarFunctional and Binding[1]
1,2-Diaryl Imidazole CarboxamideCCK1R44Not specified in abstractFunctional[2]
1-benzyl-1H-imidazole-5-carboxamidehTGR519d, 19eSuperior to INT-777 and LCAAgonist Activity[3][4]
Imidazole 2-hydroxy-cyclohexyl amidehCB-1453.7 nM (Ki)Binding[8]

Table 2: In Vivo Efficacy of Imidazole Carboxamide Derivatives in Animal Models

Compound/DerivativeAnimal ModelDose/AdministrationKey FindingsReference
Isopropyl carboxamide 40 (CCK1R agonist)MouseNot specifiedExcellent potency in overnight food intake reduction[1]
Compound 44 (CCK1R agonist)Lean MouseNot specifiedGood in vivo mouse gallbladder emptying and overnight food intake reduction[2]
5-aminoimidazole-4-carboxamide ribonucleoside (AICAR)ob/ob mice1 mg/g body wt/day s.c. for 7 daysCorrected hyperglycemia, improved glucose tolerance[5]
5-aminoimidazole-4-carboxamide ribonucleoside (AICAR)Male Wistar ratsDaily injection for 1 weekPrevented gains in body fat after cessation of physical activity[7]
Imidazole 2-hydroxy-cyclohexyl amide 45 (CB1 antagonist)RatNot specifiedSignificant appetite suppression and dose-dependent reduction of body weight gain[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on imidazole carboxamides for obesity studies.

In Vitro Receptor Binding Assay (for CCK1R and CB1)

Objective: To determine the binding affinity (Ki) of test compounds for the target receptor.

Materials:

  • HEK293 cells stably expressing the human receptor of interest (e.g., CCK1R or CB1).

  • Radioligand specific for the receptor (e.g., [3H]-ligand).

  • Test imidazole carboxamide compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

  • Scintillation fluid and scintillation counter.

  • Glass fiber filters.

  • Multi-well plates.

Protocol:

  • Prepare cell membranes from HEK293 cells expressing the receptor.

  • In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

  • Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Food Intake Study in Mice

Objective: To assess the effect of test compounds on food consumption in mice.

Materials:

  • Male C57BL/6 mice.

  • Test imidazole carboxamide compound.

  • Vehicle control (e.g., saline, DMSO in saline).

  • Standard chow diet.

  • Metabolic cages with food hoppers connected to a monitoring system.

Protocol:

  • Acclimatize mice to individual housing in metabolic cages for several days.

  • Fast the mice for a short period (e.g., 4-6 hours) before the start of the dark cycle.

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time before the dark cycle begins.

  • Provide a pre-weighed amount of standard chow in the food hoppers at the onset of the dark cycle.

  • Monitor food intake continuously for a specified period (e.g., 12, 24, or 48 hours) using the automated monitoring system.

  • Calculate the cumulative food intake at different time points.

  • Compare the food intake between the compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of test compounds on glucose tolerance.

Materials:

  • Male ob/ob mice or other relevant diabetic mouse model.

  • Test imidazole carboxamide compound.

  • Vehicle control.

  • Glucose solution (e.g., 2 g/kg body weight).

  • Handheld glucometer and glucose test strips.

Protocol:

  • Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • Administer the test compound or vehicle to the mice.

  • After a specific pre-treatment time (e.g., 30-60 minutes), take a baseline blood sample from the tail vein to measure fasting blood glucose (t=0).

  • Administer a glucose solution orally to the mice.

  • Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose concentrations at each time point using a glucometer.

  • Plot the blood glucose levels over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion for each mouse.

  • Compare the AUC values between the compound-treated groups and the vehicle-treated group using statistical analysis.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of imidazole carboxamides in obesity.

CCK1R_Signaling_Pathway Imidazole_Carboxamide Imidazole Carboxamide (CCK1R Agonist) CCK1R CCK1 Receptor Imidazole_Carboxamide->CCK1R Binds to Gq_alpha Gq/11 α-subunit CCK1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Satiety_Signals Satiety Signals (Reduced Food Intake) Ca2_release->Satiety_Signals PKC->Satiety_Signals

Caption: CCK1R signaling pathway activated by imidazole carboxamide agonists.

AMPK_Activation_Workflow Start Start: In Vivo Study with AICAR Animal_Model Select Animal Model (e.g., ob/ob mice) Start->Animal_Model Treatment Administer AICAR or Vehicle (e.g., daily s.c. injection) Animal_Model->Treatment Metabolic_Phenotyping Metabolic Phenotyping Treatment->Metabolic_Phenotyping Tissue_Collection Tissue Collection (Skeletal Muscle, Liver, Adipose) Treatment->Tissue_Collection Glucose_Tolerance Oral Glucose Tolerance Test (OGTT) Metabolic_Phenotyping->Glucose_Tolerance Food_Intake Food Intake Monitoring Metabolic_Phenotyping->Food_Intake Body_Composition Body Composition Analysis Metabolic_Phenotyping->Body_Composition Data_Analysis Data Analysis and Interpretation Glucose_Tolerance->Data_Analysis Food_Intake->Data_Analysis Body_Composition->Data_Analysis Biochemical_Analysis Biochemical Analysis Tissue_Collection->Biochemical_Analysis Western_Blot Western Blot for p-AMPK, GLUT4, etc. Biochemical_Analysis->Western_Blot Gene_Expression Gene Expression Analysis (qPCR) Biochemical_Analysis->Gene_Expression Western_Blot->Data_Analysis Gene_Expression->Data_Analysis TGR5_GLP1_Pathway Imidazole_Carboxamide 1-benzyl-1H-imidazole-5-carboxamide (TGR5 Agonist) TGR5 TGR5 Receptor (on L-cells) Imidazole_Carboxamide->TGR5 Activates Gs_alpha Gs α-subunit TGR5->Gs_alpha Activates AC Adenylyl Cyclase (AC) Gs_alpha->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Stimulates Epac2->GLP1_Secretion Stimulates Systemic_Effects Systemic Effects GLP1_Secretion->Systemic_Effects Insulin_Secretion ↑ Insulin Secretion Systemic_Effects->Insulin_Secretion Appetite_Suppression ↓ Appetite Systemic_Effects->Appetite_Suppression Glucose_Lowering ↓ Blood Glucose Systemic_Effects->Glucose_Lowering

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of TGR5 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo evaluation of Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cholestatic liver disease, due to its role in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[1][2][3] This document outlines the core signaling pathway, detailed experimental protocols for assessing efficacy, and a summary of the in vivo performance of selected TGR5 agonists.

TGR5 Signaling Pathway

Activation of TGR5 by an agonist initiates a signaling cascade that mediates its therapeutic effects. As a G-protein coupled receptor, the binding of an agonist to TGR5 primarily activates the Gαs subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4] The elevated cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[1] These downstream effectors are responsible for the physiological responses to TGR5 activation, such as the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells and the regulation of energy expenditure.[1][5]

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist TGR5 Agonist TGR5 TGR5 Agonist->TGR5 Gas Gαs TGR5->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP   ATP ATP ATP->cAMP   PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC GLP1 GLP-1 Secretion PKA->GLP1 Energy Energy Expenditure PKA->Energy EPAC->GLP1 EPAC->Energy

Caption: TGR5 Signaling Pathway.

In Vivo Experimental Workflow

A typical in vivo study to evaluate a TGR5 agonist involves several key stages, from animal model selection and acclimatization to data analysis and interpretation. The following workflow provides a general framework for these experiments.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis & Outcome Model Animal Model Selection (e.g., DIO mice) Acclimate Acclimatization Model->Acclimate Grouping Grouping & Randomization Acclimate->Grouping Admin Agonist Administration (Oral Gavage / IP) Grouping->Admin Fasting Fasting (as required) Admin->Fasting Challenge Challenge (e.g., Glucose, LPS) Fasting->Challenge Sampling Sample Collection (Blood, Tissues) Challenge->Sampling Analysis Biochemical Analysis (Glucose, Cytokines, etc.) Sampling->Analysis Histo Histological Analysis Sampling->Histo Stats Statistical Analysis Analysis->Stats Histo->Stats Conclusion Conclusion Stats->Conclusion

Caption: In Vivo TGR5 Agonist Evaluation Workflow.

Key In Vivo Efficacy Models and Protocols

Metabolic Disease Models

a) Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental assay to assess the effect of a TGR5 agonist on glucose homeostasis.[5]

Protocol:

  • Animal Model: Diet-induced obese (DIO) C57BL/6 mice are a commonly used model. These mice are fed a high-fat diet to induce obesity and insulin resistance.[1]

  • Acclimatization: Animals should be acclimatized to the experimental conditions for at least one week prior to the study.[1]

  • Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.[1]

  • Agonist Administration: The TGR5 agonist or vehicle is administered, typically via oral gavage, at a specified dose.[1][5]

  • Glucose Challenge: After a predetermined time following agonist administration (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.[1]

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[1]

  • Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to evaluate the overall glucose excursion.[1]

b) GLP-1 Secretion Assay

This assay measures the ability of a TGR5 agonist to stimulate the secretion of GLP-1.

Protocol:

  • Animal Model: C57BL/6 mice are commonly used.

  • Agonist Administration: A single oral administration of the TGR5 agonist at a specified dose is given.[5]

  • Blood Sampling: Plasma is collected at a specific time point after administration.

  • Analysis: Plasma GLP-1 levels are measured using a commercially available ELISA kit. It is noteworthy that significant improvements in portal GLP-1 secretion have been observed without the co-administration of a DPP-IV inhibitor.[5]

Anti-Inflammatory Models

a) Lipopolysaccharide (LPS)-Induced Cytokine Release

This model is used to evaluate the anti-inflammatory effects of TGR5 agonists.[5][6]

Protocol:

  • Animal Model: Wild-type mice are suitable for this assay.

  • Agonist Administration: The TGR5 agonist is administered prior to the inflammatory challenge.

  • LPS Challenge: Mice are injected intraperitoneally with LPS to induce a systemic inflammatory response.[6]

  • Blood Sampling: Blood is collected at a specific time point after the LPS challenge.

  • Analysis: Plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured by ELISA.[6][7]

Cholestatic Liver Disease Models

a) Bile Duct Ligation (BDL) Model

The BDL model is a well-established surgical model of cholestatic liver injury.

Protocol:

  • Animal Model: Wild-type and TGR5 knockout mice are used to determine TGR5-dependent effects.

  • Surgical Procedure: The common bile duct is ligated under anesthesia to induce cholestasis.

  • Agonist Administration: The TGR5 agonist or vehicle is administered daily.

  • Assessment: At specific time points (e.g., day 1, 3, 7, 10), serum levels of liver injury markers (AST, ALT), total bile acids (TBA), and total bilirubin (TBIL) are measured.[8] Liver tissue is collected for histological analysis of collagen deposition.[8]

On-Target Side Effect Assessment

A significant challenge in the development of systemic TGR5 agonists is the on-target side effect of gallbladder filling.[1][9]

Gallbladder Filling Assessment Protocol:

  • Animal Model: Wild-type and TGR5 knockout mice are used to confirm TGR5-dependency.[1]

  • Agonist Administration: The TGR5 agonist or vehicle is administered, typically via intraperitoneal injection or oral gavage.[1]

  • Time Course: Gallbladder volume or weight is assessed at a specific time point after agonist administration (e.g., 30 minutes to a few hours).[1]

Summary of In Vivo Performance of TGR5 Agonists

The following tables summarize the in vivo effects of several well-characterized TGR5 agonists. It is important to note that these data are compiled from different studies with varying experimental protocols, which may influence the observed outcomes.

Agonist Animal Model Dose Effect on Glucose Homeostasis Effect on GLP-1 Secretion Reference
INT-777 DIO C57BL/6J mice30 mg/kg/day (in diet)Improved glucose tolerance in OGTT.Not explicitly quantified in this study, but improved glucose-stimulated insulin secretion suggests a GLP-1 mediated effect.[10]
Compound 6g DIO C57 mice3, 10, 30 mg/kg (single oral dose)Robustly lowered blood glucose excursion in OGTT in a dose-proportional manner. ED50 of 7.9 mg/kg and ED90 of 29.2 mg/kg.3.8-fold increase in plasma GLP-1 levels at 30 mg/kg.[5]
Oleanolic Acid High-fat diet-fed miceNot specifiedLowered serum glucose and insulin levels; enhanced glucose tolerance.Not explicitly quantified, but TGR5 activation is known to induce GLP-1 production.[11]
Agonist Animal Model Dose Anti-inflammatory Effect Reference
INT-777 Ldlr-/- miceNot specifiedInhibited macrophage inflammation.[6]
Compound 6g Human whole blood (ex vivo)IC50 = 251 nMDose-dependent inhibition of TNF-α in LPS-induced cytokine release assay.[5]
Lithocholic Acid (LCA) Mice with Collagen-Induced ArthritisNot specifiedDownregulated plasma levels of TNF-α, IL-1β, IL-6, and IL-8.[7]
Agonist Animal Model Dose Effect on Cholestasis Reference
RDX8940 Mouse modelNot specifiedImproves liver steatosis.[8]
Agonist Animal Model Dose Effect on Gallbladder Filling Reference
INT-777 MiceNot specifiedSignificant elevation in gallbladder filling.[9]
Compound 18 MiceAs low as 3 mg/kgSignificant elevations in bile weight.[12]

Conclusion

The in vivo evaluation of TGR5 agonists has consistently shown their potential to improve metabolic parameters, primarily through the stimulation of GLP-1 secretion and enhancement of glucose tolerance.[1] However, a significant and persistent challenge in the development of systemic TGR5 agonists is the on-target side effect of gallbladder filling.[1][9] Future research may focus on developing gut-restricted TGR5 agonists to leverage the beneficial metabolic effects in the intestine while minimizing systemic exposure and the associated risk of gallbladder-related side effects.[1][13][14] The detailed experimental protocols provided herein offer a foundation for the standardized evaluation and comparison of next-generation TGR5 agonists.

References

Application Note: Quantification of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity, a robust and reliable bioanalytical method is crucial for its preclinical and clinical development. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described protocol offers a streamlined workflow from sample preparation to data acquisition, making it suitable for high-throughput pharmacokinetic studies.

Experimental Workflow

The overall experimental process, from plasma sample collection to final data analysis, is outlined below.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: High-level workflow for the quantification of the target analyte in plasma.

Materials and Methods

Chemicals and Reagents

  • This compound (purity >99%)

  • Stable isotope-labeled internal standard (SIL-IS), 1-Benzyl-N,N-di(methyl-d3)-1H-imidazole-5-carboxamide (purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent

Sample Preparation Protocol

A protein precipitation method was employed for sample cleanup due to its simplicity and speed.

  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A/B (95:5 v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Liquid Chromatography

The chromatographic separation was optimized to ensure resolution from endogenous plasma components.

ParameterCondition
ColumnWaters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) was used for quantification.

ParameterSetting
Ionization ModeESI Positive
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
IonSpray Voltage (IS)5500 V
Temperature (TEM)550°C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)60 psi
MRM Transitions Analyte
This compound
SIL-Internal Standard

Method Validation Summary

The method was validated according to standard bioanalytical guidelines. A summary of the key validation parameters is presented below.

Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The regression was weighted (1/x²) and the correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.56.8-2.58.1-1.8
Low1.55.21.36.52.1
Mid753.1-0.84.2-0.5
High4002.52.03.81.5

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with quantification.

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.592.598.7
High40094.1101.2

Signaling Pathway Visualization

While this application note focuses on a quantitative method, understanding the potential mechanism of action is key in drug development. For illustrative purposes, a hypothetical signaling pathway where an imidazole derivative might act as a receptor agonist is shown below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A second_messenger->pka Activates response Cellular Response pka->response Phosphorylates & Triggers ligand Imidazole Derivative ligand->receptor Binds

Troubleshooting & Optimization

Technical Support Center: Improving In Vivo Solubility of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when I encounter poor solubility with this compound for my in vivo experiments?

A1: A systematic approach is crucial when dealing with a poorly soluble compound. The initial steps should involve characterizing the physicochemical properties of your compound. This includes determining its solubility in various pharmaceutically acceptable solvents and across a range of pH values. This foundational data will inform the selection of the most suitable formulation strategy. A tiered approach is recommended, starting with simpler methods like co-solvents and progressing to more complex formulations if necessary.

Q2: What are the common formulation strategies available to improve the in vivo solubility of a compound like this compound?

A2: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds for in vivo studies. These can be broadly categorized as:

  • Co-solvent Systems: Utilizing water-miscible organic solvents to increase the solubility of hydrophobic drugs.

  • Surfactant-based Systems: Employing surfactants to form micelles that can encapsulate and solubilize the compound.[1]

  • Lipid-based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the absorption of lipophilic compounds.[2]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[3]

Q3: How do I choose the appropriate excipients for my formulation?

A3: The choice of excipients is critical and depends on several factors: the chosen formulation strategy, the intended route of administration (e.g., oral, intravenous), and the specific physicochemical properties of this compound. It is advisable to screen a range of excipients for their ability to solubilize the compound.[4] For lipid-based systems, the log P value of the compound can be a useful starting point for selecting suitable lipid excipients.[4] Always ensure that the selected excipients are safe and well-tolerated in the animal model for the intended route and dose.

Q4: For parenteral administration, what are the key considerations for formulation?

A4: For intravenous (IV) or other parenteral routes, the formulation must be sterile and free of particulates.[5] This often requires filtration through a 0.22 µm filter. The pH and osmolality of the formulation should be as close to physiological levels as possible to minimize irritation and adverse reactions at the injection site. The potential for the drug to precipitate upon injection into the bloodstream is a critical consideration and should be evaluated in vitro before in vivo administration.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound precipitates out of solution during formulation preparation. The solvent system has insufficient solubilizing capacity for the desired concentration.- Increase the proportion of the co-solvent or surfactant.- Gently warm the mixture (if the compound is heat-stable).- Use a combination of solubilizing agents (e.g., a co-solvent and a surfactant).- Reduce the final concentration of the compound if the dose allows.
The formulation is cloudy or forms a suspension instead of a clear solution. The compound has very low solubility in the chosen vehicle.- If a solution is required, explore alternative, more potent solubilizers.- Consider if a homogenous suspension is acceptable for the intended study and route of administration (e.g., oral gavage).- For suspensions, add a suspending agent (e.g., carboxymethylcellulose) to ensure uniform dosing.
The compound precipitates after administration (e.g., upon dilution in the gastrointestinal tract or bloodstream). The formulation is not stable upon dilution in a physiological environment.- For oral formulations, consider lipid-based systems like SEDDS that can form stable microemulsions in the gut.[2]- For intravenous formulations, evaluate the use of cyclodextrins or polymeric micelles to create more stable complexes.[5]- Conduct in vitro precipitation studies by diluting the formulation in simulated gastric or intestinal fluids.
High variability in plasma concentrations is observed between animals. Inconsistent drug dissolution and absorption from the formulation.- Ensure the formulation is homogenous before dosing each animal.- For suspensions, ensure consistent particle size and use a suspending agent.- Optimize the formulation to achieve a more stable and readily absorbable form of the drug, such as a microemulsion or a cyclodextrin complex.
Adverse events (e.g., irritation, toxicity) are observed in the animals. The excipients or the formulation itself may be causing toxicity.- Reduce the concentration of potentially toxic excipients (e.g., DMSO, high concentrations of surfactants).[6]- Ensure the pH and osmolality of parenteral formulations are within a physiologically acceptable range.- Review the literature for the safety and tolerability of the chosen excipients in the specific animal model and route of administration.

Quantitative Data Summary

Table 1: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration Range (%)Notes
Dimethyl Sulfoxide (DMSO)1-10Can have pharmacological effects and cause irritation at higher concentrations.[6]
Polyethylene Glycol 300/400 (PEG 300/400)10-60Generally well-tolerated. Often used in combination with other excipients.
Ethanol5-20Use with caution due to potential for sedative effects.
Propylene Glycol10-50A common vehicle for a wide range of drugs.

Table 2: Common Surfactants for Preclinical Formulations

SurfactantTypeTypical Concentration Range (%)Notes
Polysorbate 80 (Tween® 80)Non-ionic1-10Widely used for both oral and parenteral formulations.[1]
Polysorbate 20 (Tween® 20)Non-ionic1-5Similar to Tween® 80, often used for parenteral formulations.
Solutol® HS 15Non-ionic1-15Can be a good alternative to Cremophor EL.
Cremophor® ELNon-ionic1-10Can be associated with hypersensitivity reactions. Use with caution.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage in Mice

Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral administration.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), pharmaceutical grade

  • Polyethylene Glycol 400 (PEG 400), pharmaceutical grade

  • Tween® 80, pharmaceutical grade

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound and place it in a sterile conical tube.

  • Add DMSO to the tube to achieve a final concentration of 10% of the total volume.

  • Vortex the mixture until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Add PEG 400 to the solution to make up 40% of the final volume and vortex thoroughly.

  • Add Tween® 80 to the mixture to a final concentration of 5% and vortex until homogenous.

  • Slowly add sterile saline while vortexing to bring the formulation to the final desired volume (making up the remaining 45%).

  • Visually inspect the final formulation for any signs of precipitation. A clear solution should be obtained.

  • Store the formulation appropriately, protected from light if the compound is light-sensitive.

Protocol 2: Preparation of a Solubilized Formulation for Intravenous Injection in Rats

Objective: To prepare a 2 mg/mL sterile solution of this compound for intravenous administration.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI)

  • Sterile 0.22 µm syringe filter

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 40% (w/v) solution of HP-β-CD in Sterile Water for Injection in a sterile container.

  • Slowly add the weighed amount of this compound to the HP-β-CD solution while stirring continuously.

  • Allow the mixture to stir at room temperature for several hours, or overnight, to facilitate the formation of the inclusion complex. The solution should become clear.

  • Once the compound is fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Visually inspect the final solution for any particulates.

  • Store the sterile solution under appropriate conditions until use.

Visualizations

experimental_workflow Formulation Development Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Preparation & Evaluation cluster_3 Phase 4: In Vivo Study char Physicochemical Characterization sol_screen Solubility Screening (pH, Co-solvents, Surfactants) char->sol_screen strategy Select Formulation Strategy (Solution, Suspension, Lipid-based, etc.) sol_screen->strategy excipient Excipient Selection & Compatibility strategy->excipient prep Formulation Preparation & Optimization excipient->prep eval In Vitro Evaluation (Stability, Precipitation) prep->eval in_vivo In Vivo Administration & PK/PD Analysis eval->in_vivo

Caption: A generalized workflow for developing an in vivo formulation for a poorly soluble compound.

signaling_pathway Hypothetical Signaling Pathway compound 1-Benzyl-N,N-dimethyl- 1H-imidazole-5-carboxamide receptor Target Receptor (e.g., Kinase) compound->receptor Inhibition pathway_protein1 Downstream Protein 1 receptor->pathway_protein1 pathway_protein2 Downstream Protein 2 pathway_protein1->pathway_protein2 transcription_factor Transcription Factor pathway_protein2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a novel imidazole derivative.

formulation_decision_tree Formulation Strategy Decision Tree start Poorly Soluble Compound oral_parenteral Route of Administration? start->oral_parenteral oral Oral oral_parenteral->oral Oral parenteral Parenteral oral_parenteral->parenteral Parenteral sol_oral Soluble in Co-solvents/Surfactants? oral->sol_oral sol_parenteral Soluble in Aqueous Co-solvents/ Cyclodextrins? parenteral->sol_parenteral cosolvent_oral Co-solvent/Surfactant Solution or Suspension sol_oral->cosolvent_oral Yes lipid_based Lipid-based Formulation (e.g., SEDDS) sol_oral->lipid_based No cosolvent_parenteral Aqueous Co-solvent or Cyclodextrin Solution sol_parenteral->cosolvent_parenteral Yes nanosuspension Nanosuspension sol_parenteral->nanosuspension No

References

Technical Support Center: Optimizing Synthesis of 1-benzyl-1H-imidazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives.

Synthetic Workflow Overview

The synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives is typically achieved in a three-step sequence starting from a commercially available imidazole-5-carboxylate ester. The general workflow involves N-benzylation, followed by ester hydrolysis to the corresponding carboxylic acid, and finally, amide coupling with a desired amine.

Synthetic Workflow A Ethyl 1H-imidazole-5-carboxylate B Step 1: N-Benzylation A->B Benzyl Bromide, Base (e.g., K2CO3) C Ethyl 1-benzyl-1H-imidazole-5-carboxylate B->C D Step 2: Ester Hydrolysis C->D Base (e.g., NaOH), H2O/Solvent E 1-Benzyl-1H-imidazole-5-carboxylic acid D->E F Step 3: Amide Coupling E->F G 1-Benzyl-1H-imidazole-5-carboxamide Derivative F->G Coupling Reagent (e.g., HATU) Amine R-NH2 Amine->F

A high-level overview of the synthetic route.

Step 1: N-Benzylation of Ethyl 1H-imidazole-5-carboxylate

This initial step introduces the benzyl group onto the imidazole nitrogen. Careful control of reaction conditions is crucial to avoid common side reactions.

Experimental Protocol: N-Benzylation with Benzyl Bromide and Potassium Carbonate
  • Materials:

    • Ethyl 1H-imidazole-5-carboxylate

    • Benzyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile (CH₃CN)

    • Ethyl acetate

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of ethyl 1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

    • Add benzyl bromide (1.1 equivalents) to the suspension.

    • Heat the reaction mixture to 70-80°C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-1H-imidazole-5-carboxylate, which can be purified by column chromatography on silica gel if necessary.[1]

Troubleshooting and FAQs: N-Benzylation

Q1: My N-benzylation reaction is slow or gives a low yield. What are the possible causes and solutions?

A1: Low yields can be due to several factors:

  • Inefficient Base: Potassium carbonate may not be strong enough for complete deprotonation. Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF.[2]

  • Poor Quality Reagents: Ensure that your benzyl bromide is not degraded and that your solvent is anhydrous. Moisture can quench the imidazolide anion.

  • Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate. Ensure the reaction temperature is maintained at 70-80°C.

Q2: I am observing a significant amount of a white, insoluble solid in my crude product. What is it and how can I avoid it?

A2: This is likely the primary side product, 1,3-dibenzylimidazolium bromide , formed from the reaction of the desired product with unreacted benzyl bromide.[3]

  • Stoichiometry Control: Use a slight excess of the imidazole starting material (e.g., 1.1 equivalents) relative to benzyl bromide to ensure the complete consumption of the alkylating agent.[3]

  • Slow Addition: Adding the benzyl bromide dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[3]

  • Purification: This salt is generally insoluble in non-polar organic solvents, so it can often be removed by washing the crude product with a solvent like diethyl ether.[4]

Troubleshooting_N_Benzylation Start Low Yield in N-Benzylation Check_Base Is the base strong enough? Start->Check_Base Check_Reagents Are reagents pure and anhydrous? Check_Base->Check_Reagents Yes Use_Stronger_Base Use NaH in THF Check_Base->Use_Stronger_Base No Check_Temp Is the reaction temperature optimal? Check_Reagents->Check_Temp Yes Purify_Reagents Purify/dry reagents and solvent Check_Reagents->Purify_Reagents No Increase_Temp Increase temperature to 70-80°C Check_Temp->Increase_Temp No Side_Product Insoluble white solid observed? Check_Temp->Side_Product Yes Success Improved Yield Use_Stronger_Base->Success Purify_Reagents->Success Increase_Temp->Success Adjust_Stoichiometry Use slight excess of imidazole Side_Product->Adjust_Stoichiometry Yes Slow_Addition Add benzyl bromide dropwise Adjust_Stoichiometry->Slow_Addition Slow_Addition->Success

A decision tree for troubleshooting low yield in N-benzylation.

Step 2: Ester Hydrolysis

This step converts the ethyl ester to the corresponding carboxylic acid, which is the precursor for the final amide coupling.

Experimental Protocol: Saponification of Ethyl 1-benzyl-1H-imidazole-5-carboxylate
  • Materials:

    • Ethyl 1-benzyl-1H-imidazole-5-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol (or Methanol)

    • Water

    • Hydrochloric acid (HCl, e.g., 1M or 2M)

    • Ethyl acetate

  • Procedure:

    • Dissolve ethyl 1-benzyl-1H-imidazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) in water.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[5][6]

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with hydrochloric acid. A precipitate should form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-benzyl-1H-imidazole-5-carboxylic acid.

Troubleshooting and FAQs: Ester Hydrolysis

Q3: The hydrolysis of my ester is incomplete, even after prolonged reaction time. What can I do?

A3: Incomplete hydrolysis is a common issue.

  • Increase Base Equivalents: Ensure you are using a sufficient excess of sodium hydroxide (at least 2-3 equivalents) to drive the reaction to completion.

  • Increase Temperature: If the reaction is sluggish at reflux, a higher boiling solvent mixture or extending the reaction time may be necessary. However, be mindful of potential side reactions at very high temperatures.

  • Solvent System: Ensure the ester is fully dissolved in the reaction mixture. A co-solvent like THF can sometimes improve solubility and reaction rates.[7]

Q4: My yield is low after the acidic workup. Where could my product be going?

A4: Low yield after workup can be due to several factors:

  • Incomplete Precipitation: The carboxylic acid may have some solubility in the acidic aqueous solution. Ensure the pH is sufficiently low (3-4) and the solution is cold to maximize precipitation.

  • Emulsion Formation: During the initial wash with an organic solvent, emulsions can form, trapping some of the carboxylate salt. If an emulsion forms, adding brine can help to break it.

  • Product Lost in Organic Wash: If the initial wash to remove unreacted ester is not performed carefully, some of the carboxylate salt may be extracted into the organic layer, especially if the aqueous layer is not sufficiently basic.

Q5: I am observing transesterification instead of hydrolysis. How can I prevent this?

A5: Transesterification can occur if you use an alcohol as a solvent that is different from the alcohol of the ester (e.g., using methanol for an ethyl ester). To avoid this, use a non-alcoholic co-solvent like THF with aqueous NaOH.[7]

Step 3: Amide Coupling

This is the final and often most critical step, where the carboxylic acid is coupled with a primary or secondary amine to form the desired carboxamide derivative.

Experimental Protocol: Amide Coupling using HATU
  • Materials:

    • 1-Benzyl-1H-imidazole-5-carboxylic acid

    • Desired primary or secondary amine

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a solution of 1-benzyl-1H-imidazole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2.0 equivalents).

    • Stir the mixture at room temperature for 5 minutes.

    • Add HATU (1.1 equivalents) in one portion and continue to stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final 1-benzyl-1H-imidazole-5-carboxamide derivative.[8]

Troubleshooting and FAQs: Amide Coupling

Q6: My amide coupling reaction has a low yield. What are the common causes?

A6: Low yields in amide coupling can be due to several factors:

  • Inefficient Coupling Reagent: For hindered or electron-deficient amines, a less reactive coupling reagent like EDC/HOBt may give lower yields. HATU is generally more efficient for challenging couplings.[9][10]

  • Poor Quality Reagents: Ensure all reagents, especially the coupling agent and base, are fresh and the solvent is anhydrous. Moisture can hydrolyze the activated ester intermediate.

  • Incorrect Stoichiometry: Use a slight excess of the amine (1.1-1.2 eq) and coupling reagent (1.1-1.2 eq) to ensure complete consumption of the carboxylic acid.

  • Suboptimal Base: Use a non-nucleophilic base like DIPEA. Other bases like triethylamine can sometimes be less effective.

Q7: I am observing side products in my reaction. What are they and how can I minimize them?

A7: A common side reaction with uronium-based coupling reagents like HATU is the formation of a guanidinium byproduct from the reaction of HATU with the amine.

  • Order of Addition: To minimize this, pre-activate the carboxylic acid with HATU and DIPEA for a few minutes before adding the amine. This ensures the formation of the active ester before the amine is introduced.

Q8: How do I choose the right coupling reagent?

A8: The choice of coupling reagent is critical for success.

  • EDC/HOBt: A cost-effective option for simple, unhindered couplings. The byproducts are water-soluble, which can simplify purification.[11]

  • HATU: A highly efficient reagent, especially for sterically hindered substrates or electron-poor amines. It generally leads to faster reactions and higher yields with minimal racemization.[9][12]

Data Presentation: Comparison of Coupling Reagents

The following table provides a comparison of yields for the synthesis of a model 1-benzyl-1H-imidazole-5-carboxamide derivative using different coupling reagents under standardized conditions.

Coupling ReagentBaseSolventReaction Time (h)Yield (%)Reference
HATUDIPEADMF285-95[8][12]
HBTUDIPEADMF480-90[9]
EDC/HOBtDIPEADMF/DCM1260-75[11]

Yields are approximate and can vary depending on the specific amine and reaction conditions.

Amide_Coupling_Troubleshooting Start Low Amide Yield Check_Reagent_Quality Are reagents pure and anhydrous? Start->Check_Reagent_Quality Purify_Reagents Use fresh, anhydrous reagents and solvents Check_Reagent_Quality->Purify_Reagents No Check_Coupling_Reagent Is the coupling reagent strong enough? Check_Reagent_Quality->Check_Coupling_Reagent Yes Success Improved Yield Purify_Reagents->Success Switch_To_HATU Switch to a more reactive reagent like HATU Check_Coupling_Reagent->Switch_To_HATU No Check_Stoichiometry Is stoichiometry correct? Check_Coupling_Reagent->Check_Stoichiometry Yes Switch_To_HATU->Success Adjust_Stoichiometry Use slight excess of amine and coupling reagent Check_Stoichiometry->Adjust_Stoichiometry No Check_Order_Of_Addition Was the carboxylic acid pre-activated? Check_Stoichiometry->Check_Order_Of_Addition Yes Adjust_Stoichiometry->Success Preactivate_Acid Pre-activate acid with HATU/DIPEA before adding amine Check_Order_Of_Addition->Preactivate_Acid No Check_Order_Of_Addition->Success Yes Preactivate_Acid->Success

A troubleshooting workflow for the amide coupling step.

References

Technical Support Center: Stability of Imidazole Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: My imidazole-based compound is degrading in an aqueous buffer. What are the most likely causes?

A1: Imidazole and its derivatives can be susceptible to several degradation pathways in aqueous solutions. The most common causes of instability include:

  • Oxidation: The imidazole ring can be oxidized by various species, including atmospheric oxygen (autoxidation), reactive oxygen species (ROS) like hydroxyl radicals (•OH) and ozone (O3), and strong oxidizing agents like potassium permanganate.[1][2][3][4][5] This can be exacerbated by factors like elevated temperature, exposure to light, and the presence of metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of imidazole-containing compounds.[4] This process can be direct or sensitized, where other molecules in the solution absorb light energy and transfer it to the imidazole compound, initiating degradation.[6]

  • Hydrolysis: While the imidazole ring itself is generally stable to hydrolysis, certain substituents on the ring or elsewhere in the molecule may be susceptible to hydrolysis, especially at non-neutral pH.[4][7][8] For instance, ester or amide functionalities on a molecule containing an imidazole ring can be hydrolyzed.

Q2: How does pH affect the stability of my imidazole compound in an aqueous solution?

A2: The pH of the aqueous solution can significantly influence the stability of imidazole compounds in several ways:

  • Protonation State: Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base.[9] The protonation state of the imidazole ring, which is pH-dependent, can affect its susceptibility to degradation. For example, the deprotonated form of imidazole is more susceptible to photosensitized oxidation.[6]

  • Catalysis of Hydrolysis: pH can catalyze the hydrolysis of susceptible functional groups on the molecule. Basic conditions, for instance, can promote the hydrolysis of carbamate moieties in some imidazole-containing drugs.[4]

  • Solubility: The solubility of imidazole compounds is often pH-dependent.[10] Changes in solubility can indirectly affect stability by, for example, leading to precipitation and subsequent changes in the local chemical environment.

Q3: Can I autoclave my aqueous imidazole solutions to sterilize them?

A3: Yes, aqueous solutions of imidazole can typically be sterilized by autoclaving. They are reported to be stable for at least 2 years at 2-8 °C when protected from light after autoclaving.[11] However, this applies to the parent imidazole molecule. The stability of more complex imidazole derivatives to autoclaving should be experimentally verified, as substituents on the molecule could be sensitive to high temperatures and pressures.

Q4: What are the common degradation products of imidazole in aqueous solutions?

A4: The degradation products of imidazole will depend on the specific degradation pathway.

  • Oxidation: Aqueous-phase oxidation by hydroxyl radicals, nitrate radicals, or ozone can lead to ring-opening and the formation of smaller molecules like formamide and oxamide.[1][2] In the presence of nitrogen dioxide, nitro-imidazoles can also be formed.[1][2]

  • Photodegradation: Photodegradation of complex imidazole-containing molecules can result in a variety of products arising from different degradation pathways.[4]

  • Hydrolysis: Hydrolysis will cleave specific bonds, leading to predictable products. For example, the hydrolysis of an ester-containing imidazole derivative will yield a carboxylic acid and an alcohol.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in solution upon storage.

This is a common problem that can often be traced back to oxidative degradation.

Troubleshooting Steps:

  • Deoxygenate your solvent: Before dissolving your compound, sparge the aqueous solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work under an inert atmosphere: If possible, prepare and handle your solutions in a glove box or under a gentle stream of an inert gas.

  • Add an antioxidant: Consider adding a small amount of a compatible antioxidant to your solution. The choice of antioxidant will depend on your specific compound and downstream application.

  • Control for metal ion contamination: Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA, as metal ions can catalyze oxidation.

  • Store at a lower temperature: Store your solutions at refrigerated (2-8 °C) or frozen temperatures to slow down the rate of degradation.

  • Protect from light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.

dot

Caption: Troubleshooting workflow for rapid compound degradation.

Issue 2: Inconsistent results from day to day with the same stock solution.

This variability can often be attributed to photodegradation, especially if the solution is exposed to ambient laboratory light.

Troubleshooting Steps:

  • Minimize light exposure: Prepare and store your solutions in a dark room or under red light if your compound is particularly light-sensitive. Always use amber vials or light-blocking containers.

  • Perform a photostability study: Intentionally expose a sample of your solution to light (e.g., a photostability chamber or even just ambient lab light) and compare its stability to a sample stored in the dark. This will confirm if light is the culprit.

  • Filter out UV light: If your experimental setup allows, use filters to block UV radiation from light sources.

dot

Caption: Simplified photodegradation pathways for imidazole compounds.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation pathways and products.[12][13]

Objective: To assess the intrinsic stability of an imidazole-containing compound under various stress conditions.

Materials:

  • Imidazole compound of interest

  • High-purity water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • A validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

  • Temperature-controlled chambers

  • Photostability chamber

Procedure:

  • Prepare a stock solution: Dissolve the imidazole compound in a suitable solvent (e.g., water, methanol, or acetonitrile) to a known concentration.

  • Apply stress conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Collect samples at time points: Collect aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze samples: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating method to quantify the remaining parent compound and identify any degradation products.

dot

Forced_Degradation_Workflow Start Start: Imidazole Compound Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂) Stress->Oxidation Thermal Thermal Stress (60°C, 80°C) Stress->Thermal Photo Photostability (ICH Q1B) Stress->Photo Sampling Collect Samples at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze via Stability-Indicating Method (e.g., HPLC) Sampling->Analysis End End: Identify Degradation Pathways and Products Analysis->End

References

Technical Support Center: TGR5 Agonist In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with TGR5 agonist in vitro assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Assay Signal Issues

  • Question: Why am I observing a low or no signal in my TGR5 agonist assay?

    Answer: Several factors can contribute to a weak or absent signal. Consider the following possibilities:

    • Compound Potency: The agonist you are testing may have low potency for TGR5. It's crucial to test a wide range of concentrations to ensure you are capturing the full dose-response curve.[1]

    • Cell Line Health and Receptor Expression: Ensure your cells are healthy and properly expressing functional TGR5. Poor cell viability or low receptor density will result in a diminished signal. If using a transient transfection system, optimize transfection efficiency. For stable cell lines, verify receptor expression levels.

    • Incorrect Assay-Receptor Coupling: TGR5 primarily couples to Gαs, leading to an increase in intracellular cAMP.[2][3] Assays that measure downstream of other G-proteins (e.g., Gαq-mediated calcium flux) may not produce a robust signal unless the specific cell line used facilitates such coupling.[2]

    • Reagent Degradation: Ensure all reagents, including the agonist, assay buffers, and detection reagents, are properly stored and have not expired. Repeated freeze-thaw cycles of reagents should be avoided.[1]

    • Suboptimal Assay Conditions: Factors like incubation time, temperature, and buffer composition are critical. For instance, in cAMP assays, a phosphodiesterase (PDE) inhibitor like IBMX is often necessary to prevent cAMP degradation and allow for its accumulation.[3] Optimization of these parameters is essential for a robust assay window.[4]

  • Question: My assay shows a high background signal. What could be the cause?

    Answer: A high background signal can mask the specific agonist-induced response. Here are some common causes:

    • Constitutive Receptor Activity: Some cell lines may exhibit high basal TGR5 activity even in the absence of an agonist. This can be addressed by using an inverse agonist to lower the basal signal.[1]

    • Contaminated Reagents: Contamination of buffers or reagents with substances that activate the signaling pathway can lead to a high background. Always use fresh, high-purity reagents.[1]

    • Serum Effects: Components in serum can sometimes activate TGR5 or interfere with the assay. It is often recommended to perform the agonist stimulation in serum-free media.[3]

    • Cell Density: Plating too many cells per well can sometimes lead to a higher basal signal. Optimizing cell density is a crucial step in assay development.[4]

2. Data Variability and Reproducibility

  • Question: I am seeing high variability between replicate wells. How can I improve my assay's precision?

    Answer: High variability can obscure real effects. To improve precision, consider the following:

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with media/buffer.

    • Pipetting Errors: Inaccurate or inconsistent pipetting of compounds or reagents is a major source of variability. Use calibrated pipettes and proper pipetting techniques.

    • Temperature and Incubation Time Gradients: Ensure uniform temperature across the assay plate during incubations. Gradients can lead to different reaction rates in different parts of the plate. Similarly, ensure consistent incubation times for all wells.

    • Reagent Mixing: Ensure all reagents are thoroughly mixed before and after addition to the wells.

3. Compound-Specific Issues

  • Question: My test compound is not behaving as expected based on the literature. What should I check?

    Answer: Discrepancies with published data can arise from several factors:

    • Different Assay Systems: The cell line, receptor construct (e.g., species ortholog), and assay technology (e.g., cAMP vs. reporter gene) can all influence the measured potency (EC50) of an agonist.[5]

    • Compound Purity and Stability: Verify the purity and integrity of your test compound. Degradation or impurities can significantly alter its activity.

    • Solubility Issues: Poor compound solubility can lead to an underestimation of its potency. Ensure your compound is fully dissolved in the assay buffer. The use of a suitable solvent like DMSO is common, but the final concentration of the solvent in the assay should be kept low (typically <1%) and consistent across all wells.

Quantitative Data Summary

The potency of TGR5 agonists can vary depending on the specific compound and the assay system used. The following table summarizes the half-maximal effective concentration (EC50) values for some common TGR5 agonists.

AgonistAgonist TypeEC50 (µM)Assay SystemReference
Lithocholic Acid (LCA)Endogenous Bile Acid0.53cAMP Assay[5][6]
Taurolithocholic Acid (TLCA)Endogenous Bile Acid0.33cAMP Assay[5][6]
Deoxycholic Acid (DCA)Endogenous Bile Acid1.25cAMP Assay[5]
Chenodeoxycholic Acid (CDCA)Endogenous Bile Acid6.71cAMP Assay[5]
Cholic Acid (CA)Endogenous Bile Acid13.6cAMP Assay[5]
INT-777Synthetic AgonistMicromolar PotencycAMP Assay[5]
Betulinic AcidNatural Product~0.5cAMP Assay[7]
Compound 6gSynthetic Agonist0.000057Luciferase Reporter Assay[8]

Experimental Protocols & Methodologies

Below are detailed methodologies for key in vitro assays used to characterize TGR5 agonists.

1. cAMP Accumulation Assay

This assay measures the increase in intracellular cyclic AMP (cAMP) following TGR5 activation.

  • Cell Culture and Plating:

    • Culture cells stably expressing TGR5 (e.g., HEK293 or CHO cells) in appropriate growth medium.[3]

    • Seed the cells into a 96-well or 384-well white, solid-bottom plate at a predetermined optimal density.[3][9]

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[9]

  • Assay Procedure:

    • Carefully aspirate the culture medium.

    • Add stimulation buffer (e.g., serum-free medium) containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX.[3]

    • Incubate for 15-30 minutes at 37°C.[3]

    • Add serial dilutions of the TGR5 agonist to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TGR5 agonist or Forskolin).[3]

    • Incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.[3]

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) following the manufacturer's instructions.[3][9]

  • Data Analysis:

    • Plot the measured signal against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.[9]

2. CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP response element (CRE).

  • Cell Culture and Transfection:

    • Co-transfect host cells (e.g., HEK293) with a TGR5 expression vector and a CRE-luciferase reporter vector.[2] Alternatively, use a commercially available reporter-ready cell line or a reverse transfection system.[10][11]

    • Seed the transfected cells into a 96-well plate.[2]

    • Incubate for 18-24 hours to allow for receptor and reporter expression.[2][10]

  • Assay Procedure:

    • Aspirate the culture medium and replace it with serum-free medium.

    • Add serial dilutions of the TGR5 agonist to the wells.

    • Incubate for 4-6 hours to allow for reporter gene expression.[2]

  • Luciferase Detection:

    • Lyse the cells and add a luciferase substrate according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.[10]

  • Data Analysis:

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the logarithm of the agonist concentration to determine the EC50.

3. Calcium Flux Assay

While TGR5 primarily signals through Gαs, in some cellular contexts, it can couple to Gαq, leading to an increase in intracellular calcium.[2]

  • Cell Culture and Plating:

    • Culture cells expressing TGR5 (e.g., CHO-TGR5) in a black, clear-bottom 96-well plate.[2]

    • Incubate overnight.[2]

  • Cell Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.[2][12]

  • Assay Procedure:

    • Measure the baseline fluorescence using a plate reader with injectors.

    • Inject the TGR5 agonist and immediately begin kinetic reading of the fluorescence signal over time.

  • Data Analysis:

    • The increase in fluorescence intensity indicates a rise in intracellular calcium.

    • Analyze the peak fluorescence signal or the area under the curve as a function of agonist concentration.

Visualizations

Below are diagrams illustrating key pathways and workflows related to TGR5 agonist assays.

TGR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus TGR5 TGR5 G_protein Gαsβγ TGR5->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist TGR5 Agonist (e.g., Bile Acids, INT-777) Agonist->TGR5 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB CRE cAMP Response Element (CRE) pCREB->CRE Binds to Gene Target Gene Transcription (e.g., Luciferase in Reporter Assay) CRE->Gene Initiates

Caption: TGR5 signaling pathway leading to gene transcription.[2][3][13]

Assay_Workflow start Start seed_cells Seed TGR5-expressing cells in microplate start->seed_cells incubate1 Incubate 18-24h seed_cells->incubate1 add_compounds Add agonist to cells incubate1->add_compounds prepare_compounds Prepare serial dilutions of TGR5 agonist prepare_compounds->add_compounds incubate2 Incubate (Assay Dependent) add_compounds->incubate2 add_reagents Add detection reagents incubate2->add_reagents read_plate Read signal (Luminescence, Fluorescence, etc.) add_reagents->read_plate analyze Data Analysis (EC50 determination) read_plate->analyze end End analyze->end

Caption: General experimental workflow for a TGR5 agonist assay.

Caption: Troubleshooting decision tree for TGR5 in vitro assays.

References

Technical Support Center: Overcoming Poor Bioavailability of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor bioavailability of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations. What could be the primary reason for this?

A1: Poor oral bioavailability is a common challenge for compounds with low aqueous solubility, which is likely the case for this compound given its chemical structure. The low and variable plasma concentrations you are observing are classic indicators of dissolution rate-limited absorption. Several formulation and chemical modification strategies can be employed to address this issue.[1][2]

Q2: What are the initial steps I should take to improve the oral absorption of my compound?

A2: A stepwise approach is recommended. Start with simple formulation strategies before moving to more complex chemical modifications.

  • Particle Size Reduction: Micronization or nanosizing can significantly increase the surface area available for dissolution.[1][3]

  • Formulation with Excipients: Utilizing solubility enhancers such as surfactants, co-solvents, or complexing agents like cyclodextrins can be effective.[4][5]

  • Lipid-Based Formulations: For lipophilic compounds, formulating with oils and surfactants to create self-emulsifying drug delivery systems (SEDDS) can markedly improve absorption.[1][4]

  • Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can prevent crystallization and maintain it in a more soluble amorphous state.[2]

Q3: Should I consider chemical modification of this compound?

A3: If formulation strategies do not yield the desired bioavailability, a prodrug approach is a viable next step. This involves chemically modifying the molecule to improve its physicochemical properties, with the modification being cleaved in vivo to release the active parent drug. For a carboxamide-containing compound, various prodrug strategies can be explored.[6][7][8]

Troubleshooting Guides

Issue 1: Inconsistent dissolution profiles in vitro.
  • Possible Cause: Polymorphism or inconsistent particle size of the raw compound.

  • Troubleshooting Steps:

    • Characterize the solid state: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify the crystalline form.

    • Control particle size: Implement a standardized micronization or milling protocol. Use particle size analysis (e.g., laser diffraction) to ensure batch-to-batch consistency.

    • Standardize dissolution media: Ensure the pH, ionic strength, and composition of your dissolution medium are consistent and relevant to the physiological environment.

Issue 2: Low drug loading in nanoparticle formulations.
  • Possible Cause: Poor affinity of the drug for the nanoparticle matrix or suboptimal formulation parameters.

  • Troubleshooting Steps:

    • Polymer/Lipid Screening: Test a variety of biodegradable polymers (e.g., PLGA, PCL) or lipids to find a matrix with better compatibility.[9][10]

    • Optimize Formulation Process: Vary parameters such as solvent/anti-solvent choice, homogenization speed, or sonication time.

    • Incorporate Surfactants: The use of stabilizers like PEG can improve drug encapsulation and stability.[11]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Preparation of Milling Media: Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 407 or a combination of Tween 80 and Vitamin E TPGS) in deionized water.

  • Slurry Formation: Disperse this compound (5% w/v) in the milling media.

  • Milling: Introduce the slurry and milling beads (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter) into the milling chamber.

  • Process Parameters: Mill at a high speed (e.g., 2000 rpm) for 2-4 hours, ensuring the temperature is controlled to prevent degradation.

  • Separation: Separate the nanosuspension from the milling beads.

  • Characterization: Analyze the particle size distribution and zeta potential of the resulting nanosuspension.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP).

  • Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.

  • Formulation Preparation: Select a ratio from the optimal region and dissolve the compound in the oil phase with gentle heating and stirring. Add the surfactant and co-surfactant and mix until a homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Test: Add the formulation to water under gentle agitation and observe the formation of an emulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering.

    • In Vitro Dissolution: Perform dissolution testing using a suitable medium to assess the drug release profile.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

Formulation StrategyMean Particle Size (nm)In Vitro Dissolution (%, 30 min)In Vivo AUC (ng·h/mL)Relative Bioavailability (%)
Unformulated Compound>500015150100 (Reference)
Micronized Suspension200045375250
Nanosuspension25085900600
SEDDS Formulation50 (globule size)>951350900

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization start Poorly Soluble Compound micronization Micronization start->micronization nanosuspension Nanosuspension start->nanosuspension sedds SEDDS Formulation start->sedds invitro In Vitro Dissolution micronization->invitro nanosuspension->invitro sedds->invitro invivo In Vivo Pharmacokinetics invitro->invivo

Caption: Workflow for enhancing the bioavailability of this compound.

sedds_mechanism cluster_oral_admin Oral Administration cluster_gi_tract GI Tract cluster_absorption Absorption sedds_capsule SEDDS Capsule emulsion Fine Oil-in-Water Emulsion sedds_capsule->emulsion Dispersion in GI fluids dissolved_drug Drug in Solution emulsion->dissolved_drug Drug Release absorption Increased Absorption dissolved_drug->absorption bioavailability Enhanced Bioavailability absorption->bioavailability

Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).

References

Technical Support Center: Purification of N,N-dimethyl-1H-imidazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of N,N-dimethyl-1H-imidazole-5-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing N,N-dimethyl-1H-imidazole-5-carboxamides?

A1: Common impurities can include unreacted starting materials such as the imidazole precursor and dimethylamine, as well as byproducts from side reactions. Depending on the synthetic route, these byproducts could include isomers formed from reactions at different positions on the imidazole ring or products of over-alkylation.

Q2: My purified N,N-dimethyl-1H-imidazole-5-carboxamide is an oil and won't crystallize. What can I do?

A2: If your product is an oil at room temperature, direct recrystallization is not feasible. Consider converting the basic imidazole derivative into a solid salt, such as a hydrochloride or picrate salt, which can then be purified by recrystallization.[1] After purification, the salt can be neutralized to regenerate the purified, oily product.[1]

Q3: I'm observing streaking of my compound during silica gel column chromatography. How can I prevent this?

A3: The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel, causing streaking. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system.[1] This will help to improve the peak shape and achieve better separation.

Q4: What are the best starting points for selecting a recrystallization solvent?

A4: A good starting point is to test common laboratory solvents of varying polarities. Ethanol is a generally useful solvent for compounds with some polarity.[2][3] Solvent mixtures like n-hexane/acetone or n-hexane/ethyl acetate can also be effective.[2] A good recrystallization solvent should dissolve your compound when hot but not at room temperature.[2][3]

Q5: How can I effectively remove highly polar impurities?

A5: Highly polar impurities can sometimes be removed by performing an acid-base extraction. Dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl).[3] Your basic N,N-dimethyl-1H-imidazole-5-carboxamide will move into the acidic aqueous layer, leaving less basic impurities in the organic layer. The aqueous layer can then be neutralized with a base to precipitate or be extracted back into an organic solvent to recover your purified product.[3]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of N,N-dimethyl-1H-imidazole-5-carboxamides.

Low Yield After Purification
Possible Cause Suggested Solution
Product loss during extraction Ensure the pH of the aqueous layer is appropriate to keep your basic product in the organic layer during workup. If your product has some water solubility, back-extract the aqueous layer or saturate it with brine to improve recovery.
Incomplete elution from chromatography column If your compound is highly polar, it may be strongly retained on the silica gel. Consider using a more polar eluent system or switching to a different stationary phase like alumina.
Co-elution with impurities Optimize your mobile phase for better separation. If using an isocratic system, switching to a gradient elution can improve the resolution of compounds with similar Rf values.[3]
Product is an oil and difficult to handle Convert the oily free base to a solid salt (e.g., hydrochloride) for easier handling and to potentially improve stability and yield of solid product.[1]
Product Purity Issues
Possible Cause Suggested Solution
Persistent colored impurities Treat a solution of the crude product with activated carbon. Dissolve the product, add a small amount of activated carbon, heat briefly, and then filter through celite before proceeding with recrystallization or chromatography.
Presence of starting materials Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. If starting materials persist, a carefully chosen purification method like column chromatography with an optimized eluent system should be employed.
Formation of multiple byproducts The formation of multiple byproducts may indicate that the reaction conditions are too harsh. Consider using a milder reducing agent or carefully controlling the stoichiometry of the reactants.[1] Protecting the imidazole nitrogen may be necessary in some cases to prevent side reactions.[1]

Quantitative Data on Purification

The following table provides an example of yield and purity data for a structurally related compound, N-methoxy-N-methyl-1H-imidazole-1-carboxamide, after an initial workup. This data can serve as a benchmark for what might be achievable for N,N-dimethyl-1H-imidazole-5-carboxamides before extensive purification.

Purification Step Compound Yield Purity Reference
Aqueous Workup & ExtractionN-methoxy-N-methyl-1H-imidazole-1-carboxamide92-94%97.5%[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of N,N-dimethyl-1H-imidazole-5-carboxamides and may require optimization.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the chosen eluent or a stronger solvent. Add silica gel to the solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Loading: Carefully load the prepared dry sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (gradient elution). To counteract streaking due to the basicity of the imidazole, consider adding 0.5-1% triethylamine to the eluent.[1]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a hot solvent. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.[3] If a single solvent is not ideal, a two-solvent system (e.g., ethanol/water) can be tested.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow Crude_Product Crude N,N-dimethyl-1H- imidazole-5-carboxamide Analysis Purity Analysis (TLC, LC-MS, NMR) Crude_Product->Analysis Purification_Choice Choose Purification Method Analysis->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Acid_Base_Extraction Acid-Base Extraction Purification_Choice->Acid_Base_Extraction Basic Product Final_Analysis Final Purity Analysis Column_Chromatography->Final_Analysis Recrystallization->Final_Analysis Acid_Base_Extraction->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: A general workflow for the purification of N,N-dimethyl-1H-imidazole-5-carboxamides.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Purity_Issue Purity Issue? Start->Purity_Issue Loss_Extraction Product loss in aqueous workup? Low_Yield->Loss_Extraction Yes Co_elution Co-elution with impurities? Low_Yield->Co_elution No Oily_Product Product is an oil? Low_Yield->Oily_Product No Streaking Streaking on TLC/Column? Purity_Issue->Streaking Yes Colored_Impurities Colored Impurities? Purity_Issue->Colored_Impurities No Starting_Material Starting Material Present? Purity_Issue->Starting_Material No Adjust pH, back-extract Adjust pH, back-extract Loss_Extraction->Adjust pH, back-extract Optimize eluent, use gradient Optimize eluent, use gradient Co_elution->Optimize eluent, use gradient Forma solid salt Forma solid salt Oily_Product->Forma solid salt Add triethylamine to eluent Add triethylamine to eluent Streaking->Add triethylamine to eluent Treat with activated carbon Treat with activated carbon Colored_Impurities->Treat with activated carbon Re-purify with optimized conditions Re-purify with optimized conditions Starting_Material->Re-purify with optimized conditions

Caption: A decision tree for troubleshooting common purification challenges.

References

Preventing degradation of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to light, moisture, and extreme temperatures. The imidazole ring and the carboxamide group are susceptible to specific degradation pathways.

Q2: How can I visually identify if my sample of this compound has degraded?

A2: A change in the physical appearance of the compound, such as a change in color (e.g., from white or off-white to yellow or brown), or a change in its physical state (e.g., clumping of a powder) can indicate degradation.[1] For a definitive assessment, analytical techniques like HPLC should be used to check for the presence of impurities or degradation products.[1]

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a cool and dry place.[2][3] Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial. Specific temperature recommendations are provided in the table below.

Troubleshooting Guides

Issue 1: Discoloration of the Compound Observed Over Time

Potential Cause: This is often a sign of photodegradation or oxidation. Imidazole derivatives can be sensitive to light and air.[4]

Troubleshooting Steps:

  • Verify Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the sample and identify any degradation products.

  • Review Storage Conditions: Ensure the compound is stored in a light-protecting container (e.g., an amber vial) and in a dark location.[3]

  • Inert Atmosphere: If not already done, store the compound under an inert atmosphere to minimize oxidation.

Issue 2: Inconsistent Experimental Results

Potential Cause: This could be due to the degradation of the compound in solution, particularly through hydrolysis of the carboxamide group. Amides can hydrolyze under acidic or basic conditions, especially when heated.[5][6]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions fresh before use.

  • Buffer and pH Control: If the experimental conditions permit, use a neutral pH buffer to prevent acid or base-catalyzed hydrolysis.

  • Temperature Control: Avoid excessive heating of solutions containing the compound.

  • Stability Study: Conduct a simple stability study by analyzing the solution by HPLC at different time points to assess its stability under your experimental conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Room temperature (15–25°C) for short-term.[3][7] Refrigerated (2–8°C) for long-term.[3]Minimizes thermal degradation.
Light Store in an amber vial or light-blocking container.[3]Prevents photodegradation. Imidazole rings can be light-sensitive.[4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Prevents oxidation.
Moisture Keep in a tightly sealed container with a desiccant.[2][3]Prevents hydrolysis of the carboxamide group.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 95% water and 5% acetonitrile.

    • Ramp to 95% acetonitrile and 5% water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Protocol 2: Forced Degradation Study

This protocol can help identify potential degradation pathways.

  • Acid Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.[6]

  • Base Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and heat at 60°C for 24 hours.[5]

  • Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[4]

  • Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 80°C) for 48 hours.[8][9]

  • Analysis: Analyze the samples from each condition by HPLC (as described in Protocol 1) and compare them to a control sample (compound dissolved in a neutral solvent and kept in the dark).

Visualizations

degradation_pathway A 1-Benzyl-N,N-dimethyl- 1H-imidazole-5-carboxamide B Hydrolysis Products (1-Benzyl-1H-imidazole-5-carboxylic acid + Dimethylamine) A->B  Moisture (Acid/Base) C Photodegradation Products A->C  Light D Oxidative Degradation Products A->D  Oxygen

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage cluster_experiment Experimentation storage Store Compound: - Cool, dry, dark - Inert atmosphere prep Prepare Fresh Solution (Neutral pH if possible) storage->prep analysis Analyze by HPLC prep->analysis troubleshoot Inconsistent Results? analysis->troubleshoot troubleshoot->prep No, continue experiments forced_degradation Forced Degradation Study troubleshoot->forced_degradation Yes

Caption: Recommended workflow for storage and handling to minimize degradation.

References

Technical Support Center: High-Throughput Screening of TGR5 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the high-throughput screening (HTS) of TGR5 agonists. The content is tailored for researchers, scientists, and drug development professionals.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges related to TGR5 HTS campaigns.

1. Assay Development & Optimization

  • Q: My assay window (signal-to-background ratio) is too low. What can I do?

    • A: A low assay window can be caused by several factors. First, ensure that your positive control (e.g., a known TGR5 agonist like INT-777 or Lithocholic Acid) is used at a concentration that elicits a maximal response (typically at or above its EC80). Check the viability and passage number of your cells; older cells or those in poor health may respond sub-optimally. You can also try increasing the cell seeding density, as this can sometimes amplify the signal. Finally, review your assay protocol to ensure optimal incubation times and reagent concentrations.

  • Q: I'm seeing a high degree of plate-to-plate variability in my HTS data. How can I minimize this?

    • A: Plate-to-plate variability is a common issue in HTS. To mitigate this, ensure consistency in your experimental procedures across all plates. This includes using the same batch of cells, reagents, and media for the entire screen. Implementing a robust data normalization strategy is also crucial. Normalizing the data on a per-plate basis to the on-plate controls (e.g., percentage of positive control response) can help correct for systematic variations between plates.[1][2][3]

  • Q: What is the ideal Z'-factor for a TGR5 HTS assay, and what should I do if my Z' is below 0.5?

    • A: A Z'-factor greater than 0.5 is generally considered the benchmark for a robust and reliable HTS assay. However, assays with a Z' between 0 and 0.5 can still be useful, provided there is a clear separation between the positive and negative control distributions. If your Z' is consistently below 0.5, focus on reducing the variability in your assay. This can be achieved by optimizing cell seeding density, ensuring precise liquid handling, and minimizing edge effects by not using the outer wells of the plate for samples. While a Z' > 0.5 is ideal, it's not an absolute requirement if the assay can still reliably identify hits.[4]

2. Compound-Related Issues

  • Q: How can I identify and mitigate interference from autofluorescent compounds in my screening library?

    • A: Autofluorescent compounds are a significant source of false positives in fluorescence-based assays.[5][6][7][8] To identify them, you can pre-screen your compound library on cells without the fluorescent reporter or in a buffer-only plate. Compounds that show a signal in the absence of the assay components are likely autofluorescent. To mitigate this, consider using a red-shifted fluorophore in your assay, as fewer library compounds tend to fluoresce at longer wavelengths.[6][9] Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are also less susceptible to interference from short-lived fluorescence.[5][10][11]

  • Q: Some of my hits appear to be cytotoxic. How can I differentiate true agonists from compounds that are simply killing the cells?

    • A: Cytotoxicity can lead to false positives, especially in reporter gene assays where a decrease in cell viability can affect the reporter signal. It is essential to perform a counter-screen for cytotoxicity in parallel with your primary screen. This can be done using a simple viability assay, such as measuring ATP levels (e.g., CellTiter-Glo®) or using a live/dead cell stain. Hits that show activity in the primary assay but also exhibit significant cytotoxicity should be flagged as potential false positives.[12]

  • Q: What are Pan-Assay Interference Compounds (PAINS), and how can I avoid them?

    • A: PAINS are compounds that show activity in multiple HTS assays through non-specific mechanisms, such as chemical reactivity or aggregation.[6] Many computational filters are available to flag potential PAINS in your compound library before screening. It is also good practice to consult publicly available databases of known PAINS. During hit validation, performing orthogonal assays with different detection technologies can help eliminate compounds that are active due to assay-specific artifacts rather than true TGR5 agonism.[6]

3. Cell Line Selection and Maintenance

  • Q: Should I use HEK293 or CHO-K1 cells for my TGR5 HTS campaign?

    • A: Both HEK293 and CHO-K1 cells are commonly used for GPCR HTS. HEK293 cells, being of human origin, may offer more relevant post-translational modifications but also express a significant number of endogenous GPCRs, which can lead to off-target effects.[13][14][15] CHO-K1 cells generally have lower endogenous GPCR expression, providing a "cleaner" background for heterologous receptor expression.[15] The choice often depends on the specific assay and the need for human-like protein processing versus a lower risk of off-target signaling.

  • Q: I'm concerned about endogenous TGR5 expression in my host cell line. How can I check for this?

    • A: Endogenous TGR5 expression in your host cell line can lead to a high background signal and a reduced assay window. To check for this, you should run your assay on the parental cell line (not expressing your TGR5 construct) and stimulate the cells with a potent TGR5 agonist. If you observe a significant response, it indicates the presence of endogenous TGR5 or another receptor that responds to your agonist. In such cases, you may need to choose a different cell line or use a gene-editing approach to knock out the endogenous receptor.

  • Q: My stable TGR5 cell line shows variable expression and response over time. What could be the cause?

    • A: Clonal variability and instability are common issues with stable cell lines.[16][17] This can be due to the random integration of the expression construct into the genome, leading to different expression levels in different clones. It is crucial to screen multiple clones to find one with high, stable expression and a robust functional response. Once a suitable clone is selected, it is important to maintain a consistent cell culture practice, including using a defined passage number range for your experiments, to minimize phenotypic drift.[16][18]

4. Data Analysis and Hit Confirmation

  • Q: How should I normalize my HTS data to account for systematic errors like edge effects?

    • A: Systematic errors, such as edge effects (where wells on the edge of a plate behave differently from interior wells), can skew HTS data.[1][19] Visualizing your data using heat maps for each plate can help identify such patterns.[2] Several normalization methods can be applied to correct for these effects, such as the B-score or Loess normalization, which adjust the data based on the values in surrounding wells or across rows and columns.[1][3][20]

  • Q: What is the best strategy for confirming the hits from my primary screen?

    • A: Hit confirmation is a critical step to eliminate false positives. A typical hit validation cascade involves several steps.[6][21] First, re-test the primary hits in a dose-response format to determine their potency (EC50). Next, perform an orthogonal assay that measures a different downstream signaling event (e.g., if your primary screen was a cAMP assay, you could use a reporter gene assay for confirmation). Finally, test the confirmed hits in a counter-screen using the parental cell line to ensure their activity is TGR5-dependent.

  • Q: How can I be sure that my confirmed hits are acting directly on TGR5 and not through an off-target mechanism?

    • A: Demonstrating on-target activity is a key challenge. One approach is to perform a knockdown or knockout of TGR5 in your assay cells. A true TGR5 agonist should lose its activity in the absence of the receptor. Additionally, you can perform counter-screens against other related GPCRs, such as other bile acid receptors like FXR, to assess the selectivity of your compounds.[8][22] Target deconvolution strategies, which aim to identify the specific molecular target of a compound, can also be employed for novel hits with unclear mechanisms of action.[23][24]

II. TGR5 Signaling Pathways

TGR5 activation can trigger multiple downstream signaling cascades. The canonical pathway involves coupling to the Gαs protein, leading to the production of cyclic AMP (cAMP). However, TGR5 can also couple to other G proteins and activate alternative pathways.

TGR5_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 Gs Gαs TGR5->Gs Activates ERK ERK1/2 TGR5->ERK Activates AKT AKT TGR5->AKT Activates NFkB_in NF-κB (inactive) TGR5->NFkB_in Inhibits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates NFkB_act NF-κB (active) Gene_Exp Gene Expression (e.g., GLP-1) CREB->Gene_Exp Regulates Inflammation Inflammatory Gene Expression NFkB_act->Inflammation Regulates Agonist TGR5 Agonist Agonist->TGR5 Binds

Caption: TGR5 signaling pathways.

III. Experimental Workflows & Protocols

This section provides detailed protocols for common TGR5 HTS assays and a general workflow for hit validation.

A. HTS Experimental Workflow

HTS_Workflow cluster_primary_screen Primary Screen cluster_hit_validation Hit Validation cluster_lead_opt Lead Optimization Primary_HTS Primary HTS (e.g., cAMP Assay) Single Concentration Hit_ID Initial Hit Identification Primary_HTS->Hit_ID Dose_Response Dose-Response Confirmation (EC50 Determination) Hit_ID->Dose_Response Primary Hits Orthogonal_Assay Orthogonal Assay (e.g., Reporter Gene Assay) Dose_Response->Orthogonal_Assay Cytotoxicity Cytotoxicity Counter-screen Orthogonal_Assay->Cytotoxicity Selectivity Selectivity Profiling (e.g., Parental Cell Line) Cytotoxicity->Selectivity Confirmed_Hits Confirmed Hits Selectivity->Confirmed_Hits Validated Hits SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR

Caption: General HTS workflow for TGR5 agonists.

B. Detailed Experimental Protocols

1. cAMP Accumulation Assay (HTRF®)

This protocol measures the increase in intracellular cAMP in cells expressing TGR5 upon agonist stimulation.

  • Cell Seeding:

    • Culture CHO-K1 or HEK293 cells stably expressing human TGR5.

    • Trypsinize and resuspend cells in assay buffer.

    • Seed 5,000-10,000 cells per well in a 384-well white assay plate.

    • Incubate overnight at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and control agonist (e.g., INT-777) in assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM).

    • Aspirate the growth medium from the cells.

    • Add the compound dilutions to the wells.

  • Assay Procedure:

    • Incubate the plate for 30-60 minutes at room temperature.

    • Add the HTRF® cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a compatible HTRF® plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF® ratio and determine the cAMP concentration from a standard curve.

2. CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a cAMP Response Element (CRE) driven luciferase reporter gene.

  • Cell Seeding and Transfection (for transient assays):

    • Co-transfect HEK293T cells with a TGR5 expression vector and a CRE-luciferase reporter vector.[25]

    • Seed 20,000-40,000 transfected cells per well into a 96-well or 384-well white plate.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds.

    • Replace the culture medium with the compound dilutions in a low-serum or serum-free medium.

    • Incubate for 4-6 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™) to each well.

    • Incubate for 5-10 minutes to ensure complete cell lysis.

    • Measure the luminescence signal using a plate luminometer.

3. Calcium Mobilization Assay

This protocol measures the transient increase in intracellular calcium upon TGR5 activation, typically in cells co-expressing a promiscuous G-protein like Gα16.

  • Cell Seeding:

    • Seed CHO-K1 or HEK293 cells co-expressing TGR5 and Gα16 into a 384-well black-walled, clear-bottom assay plate at a density of 15,000-25,000 cells/well.

    • Incubate overnight.

  • Dye Loading:

    • Aspirate the growth medium.

    • Add assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) and probenecid (to prevent dye leakage).

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay:

    • Place the plate in a fluorescent plate reader with an integrated liquid handler (e.g., FLIPR® or FlexStation®).

    • Measure the baseline fluorescence.

    • Inject the test compounds and immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.

    • The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

IV. Data Presentation

Quantitative data from HTS and follow-up studies should be presented in a clear and structured manner to facilitate comparison and decision-making.

Table 1: Potency of Known TGR5 Agonists in a cAMP Assay

AgonistEC50 (nM)
Lithocholic Acid990
Sodium Deoxycholate1400
Sodium Taurochenodeoxycholate3800
Chenodeoxycholic Acid7500
INT-777~200
Oleanolic Acid~5000

Data compiled from publicly available sources and representative studies.

Table 2: Example Hit Confirmation Data for a Novel TGR5 Agonist

Compound IDPrimary Screen (% Activation @ 10 µM)EC50 (µM) cAMP AssayEC50 (µM) Reporter AssayCytotoxicity (CC50, µM)TGR5-dependent Activity
Hit-00185%1.21.5> 50Yes
Hit-00292%2.53.15.2Yes
Hit-00378%5.1> 20> 50No

This table illustrates how data from various validation assays can be used to prioritize hits. Hit-001 shows good potency and no cytotoxicity, making it a strong candidate. Hit-002 is also potent but shows some cytotoxicity, requiring further investigation. Hit-003 is likely a false positive as its activity is not confirmed in the orthogonal assay and is not TGR5-dependent.

References

How to address off-target effects of 1-benzyl-imidazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Benzyl-Imidazole Compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate and address the common challenges associated with the off-target effects of this important class of molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Unexpected Cellular Phenotype or Toxicity

Question: My 1-benzyl-imidazole compound induces a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the intended target's known function. What are the potential causes and how can I troubleshoot this?

Answer:

Unexpected cellular effects are often indicative of off-target interactions. 1-Benzyl-imidazole and its derivatives have been reported to interact with a variety of proteins, which could explain these observations.

Troubleshooting Steps:

  • Concentration-Response Analysis:

    • Problem: The concentration of the compound being used may be too high, leading to engagement with lower-affinity off-targets.

    • Solution: Perform a comprehensive dose-response experiment to determine the lowest effective concentration that engages your primary target. Compare this with the concentrations that elicit the unexpected phenotype.

  • Orthogonal Target Validation:

    • Problem: The observed phenotype might be due to an off-target effect.

    • Solution:

      • Use a Structurally Unrelated Inhibitor: Confirm that a different inhibitor of the same primary target recapitulates the expected phenotype.

      • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype is still observed with your compound in the knockdown/knockout cells, it is likely an off-target effect.

  • Broad-Panel Off-Target Screening:

    • Problem: The identity of the off-target is unknown.

    • Solution: Screen your compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels. Commercial services (e.g., Eurofins Safety Panels, CEREP) can provide comprehensive profiling.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Question: I am observing high variability in my bioactivity assays with my 1-benzyl-imidazole compound. What could be causing this?

Answer:

Poor reproducibility can stem from issues with the compound itself or the assay conditions.

Troubleshooting Steps:

  • Compound Solubility and Aggregation:

    • Problem: Imidazole-containing compounds can sometimes have poor aqueous solubility, leading to precipitation or aggregation in assay buffers.[1]

    • Solution:

      • Visual Inspection: Check for any visible precipitate in your stock solutions and final assay wells.

      • Solubility Measurement: Determine the solubility of your compound in the assay buffer.

      • Detergent Counter-Screen: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay. A significant decrease in activity in the presence of a detergent can indicate that the compound is an aggregator.[1]

  • Compound Stability:

    • Problem: The imidazole ring can be susceptible to degradation under certain pH or temperature conditions.[1]

    • Solution: Assess the stability of your compound in the assay buffer over the duration of the experiment using analytical techniques like HPLC or LC-MS.[1]

  • Assay Interference:

    • Problem: The compound may be interfering with the assay technology (e.g., auto-fluorescence, light scattering).

    • Solution: Run control experiments with the compound in the absence of the biological target to check for any assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for imidazole-based compounds?

A1: Based on existing literature, two of the most well-documented off-target classes for imidazole-containing molecules are:

  • Cytochrome P450 (CYP) Enzymes: The imidazole nitrogen can coordinate with the heme iron in the active site of CYP enzymes, leading to their inhibition. This can result in drug-drug interactions.

  • hERG Potassium Channel: Blockade of the hERG channel is a significant safety concern as it can lead to cardiac arrhythmias. Several imidazole-containing drugs have been shown to inhibit hERG.

Q2: How can I proactively design 1-benzyl-imidazole compounds with a better off-target profile?

A2: Rational drug design can help minimize off-target effects.[2] Consider the following:

  • Structural Modifications: Subtle changes to the 1-benzyl-imidazole scaffold can significantly alter selectivity. For example, modifying substituents on the benzyl or imidazole rings can disrupt binding to off-targets while maintaining affinity for the primary target.

  • Computational Modeling: Use in silico methods to predict potential off-target interactions based on the compound's structure and comparison to known ligands of various proteins.[3]

Q3: What are the key signaling pathways that might be affected by 1-benzyl-imidazole compounds?

A3: While direct evidence for the parent 1-benzyl-imidazole is limited, derivatives have been implicated in modulating several key pathways, making these important to consider for off-target effects:

  • Kinase Signaling Pathways: Some benzimidazole derivatives have been shown to inhibit kinases such as EGFR, HER2, CDK2, and components of the PI3K/Akt/mTOR pathway.[4]

  • NF-κB Signaling: Benznidazole, a related nitroimidazole, has been shown to inhibit the NF-κB pathway.[1]

  • JAK/STAT Pathway: Some kinase inhibitor profiling studies of imidazole-related compounds have shown effects on the JAK/STAT pathway.

Quantitative Data on Off-Target Effects

The following tables summarize publicly available data on the inhibitory activities of 1-benzyl-imidazole derivatives and related imidazole compounds against various targets.

Table 1: Anticancer Activity of 1-Benzyl-1H-benzimidazole Derivatives

Compound ID Modifications Cell Line IC50 (µM) Reference
Derivative A 2-methyl MCF-7 (Breast) 15.2 [5]
Derivative B 5-nitro HCT-116 (Colon) 8.5 [5]
Derivative C 2-phenyl A549 (Lung) 12.1 [5]

| Derivative D | 5-amino | HeLa (Cervical) | 20.7 |[5] |

Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives

Compound Target Kinase IC50 (nM) Reference
Compound 6h EGFR 73.2 [4]
HER2 23.2 [4]
CDK2 284 [4]
AURKC 11 [4]

| Compound 6i | mTOR | Potent Inhibition |[4] |

Table 3: Inhibition of Cytochrome P450 Isoforms by Antifungal Imidazole Derivatives

Compound CYP1A2 (Ki, µM) CYP2C9 (Ki, µM) CYP2C19 (Ki, µM) CYP2D6 (Ki, µM) CYP3A4 (Ki, µM)
Clotrimazole 7.9 12.0 1.4 13.0 0.018
Miconazole 3.2 1.2 0.010 0.70 0.028
Sulconazole 0.40 0.010 0.008 0.40 0.10

| Tioconazole | 0.40 | 0.70 | 0.040 | 1.0 | 0.02 |

Key Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Assessment

This protocol provides a general framework for determining the binding affinity of a test compound to a specific receptor, which can be an intended target or a potential off-target.

Objective: To determine the inhibitor constant (Ki) of a 1-benzyl-imidazole compound for a target receptor.

Materials:

  • Cell membranes or purified protein expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., ³H-labeled).

  • 1-benzyl-imidazole test compound at a range of concentrations.

  • A known non-labeled ligand for the target receptor (for determining non-specific binding).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled competitor (test compound and known ligand) and the radiolabeled ligand in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled competitor or vehicle, the radiolabeled ligand, and the membrane/receptor preparation to each well.

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (IC50)

This protocol outlines a method to determine the IC50 of a 1-benzyl-imidazole compound against major human CYP isoforms.

Objective: To assess the inhibitory potential of a 1-benzyl-imidazole compound on CYP enzyme activity.

Materials:

  • Human liver microsomes or recombinant CYP enzymes.

  • CYP isoform-specific probe substrates.

  • NADPH regenerating system.

  • 1-benzyl-imidazole test compound at a range of concentrations.

  • Known CYP inhibitors (positive controls).

  • Acetonitrile or other suitable quenching solvent.

  • LC-MS/MS system.

Methodology:

  • Incubation: Prepare incubation mixtures containing liver microsomes (or recombinant enzymes), the test compound at various concentrations, and the probe substrate in a multi-well plate.

  • Initiation of Reaction: Pre-incubate the mixtures at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Termination of Reaction: After a specific incubation time, terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable model.

Signaling Pathways and Experimental Workflows

Potential Off-Target Kinase Signaling Pathways

Based on data from related benzimidazole compounds, 1-benzyl-imidazole derivatives may interfere with key oncogenic signaling pathways. The following diagram illustrates potential points of inhibition.

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K RAF RAF RTK->RAF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle CellCycle->Proliferation ERK ERK ERK->Proliferation MEK MEK MEK->ERK RAF->MEK 1-Benzyl-Imidazole_Derivative_1 1-Benzyl-Imidazole Derivative 1-Benzyl-Imidazole_Derivative_1->RTK Inhibition 1-Benzyl-Imidazole_Derivative_2 1-Benzyl-Imidazole Derivative 1-Benzyl-Imidazole_Derivative_2->mTOR Inhibition 1-Benzyl-Imidazole_Derivative_3 1-Benzyl-Imidazole Derivative 1-Benzyl-Imidazole_Derivative_3->CDK2 Inhibition 1-Benzyl-Imidazole_Derivative_4 1-Benzyl-Imidazole Derivative 1-Benzyl-Imidazole_Derivative_4->ERK Potential Inhibition

Potential kinase signaling pathways affected by 1-benzyl-imidazole derivatives.
Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Some imidazole-related compounds have been shown to inhibit this pathway.

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_p50_p65_IkB NF-κB (p50/p65) IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_IkB->NFkB_p50_p65 IkB Degradation Gene_Transcription Inflammatory Gene Transcription NFkB_p50_p65->Gene_Transcription Nuclear Translocation 1-Benzyl-Imidazole_Analog 1-Benzyl-Imidazole Analog 1-Benzyl-Imidazole_Analog->IKK Potential Inhibition

Potential inhibition of the NF-κB signaling pathway by 1-benzyl-imidazole analogs.
Experimental Workflow for Off-Target Identification

A systematic approach is crucial for identifying and characterizing off-target effects.

Off_Target_Workflow Start Start: 1-Benzyl-Imidazole Compound In_Silico In Silico Prediction Start->In_Silico Broad_Panel Broad-Panel Screening (Kinases, GPCRs, Ion Channels) Start->Broad_Panel Phenotypic Phenotypic Screening (e.g., Cell Painting) Start->Phenotypic In_Silico->Broad_Panel Hit_Validation Hit Validation (Dose-Response) Broad_Panel->Hit_Validation Phenotypic->Hit_Validation Mechanism_Deconvolution Mechanism of Action Deconvolution Hit_Validation->Mechanism_Deconvolution SAR Structure-Activity Relationship (SAR) Studies Mechanism_Deconvolution->SAR End End: Characterized Compound with Known Off-Targets SAR->End

A logical workflow for the identification and characterization of off-target effects.

References

Technical Support Center: Enhancing TGR5 Selectivity with 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide and its derivatives as selective TGR5 agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TGR5 activation?

A1: TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to the Gαs protein subunit. This activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] The elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP Response Element-Binding Protein (CREB), leading to the transcription of target genes.[2][3] This signaling cascade is crucial for regulating glucose homeostasis, energy expenditure, and inflammatory responses.[2][4]

Q2: Why is selectivity for TGR5 important, and what are the common off-targets?

A2: Selectivity is crucial to minimize side effects and ensure that the observed biological activity is due to the modulation of TGR5. A common and significant off-target for bile acid-related agonists is the Farnesoid X Receptor (FXR), a nuclear receptor also activated by bile acids.[5][6] Co-activation of FXR can lead to different physiological effects, complicating the interpretation of experimental results.[7] Therefore, demonstrating high selectivity for TGR5 over FXR is a critical step in agonist characterization.

Q3: Are 1-benzyl-1H-imidazole-5-carboxamide derivatives effective TGR5 agonists?

A3: Yes, studies have shown that novel derivatives of 1-benzyl-1H-imidazole-5-carboxamide are potent and selective TGR5 agonists.[5][6] Certain compounds in this series have demonstrated agonistic activities superior to reference compounds like lithocholic acid (LCA) and the synthetic agonist INT-777.[5][6]

TGR5 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical TGR5 signaling pathway and a general workflow for screening potential agonists.

TGR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 Receptor Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gas->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates pCREB_cyto pCREB PKA->pCREB_cyto Phosphorylates CREB pCREB_nuc pCREB pCREB_cyto->pCREB_nuc Translocates CRE CRE pCREB_nuc->CRE Binds to Gene Target Gene Transcription CRE->Gene Agonist Imidazole Agonist Agonist->TGR5 Binds ATP ATP ATP->AC

Canonical TGR5 Gαs-cAMP signaling pathway.[1][2]

Experimental_Workflow start Start plate_cells Plate TGR5-expressing cells (e.g., HEK293-TGR5) in 96-well plates start->plate_cells incubate1 Incubate for 18-24 hours plate_cells->incubate1 prepare_compounds Prepare serial dilutions of This compound incubate1->prepare_compounds treat_cells Treat cells with compounds, positive control (e.g., INT-777), and vehicle prepare_compounds->treat_cells incubate2 Incubate for specified time (e.g., 30 mins for cAMP, 4-6 hrs for reporter) treat_cells->incubate2 detect_signal Perform detection assay (e.g., cAMP HTRF, Luciferase) incubate2->detect_signal analyze_data Analyze data: Plot dose-response curve and calculate EC50 values detect_signal->analyze_data end End analyze_data->end Troubleshooting_Low_Potency start Issue: Low Potency (High EC50) check_positive_control Is the positive control (e.g., INT-777) also weak? start->check_positive_control system_issue System-wide Issue check_positive_control->system_issue Yes compound_issue Compound-specific Issue check_positive_control->compound_issue No yes_control_weak Yes no_control_ok No check_cells Check cell health, passage number, and receptor expression system_issue->check_cells check_solubility Verify compound solubility in assay media compound_issue->check_solubility check_reagents Check assay reagents (e.g., cAMP kit, buffer) check_cells->check_reagents optimize_conditions Optimize cell density and incubation time check_reagents->optimize_conditions check_purity Confirm compound purity and integrity (e.g., LC-MS) check_solubility->check_purity check_dilution Verify serial dilutions check_purity->check_dilution

References

Validation & Comparative

A Comparative Guide to 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide and Other TGR5 Agonists for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and improves glucose homeostasis.[1][2] This has spurred the development of a diverse array of TGR5 agonists. This guide provides an objective comparison of a novel class of synthetic agonists, 1-benzyl-1H-imidazole-5-carboxamide derivatives, with other prominent natural and synthetic TGR5 agonists, supported by experimental data.

TGR5 Signaling Pathway

Upon agonist binding, TGR5, a Gs alpha subunit-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These downstream effectors mediate the physiological responses to TGR5 activation, including the secretion of GLP-1 from intestinal L-cells.[1][3]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist TGR5 Agonist TGR5 TGR5 Receptor Agonist->TGR5 Binds AC Adenylyl Cyclase TGR5->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion EPAC->GLP1_Secretion

TGR5 Signaling Cascade.

Comparative Performance of TGR5 Agonists

The following tables summarize the in vitro potency and in vivo efficacy of 1-benzyl-1H-imidazole-5-carboxamide derivatives in comparison to other well-characterized TGR5 agonists. It is important to note that this data is compiled from various studies and experimental conditions may differ.

In Vitro Potency: TGR5 Activation

The potency of TGR5 agonists is typically determined by measuring the half-maximal effective concentration (EC50) for the production of intracellular cAMP in cell lines engineered to express the human TGR5 receptor (hTGR5).

Agonist ClassCompoundhTGR5 EC50 (nM)Reference(s)
Imidazole-5-carboxamide Compound 19d/19e More potent than INT-777 & LCA[4][5]
Phenoxypyrazine-carboxamide Compound 18k 0.58[6][7]
Synthetic (Semisynthetic BA)INT-777~630 - 900[8][9]
Endogenous Bile AcidLithocholic Acid (LCA)~530[3]
Natural Product (Triterpenoid)Betulinic Acid~500 - 1040[1][10]
Natural Product (Triterpenoid)Oleanolic Acid~1420[1]
Synthetic (2-thio-imidazole)Compound 6g0.057[4][11]

Note: A lower EC50 value indicates higher potency.

In Vitro Efficacy: GLP-1 Secretion

The ability of TGR5 agonists to stimulate the secretion of GLP-1 is a key measure of their therapeutic potential. This is often assessed in the human enteroendocrine NCI-H716 cell line.

Agonist ClassCompoundGLP-1 SecretionReference(s)
Imidazole-5-carboxamide Compound 19d Stimulates GLP-1 secretion[4][5]
Phenoxypyrazine-carboxamide Compound 18k Stimulates GLP-1 secretion[6][7]
Synthetic (Semisynthetic BA)INT-777Stimulates GLP-1 secretion[12]
Natural Product (Triterpenoid)Betulinic AcidDose-dependent increase[10]
Synthetic (2-thio-imidazole)Compound 6gModulates GLP-1 secretion[11]
In Vivo Efficacy: Glucose Lowering in Mice

The ultimate preclinical validation for a TGR5 agonist is its ability to improve glucose tolerance in animal models of metabolic disease, often assessed via an oral glucose tolerance test (OGTT).

Agonist ClassCompoundIn Vivo Effect (OGTT in mice)Reference(s)
Imidazole-5-carboxamide Compound 19d/19e Significant glucose-lowering effect[4][5]
Phenoxypyrazine-carboxamide Compound 18k Significantly reduces blood glucose[6][7]
Synthetic (2-thio-imidazole)Compound 6gPotent glucose lowering (ED50 of 7.9 mg/kg)[4][11]
Synthetic (Non-bile acid)Compound 18Lowers glucose excursion[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of TGR5 agonists.

cAMP Accumulation Assay (HTRF)

This assay quantifies the intracellular accumulation of cAMP following TGR5 activation.

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow start Seed TGR5-expressing cells (e.g., HEK293-hTGR5) incubate1 Incubate overnight start->incubate1 add_agonist Add TGR5 agonist (dose-response) incubate1->add_agonist incubate2 Incubate (e.g., 30 min at 37°C) add_agonist->incubate2 lyse Lyse cells and add HTRF reagents incubate2->lyse incubate3 Incubate (e.g., 1 hour at RT) lyse->incubate3 read Read plate on HTRF- compatible reader incubate3->read analyze Analyze data and determine EC50 read->analyze

cAMP HTRF Assay Workflow.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human TGR5 receptor in a suitable growth medium.

  • Cell Seeding: Seed the cells into a 384-well low-volume white plate at an appropriate density and incubate overnight at 37°C in a CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 1-benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide derivatives) and a reference agonist (e.g., INT-777) in a stimulation buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

  • Agonist Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate for 30 minutes at 37°C.

  • Cell Lysis and HTRF Reagent Addition: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the agonist concentration. Determine the EC50 value by fitting the data to a four-parameter logistic curve.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 secreted from enteroendocrine cells in response to TGR5 agonist stimulation.

Methodology:

  • Cell Culture: Culture human NCI-H716 enteroendocrine cells in a suitable growth medium.

  • Cell Seeding: Seed the cells into a 24-well plate and allow them to grow to a confluent monolayer.

  • Compound Incubation: Wash the cells with a serum-free medium and then incubate with various concentrations of the test agonist or a vehicle control for a defined period (e.g., 2 hours) at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the GLP-1 secretion as a fold change over the vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT)

This in vivo assay assesses the effect of a TGR5 agonist on glucose disposal in a rodent model.

OGTT_Workflow cluster_workflow Oral Glucose Tolerance Test Workflow start Fast mice overnight (16-18 hours) baseline Measure baseline blood glucose (t=0) start->baseline administer Administer TGR5 agonist or vehicle orally baseline->administer wait Wait for a defined period (e.g., 30-60 min) administer->wait glucose_challenge Administer oral glucose gavage wait->glucose_challenge measure_glucose Measure blood glucose at multiple time points (e.g., 15, 30, 60, 120 min) glucose_challenge->measure_glucose analyze Analyze data (e.g., AUC) measure_glucose->analyze

OGTT Experimental Workflow.

Methodology:

  • Animal Model: Use a relevant mouse model, such as diet-induced obese (DIO) C57BL/6J mice.

  • Fasting: Fast the mice overnight (16-18 hours) with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

  • Agonist Administration: Administer the test TGR5 agonist or vehicle control orally via gavage at a predetermined dose.

  • Glucose Challenge: After a specific time (e.g., 30-60 minutes) following agonist administration, administer a glucose solution (e.g., 2 g/kg body weight) orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall glucose excursion. A reduction in the AUC in the agonist-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

The 1-benzyl-1H-imidazole-5-carboxamide derivatives represent a promising new class of potent TGR5 agonists, demonstrating superior in vitro activity compared to established reference compounds like INT-777 and LCA.[4][5] Their significant glucose-lowering effects in vivo further underscore their therapeutic potential.[4][5] The comparative data presented in this guide, alongside detailed experimental protocols, provides a valuable resource for researchers in the field of metabolic disease to evaluate and advance the development of novel TGR5-targeted therapies. Continued investigation into the pharmacokinetic and safety profiles of these new compounds will be crucial for their translation into clinical applications.

References

Unveiling the Therapeutic Promise of Imidazole-5-Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is in a perpetual state of evolution, with novel chemical scaffolds consistently emerging as promising candidates for therapeutic intervention. Among these, imidazole-5-carboxamides have garnered significant attention for their diverse pharmacological activities, showing potential in oncology, metabolic disorders, and neurodegenerative diseases. This guide provides an objective comparison of novel imidazole-5-carboxamides against existing therapeutic alternatives, supported by experimental data and detailed methodologies to validate their therapeutic potential.

A New Frontier in Targeted Therapy

Novel imidazole-5-carboxamide derivatives have demonstrated significant efficacy in preclinical models across a range of diseases by targeting key signaling molecules. This guide will focus on three distinct areas where these compounds show particular promise: as Fatty Acid Synthase (FASN) inhibitors for cancer, Takeda G protein-coupled receptor 5 (TGR5) agonists for metabolic diseases, and c-Jun N-terminal kinase 3 (JNK3) inhibitors for neurodegenerative disorders.

Oncology: Targeting Cancer Metabolism with FASN Inhibitors

In the realm of oncology, particularly in breast and colorectal cancers, aberrant cancer cell metabolism is a key therapeutic target. Fatty Acid Synthase (FASN), an enzyme crucial for de novo lipogenesis, is often overexpressed in tumor cells, correlating with tumor aggressiveness and poor prognosis.[1] Novel 1H-benzo[d]imidazole-5-carboxamide derivatives have emerged as potent FASN inhibitors.[1]

Comparative Efficacy of Imidazole-5-Carboxamide FASN Inhibitors
CompoundTargetIndicationIC50 (µM)Cell LinesReference
CTL-06 FASNBreast & Colorectal Cancer3.0 ± 0.25HCT-116, Caco-2, MCF-7[1]
CTL-12 FASNBreast & Colorectal Cancer2.5 ± 0.25HCT-116, Caco-2, MCF-7[1]
Orlistat (Standard) FASNN/A (Obesity)13.5 ± 1.0N/A[1]
Tamoxifen (Standard) Estrogen ReceptorBreast CancerVariesMCF-7[2]
Doxorubicin (Standard) Topoisomerase IIBreast & Colorectal CancerVariesHCT-116, MCF-7[2]

Caption: Comparative IC50 values of novel imidazole-5-carboxamides and standard-of-care agents.

Experimental Protocols

Objective: To determine the in vitro inhibitory activity of test compounds against the FASN enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human FASN enzyme and its substrates, acetyl-CoA and malonyl-CoA, are prepared in an appropriate assay buffer.

  • Compound Incubation: The FASN enzyme is pre-incubated with varying concentrations of the test compounds (e.g., CTL-06, CTL-12) or a known inhibitor (e.g., Orlistat) for a specified period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates.

  • Detection: The consumption of NADPH, a cofactor in the FASN reaction, is monitored spectrophotometrically at 340 nm over time.

  • Data Analysis: The rate of NADPH consumption is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Objective: To evaluate the anti-tumor efficacy of test compounds in a living organism.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured under standard conditions.[3][4]

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.[3][4]

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.[3][4][5]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the test compounds (e.g., CTL-06, CTL-12), a vehicle control, or a standard-of-care drug (e.g., Doxorubicin) via an appropriate route (e.g., intraperitoneal injection).[3]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.[3]

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).[3]

Signaling Pathway and Experimental Workflow

FASN_Inhibition_Pathway cluster_0 FASN Inhibition by Imidazole-5-Carboxamides Imidazole-5-Carboxamides\n(e.g., CTL-06, CTL-12) Imidazole-5-Carboxamides (e.g., CTL-06, CTL-12) FASN FASN Imidazole-5-Carboxamides\n(e.g., CTL-06, CTL-12)->FASN Inhibits Apoptosis Apoptosis Imidazole-5-Carboxamides\n(e.g., CTL-06, CTL-12)->Apoptosis Induces Lipid Synthesis Lipid Synthesis FASN->Lipid Synthesis Drives Tumor Cell Proliferation Tumor Cell Proliferation Lipid Synthesis->Tumor Cell Proliferation Supports

Caption: FASN Inhibition Signaling Pathway.

Xenograft_Workflow cluster_1 In Vivo Xenograft Experimental Workflow A Cancer Cell Culture (e.g., HCT-116, MCF-7) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (Test Compound, Vehicle, Standard) D->E F Tumor Volume & Body Weight Measurement E->F G Endpoint Analysis (Tumor Excision, Western Blot) F->G

Caption: In Vivo Xenograft Experimental Workflow.

Metabolic Diseases: TGR5 Agonists for a New Approach to Diabetes

Takeda G protein-coupled receptor 5 (TGR5) has emerged as a promising target for the treatment of type 2 diabetes and other metabolic syndromes.[6] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.[7][8] Novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists.[6]

Comparative Efficacy of Imidazole-5-Carboxamide TGR5 Agonists
CompoundTargetIndicationEC50 (nM)SelectivityReference
19d TGR5Type 2 Diabetes3.2High vs. FXR[6]
19e TGR5Type 2 Diabetes2.8High vs. FXR[6]
INT-777 (Reference) TGR5Type 2 Diabetes15.6N/A[6]
LCA (Endogenous Ligand) TGR5N/A30.2N/A[6]
Metformin (Standard) AMPK ActivatorType 2 DiabetesN/AN/A[9][10]
Semaglutide (Standard) GLP-1 Receptor AgonistType 2 DiabetesN/AN/A[10]

Caption: Comparative EC50 values of novel imidazole-5-carboxamides and existing TGR5 modulators/diabetes treatments.

Experimental Protocols

Objective: To determine the agonistic activity of test compounds on the TGR5 receptor.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human TGR5 are cultured in a suitable medium.[11]

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., 19d, 19e), a known agonist (e.g., INT-777), or a vehicle control.[11]

  • cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available ELISA or HTRF assay kit.[11][12]

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the cAMP concentration against the logarithm of the agonist concentration.

Objective: To assess the in vivo effect of test compounds on glucose metabolism.[6][13][14]

Methodology:

  • Animal Fasting: Mice are fasted overnight to ensure a baseline glucose level.[13]

  • Compound Administration: The test compounds (e.g., 19d, 19e) or a vehicle control are administered orally or via intraperitoneal injection.[6][13]

  • Glucose Challenge: A bolus of glucose is administered orally to the mice.[6][13]

  • Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[6][13][15]

  • Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated to determine the effect of the compound on glucose tolerance.

Signaling Pathway and Experimental Workflow

TGR5_Agonism_Pathway cluster_2 TGR5 Agonism by Imidazole-5-Carboxamides Imidazole-5-Carboxamides\n(e.g., 19d, 19e) Imidazole-5-Carboxamides (e.g., 19d, 19e) TGR5 TGR5 Imidazole-5-Carboxamides\n(e.g., 19d, 19e)->TGR5 Activates Adenylate Cyclase Adenylate Cyclase TGR5->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Increases GLP-1 Secretion GLP-1 Secretion cAMP->GLP-1 Secretion Stimulates Insulin Secretion Insulin Secretion GLP-1 Secretion->Insulin Secretion Enhances Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Improves

Caption: TGR5 Agonism Signaling Pathway.

OGTT_Workflow cluster_3 Oral Glucose Tolerance Test (OGTT) Workflow H Overnight Fasting of Mice I Administration of Test Compound or Vehicle H->I J Oral Glucose Challenge I->J K Blood Glucose Measurement at Timed Intervals J->K L Data Analysis (AUC Calculation) K->L JNK3_Inhibition_Pathway cluster_4 JNK3 Inhibition by Imidazole-5-Carboxamides Stress Stimuli\n(e.g., Amyloid-Beta) Stress Stimuli (e.g., Amyloid-Beta) JNK3 JNK3 Stress Stimuli\n(e.g., Amyloid-Beta)->JNK3 Activates Imidazole-5-Carboxamides\n(e.g., 22b) Imidazole-5-Carboxamides (e.g., 22b) Imidazole-5-Carboxamides\n(e.g., 22b)->JNK3 Inhibits c-Jun Phosphorylation c-Jun Phosphorylation JNK3->c-Jun Phosphorylation Leads to Neuronal Apoptosis Neuronal Apoptosis c-Jun Phosphorylation->Neuronal Apoptosis Induces Apoptosis_Assay_Workflow cluster_5 Neuronal Apoptosis Assay Workflow M Neuronal Cell Culture (e.g., SH-SY5Y) N Pre-treatment with Test Compounds M->N O Induction of Apoptosis with Amyloid-Beta N->O P Cell Viability Assessment (e.g., MTT Assay) O->P Q Data Analysis P->Q

References

A Comparative Efficacy Analysis of TGR5 Agonists: 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide Derivatives versus INT-777

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the novel TGR5 agonist scaffold, 1-benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide, represented by its most potent derivatives, against the well-established TGR5 agonist, INT-777. This analysis is supported by experimental data from peer-reviewed studies, with a focus on in vitro potency and in vivo metabolic effects.

Introduction to TGR5 Agonism

Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. As a cell surface receptor for bile acids, TGR5 activation stimulates the Gαs protein subunit, leading to increased intracellular cyclic AMP (cAMP). This signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses. The development of potent and selective TGR5 agonists is a key area of research for novel anti-diabetic and metabolic therapies.

In Vitro Potency: A Head-to-Head Comparison

The primary measure of a TGR5 agonist's efficacy in a laboratory setting is its half-maximal effective concentration (EC50), which indicates the concentration of the compound required to elicit 50% of the maximum response. A lower EC50 value signifies higher potency.

Recent studies have identified a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives with exceptional potency for the human TGR5 receptor.[1][2] The two most potent compounds from this series, designated as 19d and 19e , demonstrate significantly greater potency than INT-777.[1][2]

CompoundChemical ScaffoldTargetEC50 (nM)Reference
Compound 19d 1-benzyl-1H-imidazole-5-carboxamide derivativeHuman TGR50.46[1][2]
Compound 19e 1-benzyl-1H-imidazole-5-carboxamide derivativeHuman TGR50.41[1][2]
INT-777 Semisynthetic bile acid derivativeHuman TGR5820[3][4]

Table 1: In Vitro Potency of TGR5 Agonists.

The data clearly indicates that compounds 19d and 19e are approximately 1782 and 2000 times more potent, respectively, than INT-777 in activating the human TGR5 receptor in vitro.

In Vivo Efficacy: Glucose Homeostasis and GLP-1 Secretion

The therapeutic potential of a TGR5 agonist is ultimately determined by its performance in vivo. Key measures of efficacy include the ability to improve glucose tolerance and stimulate the secretion of GLP-1.

Oral Glucose Tolerance Test (OGTT)

In a study utilizing male C57BL/6 mice, the oral administration of compound 19d (30 mg/kg) demonstrated a significant glucose-lowering effect during an oral glucose tolerance test (OGTT).[1] This indicates improved glucose disposal from the bloodstream following a glucose challenge.

TreatmentDose (mg/kg)Animal ModelEffect on Blood Glucose AUCReference
Compound 19d 30C57BL/6 MiceSignificant Reduction[1]
INT-777 30Mice (diet-induced obesity)Reduces hepatic steatosis and adiposity[3]

Table 2: In Vivo Efficacy in Murine Models.

GLP-1 Secretion

Activation of TGR5 on enteroendocrine L-cells is a primary mechanism for stimulating GLP-1 release. In vitro experiments using the human NCI-H716 enteroendocrine cell line showed that compound 19d effectively stimulates GLP-1 secretion.[1] Similarly, INT-777 is known to promote GLP-1 secretion in vivo.[3]

CompoundCell LineEffectReference
Compound 19d NCI-H716Stimulates GLP-1 Secretion[1]
INT-777 NCI-H716Increases ATP production (cAMP-dependent)[3]

Table 3: Effect on GLP-1 Secretion in NCI-H716 Cells.

Signaling Pathways

Both this compound derivatives and INT-777 exert their effects through the activation of the TGR5 receptor and the subsequent increase in intracellular cAMP. This primary signaling event triggers downstream pathways that lead to the observed physiological effects.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 G_protein Gαs Protein TGR5->G_protein activates Agonist TGR5 Agonist (e.g., INT-777, Compound 19d/e) Agonist->TGR5 binds AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GLP1 GLP-1 Secretion CREB->GLP1 promotes Metabolic_Effects Improved Glucose Homeostasis & Energy Expenditure GLP1->Metabolic_Effects leads to

TGR5 Signaling Pathway.

Experimental Protocols

TGR5 Activation Assay (cAMP Measurement)

This assay quantifies the intracellular accumulation of cyclic AMP (cAMP) in response to TGR5 agonist stimulation.

Cell Culture: HEK293 cells stably expressing the human TGR5 receptor are cultured in DMEM supplemented with 10% FBS and a selection antibiotic.

Assay Procedure:

  • Cells are seeded in 96-well plates and incubated for 24 hours.

  • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds (e.g., this compound derivatives or INT-777) are added in a serial dilution.

  • After a 30-minute incubation at 37°C, cells are lysed.

  • Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

Data Analysis: The HTRF ratio is plotted against the logarithm of the compound concentration, and the EC50 value is determined using a four-parameter logistic fit.

cAMP_Assay_Workflow start Start seed_cells Seed HEK293-TGR5 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_buffer Add stimulation buffer with IBMX incubate1->add_buffer add_compounds Add serial dilutions of test compounds add_buffer->add_compounds incubate2 Incubate 30 min at 37°C add_compounds->incubate2 lyse_cells Lyse cells incubate2->lyse_cells measure_cAMP Measure cAMP levels (HTRF) lyse_cells->measure_cAMP analyze_data Calculate EC50 measure_cAMP->analyze_data end End analyze_data->end

cAMP Assay Workflow.
GLP-1 Secretion Assay

This assay measures the amount of GLP-1 released from enteroendocrine cells following treatment with a TGR5 agonist.

Cell Culture: Human NCI-H716 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.

Assay Procedure:

  • Cells are seeded in 24-well plates and allowed to adhere and differentiate.

  • Cells are washed and incubated in a secretion buffer.

  • Test compounds are added to the wells and incubated for 2 hours at 37°C.

  • The supernatant is collected, and the concentration of active GLP-1 is determined using a specific ELISA kit.

Data Analysis: GLP-1 concentrations in treated wells are compared to vehicle-treated control wells to determine the fold-increase in secretion.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the in vivo effect of a compound on glucose metabolism.

Animal Model: Male C57BL/6 mice are used.

Procedure:

  • Mice are fasted for 6 hours prior to the experiment.

  • The test compound (e.g., compound 19d) or vehicle is administered orally.

  • After 30-60 minutes, a baseline blood glucose measurement is taken from the tail vein.

  • An oral gavage of glucose (e.g., 2 g/kg) is administered.

  • Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated and compared between the treated and vehicle control groups.

OGTT_Workflow start Start fast_mice Fast C57BL/6 mice (6h) start->fast_mice administer_compound Oral administration of test compound or vehicle fast_mice->administer_compound wait Wait 30-60 min administer_compound->wait baseline_glucose Measure baseline blood glucose (t=0) wait->baseline_glucose glucose_gavage Oral glucose gavage (2 g/kg) baseline_glucose->glucose_gavage measure_glucose Measure blood glucose at 15, 30, 60, 90, 120 min glucose_gavage->measure_glucose analyze_data Calculate blood glucose AUC measure_glucose->analyze_data end End analyze_data->end

Oral Glucose Tolerance Test Workflow.

Conclusion

The available experimental data strongly suggests that the this compound scaffold represents a highly promising class of TGR5 agonists. The lead compounds from this series, 19d and 19e, exhibit vastly superior in vitro potency compared to INT-777. Furthermore, the demonstrated in vivo efficacy of compound 19d in improving glucose tolerance highlights the therapeutic potential of this chemical class. While INT-777 has been a valuable tool in elucidating the physiological roles of TGR5, the this compound derivatives represent a significant advancement in the pursuit of potent, next-generation TGR5 agonists for the treatment of metabolic diseases. Further preclinical and clinical evaluation of these novel compounds is warranted.

References

Navigating Specificity: A Comparative Analysis of Cross-Reactivity in 1-Benzyl-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1-benzyl-1H-imidazole scaffold serves as a versatile foundation for designing novel therapeutics. However, ensuring target specificity is a critical challenge in drug development. This guide provides a comparative analysis of the cross-reactivity of two distinct classes of 1-benzyl-1H-imidazole derivatives, offering insights into their selectivity profiles and the experimental methodologies used to determine them.

This publication delves into the cross-reactivity of 1-benzyl-1H-imidazole-5-carboxamide derivatives developed as Takeda G-protein-coupled receptor 5 (TGR5) agonists and N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amine derivatives designed as Transient Receptor Potential Canonical 5 (TRPC5) inhibitors. By examining their performance against related off-target receptors, this guide aims to provide a valuable resource for researchers working on similar chemical series, aiding in the design of more selective and effective drug candidates.

Comparative Cross-Reactivity Data

The selectivity of a drug candidate is paramount to its safety and efficacy. The following tables summarize the cross-reactivity data for two distinct series of 1-benzyl-1H-imidazole derivatives, highlighting their activity at the primary target versus key off-targets.

Table 1: Cross-Reactivity of 1-Benzyl-1H-imidazole-5-carboxamide TGR5 Agonists

Compound IDPrimary TargetEC50 (nM) at hTGR5Off-Target% Activation at 10 µM vs. FXR
19d TGR51.3FXRNot specified, but noted as having good selectivity
19e TGR52.8FXRNot specified, but noted as having good selectivity

Data sourced from a study on potent TGR5 agonists.[1] The study indicates good selectivity against the Farnesoid X receptor (FXR), a nuclear receptor also activated by bile acids, but does not provide specific percentage inhibition values at a given concentration in the abstract.

Table 2: Cross-Reactivity of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amine TRPC5 Inhibitors

Compound IDPrimary Target% Inhibition at 3 µM vs. TRPC5Off-Target% Inhibition at 3 µM vs. TRPC4% Inhibition at 3 µM vs. TRPC6
AC1903 TRPC5HighTRPC4, TRPC6Not specified, but noted as selectiveNot specified, but noted as selective
Compound 2 TRPC5HighTRPC4, TRPC6Not specified, but noted as selectiveNot specified, but noted as selective

Data sourced from a study on selective TRPC5 inhibitors.[2] The study highlights the selectivity of the compounds for TRPC5 over the closely related channels TRPC4 and TRPC6, though specific quantitative data for the off-targets is not detailed in the provided search results.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable evaluation of cross-reactivity. Below are representative protocols for assessing the selectivity of TGR5 agonists and TRPC5 inhibitors.

TGR5 Agonist Selectivity Assay (Luciferase Reporter Assay)

This assay is commonly used to determine the activation of nuclear receptors like FXR.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and co-transfected with a Gal4-FXR ligand-binding domain plasmid, a UAS-luciferase reporter plasmid, and a β-galactosidase expression plasmid for normalization.

  • Compound Treatment:

    • After 24 hours, the transfection medium is replaced with a medium containing the test compounds (e.g., 1-benzyl-1H-imidazole-5-carboxamide derivatives) at various concentrations. A known FXR agonist (e.g., GW4064) is used as a positive control.

  • Luciferase Assay:

    • Following a 24-hour incubation with the compounds, the cells are lysed.

    • Luciferase activity is measured using a luminometer.

    • β-galactosidase activity is measured to normalize for transfection efficiency.

  • Data Analysis:

    • The fold induction of luciferase activity is calculated relative to the vehicle control.

    • The results are expressed as a percentage of the maximal activation achieved with the positive control.

TRPC5 Inhibitor Selectivity Assay (Whole-Cell Patch-Clamp)

This electrophysiological technique provides a direct measure of ion channel activity and is the gold standard for assessing ion channel modulators.

  • Cell Preparation:

    • HEK293 cells stably expressing human TRPC5, TRPC4, or TRPC6 are cultured on glass coverslips.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • The external solution contains physiological ion concentrations, and the internal pipette solution contains a Cs-based solution to block potassium channels.

    • Cells are held at a holding potential of -60 mV.

  • Channel Activation and Compound Application:

    • TRPC channels are activated by a specific agonist (e.g., Englerin A for TRPC4/5).

    • Once a stable baseline current is established, the test compound (e.g., N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amine derivatives) is applied at various concentrations via a perfusion system.

  • Data Analysis:

    • The inhibition of the agonist-induced current is measured at each compound concentration.

    • The IC50 (half-maximal inhibitory concentration) is calculated by fitting the concentration-response data to a Hill equation.

    • Selectivity is determined by comparing the IC50 values for TRPC5 with those for TRPC4 and TRPC6.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures can aid in understanding the significance of cross-reactivity analysis.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bile_Acids Bile Acids / TGR5 Agonist (1-benzyl-1H-imidazole derivative) TGR5 TGR5 Bile_Acids->TGR5 Binds G_protein Gαs TGR5->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., GLP-1 secretion) CREB->Gene_Expression Regulates

Caption: TGR5 Signaling Pathway.

TRPC5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR_Ligand GPCR Ligand GPCR GPCR GPCR_Ligand->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC5 TRPC5 Channel Ca2_influx Ca²⁺ Influx TRPC5->Ca2_influx TRPC5_Inhibitor TRPC5 Inhibitor (1-benzyl-1H-benzo[d]imidazole derivative) TRPC5_Inhibitor->TRPC5 Inhibits ER Endoplasmic Reticulum IP3->ER Binds to receptor on DAG->TRPC5 Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response Ca2_influx->Cellular_Response

Caption: TRPC5 Signaling Pathway.

Experimental_Workflow cluster_TGR5 TGR5 Agonist Cross-Reactivity Workflow cluster_TRPC5 TRPC5 Inhibitor Cross-Reactivity Workflow TGR5_start Synthesize 1-benzyl-1H-imidazole- 5-carboxamide derivatives TGR5_primary Primary Screen: TGR5 Activation Assay (e.g., cAMP or Luciferase) TGR5_start->TGR5_primary TGR5_select Select Potent Agonists TGR5_primary->TGR5_select TGR5_secondary Secondary Screen: FXR Activation Assay (Luciferase) TGR5_select->TGR5_secondary TGR5_analyze Analyze Selectivity: Compare TGR5 EC50 with FXR activation TGR5_secondary->TGR5_analyze TGR5_end Identify Selective TGR5 Agonists TGR5_analyze->TGR5_end TRPC5_start Synthesize N-heterocyclic-1-benzyl- 1H-benzo[d]imidazole-2-amine derivatives TRPC5_primary Primary Screen: TRPC5 Inhibition Assay (e.g., Patch-Clamp) TRPC5_start->TRPC5_primary TRPC5_select Select Potent Inhibitors TRPC5_primary->TRPC5_select TRPC5_secondary Secondary Screen: TRPC4 & TRPC6 Inhibition Assays (Patch-Clamp) TRPC5_select->TRPC5_secondary TRPC5_analyze Analyze Selectivity: Compare IC50 values (TRPC5 vs. TRPC4/6) TRPC5_secondary->TRPC5_analyze TRPC5_end Identify Selective TRPC5 Inhibitors TRPC5_analyze->TRPC5_end

Caption: Experimental Workflow for Cross-Reactivity Analysis.

References

A Comparative Guide to the In Vivo Performance of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide and Alternative TGR5 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide and its derivatives against other known Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. The activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.

Performance Comparison of TGR5 Agonists

The following tables summarize the available quantitative data for the aforementioned compounds, offering a side-by-side comparison of their efficacy in key in vivo and in vitro assays.

CompoundIn Vivo ModelKey FindingsReference
Compound 19d/19e C57BL/6 mice- Significant glucose-lowering effects. - Stimulated GLP-1 secretion.[1][2]
INT-777 Diet-induced obese mice- Improved glucose tolerance. - Increased energy expenditure. - Reduced hepatic steatosis and obesity.[3]
Lithocholic Acid (LCA) Rodent models- Potent endogenous TGR5 agonist. - Can induce cholestasis at high doses.[4][5]

Note: Specific quantitative data from in vivo studies for compounds 19d and 19e are not publicly available in detail. The information is based on the abstract of the cited study.

CompoundIn Vitro AssayPotency (EC50)Key FindingsReference
Compound 19d/19e hTGR5 activation assaySuperior to INT-777 and LCA (specific values not available)- Excellent agonistic activities against human TGR5. - Good selectivity against FXR.[1][2]
INT-777 hTGR5 activation assay~0.82 µMPotent and selective TGR5 agonist.[3]
Lithocholic Acid (LCA) TGR5 activation assayMost potent endogenous TGR5 agonist.Activates multiple signaling pathways.[4][5]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams are provided.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGR5_Agonist TGR5 Agonist (e.g., Compound 19d/e, INT-777, LCA) TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds to G_protein G Protein (Gs) TGR5->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Promotes

TGR5 signaling pathway leading to GLP-1 secretion.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Assessment Animal_Selection Select Animal Model (e.g., C57BL/6 mice, Diet-induced obese mice) Compound_Admin Administer Compound (e.g., oral gavage) Animal_Selection->Compound_Admin OGTT Oral Glucose Tolerance Test (OGTT) Compound_Admin->OGTT Blood_Sampling Blood Sampling (Glucose, Insulin, GLP-1 levels) OGTT->Blood_Sampling Data_Analysis Data Analysis and Comparison Blood_Sampling->Data_Analysis

General experimental workflow for in vivo evaluation.

Experimental Protocols

Below are detailed methodologies for key in vivo experiments typically cited in the evaluation of TGR5 agonists.

Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of an organism to clear a glucose load from the bloodstream and is a primary indicator of insulin sensitivity.

Materials:

  • Test compound (e.g., this compound derivative, INT-777)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Mice (e.g., C57BL/6 or diet-induced obese models)

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.

  • Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure and record the baseline blood glucose level from the tail vein (time 0).

  • Compound Administration: Administer the test compound or vehicle control via oral gavage. A typical dose for a novel agonist might be in the range of 10-50 mg/kg.

  • Glucose Challenge: After a set period following compound administration (e.g., 30 or 60 minutes), administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify the glucose excursion. A lower AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Measurement of Plasma GLP-1 Levels

This protocol is used to determine if the test compound stimulates the secretion of GLP-1, a key incretin hormone.

Materials:

  • Test compound and vehicle control

  • DPP-4 inhibitor (to prevent GLP-1 degradation)

  • EDTA-coated collection tubes

  • Centrifuge

  • GLP-1 ELISA kit

Procedure:

  • Animal Preparation and Fasting: Follow the same initial steps as for the OGTT.

  • Compound Administration: Administer the test compound or vehicle control.

  • Blood Collection: At a predetermined time after compound administration (e.g., 30-60 minutes), collect blood from the retro-orbital sinus or cardiac puncture into EDTA-coated tubes containing a DPP-4 inhibitor.

  • Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • GLP-1 Measurement: Store the plasma at -80°C until analysis. Measure the active GLP-1 concentration using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the plasma GLP-1 levels between the compound-treated and vehicle-treated groups. A significant increase in the treated group indicates stimulation of GLP-1 secretion.

Conclusion

The derivatives of this compound, particularly compounds 19d and 19e, show significant promise as potent and selective TGR5 agonists with beneficial in vivo effects on glucose metabolism.[1][2] Their reported superiority to INT-777 and LCA in in vitro assays suggests a potentially wider therapeutic window.[1][2] However, to fully replicate and validate these findings, access to the detailed in vivo data and protocols from the primary study is essential. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this class of compounds and advance the development of novel therapeutics for metabolic diseases.

References

Comparison Guide: Novel TGR5 Agonists vs. Existing Metabolic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of emerging Takeda G-protein-coupled receptor 5 (TGR5) agonists against current standard-of-care therapies for metabolic diseases, primarily Type 2 Diabetes (T2DM) and Non-alcoholic Fatty Liver Disease (NAFLD). The information is supported by experimental data from preclinical and clinical studies.

Introduction: TGR5 as a Therapeutic Target

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.[1][2] Its expression in various tissues—including the intestine, liver, brown adipose tissue, and immune cells—positions it as a critical regulator of metabolic homeostasis.[1][2] Activation of TGR5 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), enhance energy expenditure, improve glucose metabolism, and exert anti-inflammatory effects.[1][2][3] These diverse physiological roles make TGR5 a promising therapeutic target for T2DM, obesity, and NAFLD.[2][4]

TGR5 Signaling Pathways

Upon activation by an agonist, TGR5 initiates a signaling cascade primarily through the Gαs subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][5] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[5] These effectors mediate key downstream physiological responses. In intestinal L-cells, this pathway promotes the transcription of proglucagon and the secretion of GLP-1.[1][6] In immune cells like macrophages, TGR5 signaling can also antagonize the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[7][8]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 Receptor G_protein Gαs TGR5->G_protein Activates NFkB_path NF-κB Pathway TGR5->NFkB_path Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates Agonist TGR5 Agonist Agonist->TGR5 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates GLP1 GLP-1 Secretion PKA->GLP1 Energy Energy Expenditure PKA->Energy EPAC->GLP1 Inflammation Inflammation ↓ NFkB_path->Inflammation OGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sample Data Collection cluster_analysis Analysis Acclimatize 1. Acclimatization (≥1 week) Fast 2. Overnight Fasting (12-16 hours) Acclimatize->Fast Baseline 3. Baseline Blood Sample (t=0 min) Administer 4. Oral Gavage (Agonist or Vehicle) Baseline->Administer Wait 5. Wait Period (30-60 min) Administer->Wait Glucose 6. Oral Glucose Challenge (e.g., 2 g/kg) Wait->Glucose Sampling 7. Serial Blood Sampling (e.g., 15, 30, 60, 90, 120 min) Glucose->Sampling Analysis 8. Analyze Blood Glucose & Calculate AUC Sampling->Analysis

References

Comparative Pharmacokinetics of Imidazole-Based Antifungal Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of three key imidazole-based antifungal agents: ketoconazole, fluconazole, and itraconazole. The information presented is intended to support research and development efforts in the field of antifungal drug discovery and optimization.

Overview of Imidazole Antifungal Agents

Imidazole antifungals represent a major class of drugs for the treatment of both superficial and systemic fungal infections.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3] By disrupting ergosterol synthesis, these agents compromise the integrity and function of the fungal cell membrane, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect), depending on the drug concentration and fungal species.[1]

While effective, imidazole antifungals also exhibit varying degrees of interaction with human cytochrome P450 enzymes, particularly CYP3A4.[4][5] This can lead to significant drug-drug interactions, a critical consideration in clinical practice and drug development.[5]

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for ketoconazole, fluconazole, and itraconazole in humans. These values are compiled from various studies and may vary depending on the patient population, dosage, and formulation.

Table 1: Key Pharmacokinetic Parameters of Selected Imidazole Antifungals in Humans

ParameterKetoconazoleFluconazoleItraconazole
Oral Bioavailability Highly variable, pH-dependent[4]>90%[4]~55% (oral solution)[6]
Time to Peak Plasma Concentration (Tmax) 1-2 hours0.5-1.0 hours[4]~4.6 hours[6]
Peak Plasma Concentration (Cmax) at steady state (200 mg BID) ~3.5 µg/mL~9.1 µg/mL (400 mg dose)[4]~2.3 µg/mL[6]
Area Under the Curve (AUC) Dose-dependent, non-linear[7]Linear, dose-proportional[5]Dose-dependent, non-linear[7]
Plasma Protein Binding ~84% (to albumin)[4]~12%[4]>99%[7]
Elimination Half-life (t½) ~2 hours (initial), 8 hours (terminal)[4]~30 hours[4]~65 hours[6]
Metabolism Extensively metabolized by CYP3A4[4]Primarily excreted unchanged in urine[4]Extensively metabolized by CYP3A4 to active metabolite (hydroxy-itraconazole)[6]

Table 2: Comparative Inhibitory Effects on Human CYP3A4

CompoundInhibition PotencyIC50 Value (in vitro)Ki Value (in vitro)
Ketoconazole Potent Inhibitor[8][9]0.06 µM (against pyrotinib metabolism)[10][11]0.022 µM (against cyclosporin metabolism)[12][13]
Fluconazole Weak Inhibitor[10][11]11.55 µM (against pyrotinib metabolism)[10][11]40 µM (against cyclosporin metabolism)[12]
Itraconazole Potent Inhibitor[10][11]0.27 µM (against pyrotinib metabolism)[10][11]0.7 µM (against cyclosporin metabolism)[12]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Example Protocol)

This protocol outlines a typical single-dose oral pharmacokinetic study in rats.[14][15]

1. Animal Model:

  • Species: Sprague-Dawley rats[14][15]
  • Sex: Male
  • Weight: 200-250 g
  • Housing: Standard laboratory conditions (12-hour light/dark cycle, free access to food and water).
  • Acclimatization: Minimum 7-day acclimatization period before the experiment.

2. Drug Administration:

  • Route: Oral gavage.
  • Formulation: Suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose-sodium).[14][15]
  • Dosing: A single dose of the test compound.

3. Blood Sampling:

  • Method: Serial blood samples (e.g., 0.2-0.3 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
  • Processing: Blood is collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalysis:

  • Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is commonly used for the quantification of the drug and its metabolites in plasma.[14][15]
  • Sample Preparation: Protein precipitation or solid-phase extraction is typically performed to extract the analytes from the plasma matrix.

5. Pharmacokinetic Analysis:

  • Software: Non-compartmental analysis is performed using software such as WinNonlin to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).

In Vitro CYP3A4 Inhibition Assay (IC50 and Ki Determination)

This protocol describes a method to determine the inhibitory potential of a compound on human CYP3A4 activity using human liver microsomes.[8][9][16]

1. Materials:

  • Human Liver Microsomes (HLMs)
  • CYP3A4 substrate (e.g., testosterone, midazolam)[8][9]
  • Test imidazole compound
  • NADPH regenerating system
  • Potassium phosphate buffer (pH 7.4)

2. IC50 Determination:

  • Incubation: A reaction mixture containing HLMs, the CYP3A4 substrate (at a concentration close to its Km value), and a range of concentrations of the test inhibitor is pre-incubated at 37°C.
  • Reaction Initiation: The reaction is initiated by the addition of the NADPH regenerating system.
  • Reaction Termination: After a specific incubation time, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).
  • Analysis: The formation of the metabolite is quantified using LC-MS/MS.
  • Calculation: The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[17]

3. Ki Determination:

  • Experimental Design: The experiment is repeated with multiple substrate concentrations and a fixed range of inhibitor concentrations.
  • Data Analysis: The type of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki) are determined by analyzing the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis.[8][9]

Visualizations

Signaling Pathway Diagrams

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->Membrane Incorporation CYP51->Ergosterol DisruptedMembrane Disrupted Membrane Integrity (Increased Permeability) Imidazole Imidazole Compound Imidazole->CYP51

Caption: Mechanism of action of imidazole antifungals.

DDI_Mechanism DrugA Co-administered Drug (CYP3A4 Substrate) CYP3A4 Human Cytochrome P450 3A4 (CYP3A4) DrugA->CYP3A4 IncreasedDrugA Increased Plasma Concentration of Co-administered Drug Metabolite Inactive Metabolite CYP3A4->Metabolite Metabolism Imidazole Imidazole Compound (e.g., Ketoconazole) Imidazole->CYP3A4 Inhibition Toxicity Potential for Adverse Effects and Toxicity IncreasedDrugA->Toxicity

Caption: Mechanism of drug-drug interactions involving imidazole antifungals.

Experimental Workflow Diagram

PK_Workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis AnimalModel 1. Animal Model Selection (e.g., Sprague-Dawley Rats) DrugAdmin 2. Drug Administration (Oral Gavage) AnimalModel->DrugAdmin BloodSampling 3. Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSeparation 4. Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SamplePrep 5. Sample Preparation (Protein Precipitation/SPE) PlasmaSeparation->SamplePrep LCMS 6. UPLC-MS/MS Analysis SamplePrep->LCMS PK_Calc 7. Pharmacokinetic Parameter Calculation (Non-compartmental) LCMS->PK_Calc Results 8. Data Summary & Comparison PK_Calc->Results

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

Independent Validation of the Anti-Diabetic Effects of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anti-diabetic potential of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives reveals their potent activity as TGR5 agonists, positioning them as promising next-generation therapeutic candidates. This guide provides a comprehensive comparison with established anti-diabetic agents, supported by experimental data and detailed methodologies.

This publication critically evaluates the anti-diabetic properties of a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives, with a particular focus on the two most potent compounds, 19d and 19e, as identified in recent literature. Their performance is benchmarked against the known TGR5 agonist INT-777, the α-glucosidase inhibitor acarbose, and the DPP-4 inhibitor sitagliptin.

Comparative Analysis of Anti-Diabetic Efficacy

The anti-diabetic effects of these compounds were assessed through both in vitro and in vivo studies. The primary mechanism of action for the 1-benzyl-1H-imidazole-5-carboxamide series is the activation of the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of glucose homeostasis.

In Vitro Potency: TGR5 Agonism

The ability of the novel imidazole derivatives and the reference compound INT-777 to activate the TGR5 receptor was quantified by measuring their half-maximal effective concentrations (EC50). Lower EC50 values indicate higher potency.

CompoundTargetEC50 (nM)Source
1-Benzyl-1H-imidazole-5-carboxamide derivative 19d hTGR51.44[1]
1-Benzyl-1H-imidazole-5-carboxamide derivative 19e hTGR50.58[1]
INT-777hTGR5820[2][3]
Acarboseα-glucosidaseN/A
SitagliptinDPP-4N/A

hTGR5: human Takeda G protein-coupled receptor 5. N/A: Not Applicable, as these drugs do not target TGR5.

In Vivo Efficacy: Glucose Tolerance in Preclinical Models

The in vivo anti-diabetic activity was evaluated using the oral glucose tolerance test (OGTT) in mouse models. This test measures the ability of the compounds to improve glucose clearance after a glucose challenge. The data is presented as the percentage reduction in the area under the curve (AUC) of blood glucose levels over time.

CompoundAnimal ModelDoseRoute% AUC Reduction in OGTTSource
1-Benzyl-1H-imidazole-5-carboxamide derivative 19k C57BL/6 Mice50 mg/kgOralSignificant Reduction[1]
SitagliptinC57BL/6J Mice1 mg/kgOral~20-30%[4]
AcarboseHET3 Mice400-2500 mg/kg dietOralReduced postprandial glucose[5]

Note: A direct percentage comparison for all compounds from a single study is not available. The data for the imidazole derivative indicates a "significant reduction" without a specific percentage in the available abstract. Acarbose data is from a lifespan study noting reduced postprandial glucose rather than a direct OGTT AUC reduction percentage.

Clinical Efficacy of Comparator Drugs

For the established drugs, acarbose and sitagliptin, extensive clinical data is available, typically measuring the reduction in glycated hemoglobin (HbA1c) and postprandial glucose levels in patients with type 2 diabetes.

CompoundKey Clinical OutcomeEfficacySource
AcarboseHbA1c Reduction0.5% - 1.1% reduction from baseline[6][7]
Postprandial Glucose ReductionSignificantly reduces postprandial glucose excursions[6][8]
SitagliptinHbA1c Reduction0.6% - 1.05% reduction from baseline (monotherapy)[4][9]
Postprandial Glucose ReductionSignificantly reduces postprandial glucose excursions[10][11][12]

Signaling Pathways and Mechanisms of Action

The anti-diabetic effects of the evaluated compounds are mediated through distinct signaling pathways.

TGR5 Signaling Pathway

The 1-benzyl-1H-imidazole-5-carboxamide derivatives and INT-777 exert their effects by activating TGR5. This activation in intestinal L-cells and pancreatic β-cells initiates a cascade that ultimately leads to improved glucose control.

TGR5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGR5_Agonist 1-Benzyl-1H-imidazole- 5-carboxamide derivative TGR5 TGR5 Receptor TGR5_Agonist->TGR5 G_Protein Gαs TGR5->G_Protein AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates GLP1_Secretion GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion GLP1_Secretion->Insulin_Secretion stimulates Glucose_Lowering Glucose Lowering Insulin_Secretion->Glucose_Lowering

Caption: TGR5 agonist signaling pathway leading to glucose lowering.

Mechanisms of Comparator Drugs

Acarbose and sitagliptin utilize different mechanisms to achieve glycemic control.

Comparator_Mechanisms cluster_acarbose Acarbose Mechanism cluster_sitagliptin Sitagliptin Mechanism Acarbose Acarbose Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Acarbose->Alpha_Glucosidase inhibits Carb_Digestion Complex Carbohydrate Digestion Glucose_Absorption Glucose Absorption Carb_Digestion->Glucose_Absorption leads to Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins inactivates Insulin_Glucagon ↑ Insulin Secretion ↓ Glucagon Secretion Incretins->Insulin_Glucagon stimulates

Caption: Mechanisms of action for acarbose and sitagliptin.

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of these findings.

In Vitro TGR5 Activity Assessment (cAMP Assay)

This assay quantifies the activation of TGR5 by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a second messenger in the TGR5 signaling pathway.

  • Cell Culture: HEK293 cells stably expressing human TGR5 are cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.

  • Compound Preparation: Serial dilutions of the test compounds (1-benzyl-1H-imidazole-5-carboxamide derivatives, INT-777) and a positive control are prepared.

  • Assay Procedure:

    • The growth medium is removed, and cells are incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Test compounds are added to the wells and incubated for a specified period (e.g., 30-60 minutes) at 37°C.

  • cAMP Detection: Cells are lysed, and intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the logarithm of the compound concentration to determine the EC50 value.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of the compounds to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.

  • Cell Culture: Human NCI-H716 or murine STC-1 enteroendocrine cells are cultured. NCI-H716 cells may require a basement membrane matrix for attachment.

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to differentiate if necessary.

  • Compound Treatment:

    • Cells are washed with a pre-warmed buffer.

    • Test compounds at various concentrations are added and incubated for 1-2 hours at 37°C.

  • Supernatant Collection: The cell culture supernatant is collected. A DPP-4 inhibitor may be added to prevent GLP-1 degradation.

  • GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a specific ELISA kit.

  • Data Analysis: GLP-1 secretion in response to the test compound is compared to a vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess in vivo glucose disposal and the efficacy of anti-diabetic agents in preclinical models.

OGTT_Workflow Start Start Fasting Overnight Fasting (e.g., 16 hours) Start->Fasting Baseline_BG Measure Baseline Blood Glucose (t= -60 min) Fasting->Baseline_BG Compound_Admin Administer Test Compound or Vehicle (Oral Gavage) Baseline_BG->Compound_Admin Glucose_Challenge Administer Glucose Bolus (e.g., 2 g/kg, Oral Gavage, t=0 min) Compound_Admin->Glucose_Challenge BG_Monitoring Monitor Blood Glucose at Multiple Time Points (e.g., 15, 30, 60, 120 min) Glucose_Challenge->BG_Monitoring Data_Analysis Calculate Area Under the Curve (AUC) and Compare Treatment Groups BG_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vivo oral glucose tolerance test.

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Acclimatization: Animals are acclimatized to the experimental conditions.

  • Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.

  • Baseline Measurement: A baseline blood glucose sample is taken from the tail vein (t = -60 min).

  • Compound Administration: The test compound (e.g., 1-benzyl-1H-imidazole-5-carboxamide derivative, INT-777, acarbose, or sitagliptin) or vehicle is administered orally via gavage.

  • Glucose Challenge: After a set period (e.g., 60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 0, 15, 30, 60, and 120 minutes).

  • Data Analysis: The area under the blood glucose concentration-time curve (AUC) is calculated for each treatment group and compared to the vehicle control group to determine the percentage of AUC reduction.

Conclusion

The independent validation and comparative analysis of 1-benzyl-1H-imidazole-5-carboxamide derivatives, particularly compounds 19d and 19e, underscore their potential as highly potent TGR5 agonists with significant anti-diabetic effects. Their in vitro potency surpasses that of the known TGR5 agonist INT-777. The in vivo data, while preliminary, suggests a strong glucose-lowering effect. When compared to established anti-diabetic drugs like acarbose and sitagliptin, these novel imidazole derivatives operate through a distinct and promising mechanism of action that involves the stimulation of incretin secretion. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of this new class of anti-diabetic compounds.

References

Assessing the Translational Relevance of 1-Benzyl-Imidazole TGR5 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and exerts anti-inflammatory effects.[1][2] Among the various classes of synthetic TGR5 agonists, 1-benzyl-imidazole derivatives have shown significant promise due to their high potency and selectivity. This guide provides an objective comparison of 1-benzyl-imidazole TGR5 agonists with other alternatives, supported by experimental data, to aid in the assessment of their translational relevance.

Performance Comparison of TGR5 Agonists

The following tables summarize the in vitro potency and in vivo efficacy of selected 1-benzyl-imidazole TGR5 agonists in comparison to other key reference compounds.

Table 1: In Vitro Potency of TGR5 Agonists

Compound ClassCompoundTargetAssay TypeEC50Citation(s)
1-Benzyl-Imidazole Compound 19d human TGR5Luciferase ReporterSuperior to INT-777 & LCA[3]
Compound 19e human TGR5Luciferase ReporterSuperior to INT-777 & LCA[3]
2-Thio-Imidazole Compound 6g human TGR5cAMP Assay57 pM[4]
mouse TGR5cAMP Assay62 pM[4]
Semisynthetic Bile Acid INT-777human TGR5cAMP Assay0.82 µM[5]
Natural Bile Acid Lithocholic Acid (LCA)human TGR5cAMP AssayPotent natural agonist[3][6]
Natural Product Betulinic Acidhuman TGR5--[1]
Oleanolic Acidhuman TGR5--[1]

Table 2: In Vivo Efficacy of TGR5 Agonists in Rodent Models

Compound ClassCompoundAnimal ModelKey Efficacy EndpointsNotable Side EffectsCitation(s)
1-Benzyl-Imidazole Compounds 19d/19e MiceSignificant glucose-lowering effects (OGTT)Data not available[3]
2-Thio-Imidazole Compound 6g DIO C57 MicePotent glucose-lowering effects (OGTT; ED50 = 7.9 mg/kg)Data not available[4]
Semisynthetic Bile Acid INT-777HF-fed MiceReduces hepatic steatosis, increases energy expenditure, reduces obesityGallbladder filling[5][7]
Other Synthetic Compound 18MiceLowers glucose excursion (OGTT), chronic administration leads to weight lossDose-dependent gallbladder filling[7][8]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of TGR5 agonists are mediated through a complex signaling network. The primary pathway involves the activation of Gαs, leading to increased intracellular cAMP and subsequent activation of PKA and EPAC. However, TGR5 activation also modulates other important signaling cascades.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_outcomes Physiological Outcomes TGR5 TGR5 Gas Gαs TGR5->Gas Activates ERK ERK TGR5->ERK Modulates AKT AKT TGR5->AKT Modulates NFkB NF-κB (inhibited) TGR5->NFkB Inhibits Agonist 1-Benzyl-Imidazole Agonist Agonist->TGR5 Binds to AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC GLP1 GLP-1 Secretion PKA->GLP1 Energy Energy Expenditure PKA->Energy EPAC->GLP1 Inflammation ↓ Inflammation NFkB->Inflammation

TGR5 Signaling Cascade

The assessment of TGR5 agonist activity involves a series of in vitro and in vivo experiments. A typical experimental workflow is outlined below.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Potency Potency & Selectivity (cAMP, Luciferase Assays) GLP1_vitro GLP-1 Secretion (NCI-H716 cells) Potency->GLP1_vitro OGTT Glucose Tolerance (OGTT in mice) GLP1_vitro->OGTT Efficacy Metabolic Efficacy (Body weight, Energy expenditure) OGTT->Efficacy Safety Safety & Side Effects (Gallbladder filling) Efficacy->Safety Translational Translational Relevance Safety->Translational Start Compound Synthesis Start->Potency

Experimental Workflow for TGR5 Agonist Evaluation

Detailed Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay quantifies the intracellular cyclic AMP (cAMP) levels in response to TGR5 activation.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human TGR5 are cultured in DMEM supplemented with 10% FBS and selection antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and incubated overnight.

  • Assay Procedure:

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubated for 30 minutes at 37°C.

    • Test compounds (1-benzyl-imidazole derivatives or other agonists) are added at various concentrations.

    • The plate is incubated for 30-60 minutes at 37°C.

  • cAMP Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: The EC50 values are determined by plotting the cAMP concentration against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of TGR5 agonists to stimulate GLP-1 secretion from enteroendocrine L-cells.

Methodology:

  • Cell Culture: Human NCI-H716 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in 24- or 96-well plates and allowed to differentiate.

  • Assay Procedure:

    • The culture medium is replaced with a buffer (e.g., Krebs-Ringer bicarbonate buffer).

    • Test compounds are added at various concentrations.

    • The plate is incubated for 2 hours at 37°C.[4]

  • GLP-1 Measurement: The supernatant is collected, and the concentration of active GLP-1 is determined using a specific ELISA kit.[4]

  • Data Analysis: GLP-1 secretion is normalized to the total protein content of the cells.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of TGR5 agonists on glucose disposal in vivo.

Methodology:

  • Animals: Male C57BL/6 mice or diet-induced obese (DIO) mice are used.

  • Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

  • Compound Administration: The test compound (e.g., a 1-benzyl-imidazole agonist) or vehicle is administered orally.

  • Glucose Challenge: After a specific time (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at 0, 15, 30, 60, and 120 minutes after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall effect on glucose tolerance.

Translational Relevance and Future Directions

1-Benzyl-imidazole TGR5 agonists have demonstrated high potency in vitro and significant glucose-lowering effects in vivo, positioning them as a promising class of therapeutics for metabolic diseases.[3] Their performance is often superior to that of first-generation synthetic agonists like INT-777 and natural bile acids.[3]

A critical aspect for the translational success of any TGR5 agonist is mitigating the on-target side effect of gallbladder filling.[7][9] Systemic activation of TGR5 in the gallbladder epithelium can lead to smooth muscle relaxation and increased bile volume, a concern for long-term treatment.[9] Future research should focus on developing gut-restricted 1-benzyl-imidazole derivatives to localize TGR5 activation to the intestine, thereby maximizing GLP-1 secretion while minimizing systemic exposure and the risk of gallbladder-related adverse effects.[2]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe Disposal

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on best practices for similar imidazole-based chemical compounds.

I. Pre-Disposal and Handling Precautions

Before beginning any disposal process, it is crucial to handle the chemical with appropriate personal protective equipment (PPE). Based on information for related compounds, the following PPE is recommended:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.

II. Segregation and Waste Collection

Proper segregation of chemical waste is a critical first step.

  • Waste Container: Use a designated, properly labeled, and leak-proof container for collecting waste of this compound. The container should be compatible with the chemical.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound" and any relevant hazard symbols.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

III. Disposal Procedure

Disposal of this compound must be conducted as hazardous waste.

  • Consult EHS: Always consult with your institution's EHS department for specific disposal guidelines. They will provide information on approved waste disposal contractors and procedures.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in accordance with your laboratory's and institution's protocols.

IV. Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes typical information found in an SDS for related imidazole compounds.

PropertyTypical Value/Information for Related Imidazole Compounds
Physical State Solid
Solubility May have low water solubility
Incompatible Materials Strong oxidizing agents, Acids
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)

Experimental Workflow & Logical Relationships

Disposal Workflow for this compound

The following diagram outlines the step-by-step process for the safe disposal of this chemical compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Use Designated, Labeled, Leak-Proof Waste Container A->C B Work in a Well-Ventilated Area (Chemical Fume Hood) B->C D Segregate from Other Chemical Waste Streams C->D E Consult Institutional EHS for Specific Guidelines D->E F Arrange for Professional Hazardous Waste Disposal E->F G Maintain Disposal Records F->G S Spill Occurs S1 Evacuate & Ventilate S->S1 S2 Contain Spill & Collect Waste S1->S2 S3 Decontaminate Area S2->S3 S4 Report to Supervisor & EHS S3->S4

Disposal Workflow

References

Personal protective equipment for handling 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 850429-56-0

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide. Strict adherence to these procedures is paramount for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryMinimum Requirements
Eye/Face Protection Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary for splash hazards.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat or apron is required.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced. All use must follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is essential to minimize risk and environmental impact.

Standard Operating Procedure Workflow

The following diagram outlines the standard workflow for handling this compound from preparation to disposal.

Figure 1: Standard Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_area Prepare well-ventilated work area prep_ppe->prep_area handle_weigh Weigh/measure the chemical prep_area->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste per guidelines cleanup_waste->cleanup_dispose cleanup_doff Doff PPE correctly cleanup_dispose->cleanup_doff Figure 2: Emergency Response Protocol cluster_actions Immediate Actions cluster_next_steps Follow-Up start Exposure Occurs remove Remove victim from exposure start->remove flush Flush affected area with water remove->flush remove_clothing Remove contaminated clothing flush->remove_clothing call_help Call for emergency medical help remove_clothing->call_help sds Provide SDS to responders call_help->sds notify_supervisor Notify laboratory supervisor call_help->notify_supervisor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.